Product packaging for Digitoxose(Cat. No.:)

Digitoxose

Cat. No.: B1362038
M. Wt: 148.16 g/mol
InChI Key: FDWRIIDFYSUTDP-WGDKFINWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Digitoxose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound D-Digitoxose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B1362038 Digitoxose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(4S,5S,6R)-6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1

InChI Key

FDWRIIDFYSUTDP-WGDKFINWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](CC(O1)O)O)O

Canonical SMILES

CC1C(C(CC(O1)O)O)O

Synonyms

2,6-dideoxyribohexopyranose
digitoxose

Origin of Product

United States

Foundational & Exploratory

The Crucial Role of Digitoxose in the Architecture and Activity of Cardiac Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac glycosides, a class of naturally derived compounds, have long been a cornerstone in the management of cardiac conditions. Their therapeutic efficacy is intrinsically linked to their unique chemical architecture, a composite of a steroidal aglycone and a sugar moiety. Among the various sugars found in these molecules, digitoxose, a deoxy sugar, plays a pivotal role in defining the pharmacological profile of many clinically significant cardiac glycosides like digitoxin. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the structure and function of cardiac glycosides. It delves into the chemical intricacies of this compound, its attachment to the aglycone, and its profound influence on the molecule's interaction with its primary target, the Na+/K+-ATPase. Furthermore, this guide presents a compilation of quantitative structure-activity relationship data, detailed experimental protocols for assessing biological activity, and visual representations of the intricate signaling pathways and experimental workflows involved in cardiac glycoside research.

Introduction: The Structural Significance of this compound

Cardiac glycosides are characterized by a four-ring steroid nucleus, the aglycone or genin, linked to a carbohydrate chain at the C3 position.[1] This sugar portion, or glycone, can consist of one to four sugar units.[2] this compound (2,6-dideoxy-D-ribo-hexose) is a frequently occurring sugar in this glycone chain and is a defining feature of potent cardiac glycosides such as digitoxin.[3][4] The presence and configuration of the this compound units are not mere structural embellishments; they are critical determinants of the pharmacokinetic and pharmacodynamic properties of the entire molecule.[5] The sugar moiety, including this compound, influences the solubility, absorption, and duration of action of the cardiac glycoside.[6] While the aglycone itself possesses pharmacological activity, the attachment of sugars, particularly this compound, significantly enhances both the potency and toxicity of the compound.[2]

Chemical Structure and Linkage

This compound is a C-3 epimer of rhamnose, characterized by the absence of hydroxyl groups at the C2 and C6 positions.[4] Its chemical formula is C6H12O4.[7] In cardiac glycosides, this compound is typically found in its pyranose form and is linked to the C3-hydroxyl group of the aglycone via a β-glycosidic bond.[8] In oligosaccharide chains, the this compound units are connected to each other through β-1,4 linkages.[8]

The Role of this compound in Na+/K+-ATPase Inhibition

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[7][9] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium and enhanced cardiac contractility.[6]

The this compound moiety plays a crucial role in the binding of the cardiac glycoside to the Na+/K+-ATPase. While the steroid core is primarily responsible for the initial interaction, the sugar residues, including this compound, contribute to the stability and affinity of the binding.[10] The sugar moiety is thought to interact with the extracellular domain of the α-subunit of the Na+/K+-ATPase, effectively "locking" the aglycone into its binding pocket.[11] This interaction is critical for the potent inhibitory activity of the glycoside. Studies have shown that the number and type of sugar residues can significantly impact the inhibitory potency.[2]

Quantitative Structure-Activity Relationship (QSAR) Data

The relationship between the structure of the this compound moiety and the biological activity of cardiac glycosides has been extensively studied. The following tables summarize key quantitative data from various studies, highlighting the impact of modifications to the this compound chain on cytotoxicity and Na+/K+-ATPase inhibition.

Table 1: Cytotoxicity of Digitoxin and Related Glycosides in Human Tumor Cells [12][13][14][15][16]

CompoundCell LineIC50 (nM)
DigitoxinVarious6.4 - 76
DigoxinVarious~20 - 200
DigitoxigeninVariousLess potent than digitoxin
Proscillaridin AVarious6.4 - 76
OuabainVariousPotent, in nM range
Lanatoside CVariousLess potent than digitoxin

Table 2: Inhibition of Na+/K+-ATPase by Cardiac Glycosides [4][5][17]

CompoundEnzyme SourceIC50
DigitoxinPig kidneyPotent inhibitor
DigoxinHuman erythrocyte membranes, Porcine cerebral cortexBiphasic inhibition, isoform dependent
GitoxinHuman erythrocyte membranes, Porcine cerebral cortexMore sensitive than digoxin
Digitoxigenin-α-L-rhamno-pyranosidePurified Na+/K+-ATPase12 ± 1 nM
Digitoxigenin-α-L-amiceto-pyranosidePurified Na+/K+-ATPase41 ± 3 nM

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of cardiac glycosides on purified Na+/K+-ATPase.[18][19][20][21][22]

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or pig kidney)[23]

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, 25 mM MOPS (pH 7.0 with TRIS)[19]

  • ATP solution (1 mM)

  • Cardiac glycoside solutions of varying concentrations

  • Reagent A: 0.5% ammonium molybdate in 0.5 N HCl with 3% ascorbic acid[18]

  • Reagent B: 2% sodium meta-arsenite, 2% trisodium citrate, 2% acetic acid[18]

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the cardiac glycoside in the assay buffer.

  • In a microplate, add the purified Na+/K+-ATPase enzyme to each well.

  • Add the cardiac glycoside dilutions to the respective wells. A control well with no inhibitor should be included.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the ATP solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding Reagent A, which forms a complex with the inorganic phosphate (Pi) released from ATP hydrolysis.

  • After 10 minutes on ice, add Reagent B to stabilize the color.

  • Measure the absorbance at a wavelength between 640-680 nm using a microplate reader.

  • Create a standard curve using the phosphate standard solution.

  • Calculate the amount of Pi released in each well and determine the percent inhibition for each cardiac glycoside concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of cardiac glycosides on cancer cell lines.[19]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Cardiac glycoside solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the cardiac glycoside. Include a vehicle control (medium with the solvent used to dissolve the glycoside).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the cardiac glycoside that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

The binding of cardiac glycosides to the Na+/K+-ATPase not only disrupts ion transport but also triggers a cascade of intracellular signaling events. These pathways are increasingly recognized for their role in the anticancer effects of these compounds.

Cardiac Glycoside-Induced Signaling Cascade

Upon binding to the Na+/K+-ATPase, cardiac glycosides can activate a signalosome complex, leading to the activation of Src, a non-receptor tyrosine kinase.[24] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling through the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt pathways.[25] These pathways are crucial regulators of cell proliferation, survival, and apoptosis.

Signaling_Pathway CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Binds and Inhibits Src Src NKA->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Cardiac glycoside-induced signaling cascade.

Experimental Workflow for Structure-Activity Relationship (SAR) Studies

The investigation of the structure-activity relationship of cardiac glycosides, particularly focusing on the role of the this compound moiety, follows a systematic workflow. This involves the synthesis or isolation of a series of analogs with specific modifications to the sugar chain, followed by a comprehensive biological evaluation.[9][26][27]

SAR_Workflow cluster_synthesis Synthesis/Isolation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound Analogs Purification Purification and Structural Characterization Synthesis->Purification Isolation Isolation from Natural Sources Isolation->Purification InhibitionAssay Na+/K+-ATPase Inhibition Assay Purification->InhibitionAssay CytotoxicityAssay Cytotoxicity Assays (e.g., MTT) Purification->CytotoxicityAssay QSAR QSAR Analysis InhibitionAssay->QSAR ApoptosisAssay Apoptosis Assays (e.g., Caspase activity) CytotoxicityAssay->ApoptosisAssay ApoptosisAssay->QSAR Lead Lead Compound Identification QSAR->Lead

Caption: Workflow for SAR studies of this compound analogs.

Workflow for Investigating Cardiac Glycoside-Induced Apoptosis

The pro-apoptotic effects of cardiac glycosides are a key area of interest for their potential application in cancer therapy. The workflow to investigate these effects involves a series of cellular and molecular biology techniques.[3][11][28][29]

Apoptosis_Workflow Treatment Treat Cancer Cells with Cardiac Glycoside Viability Assess Cell Viability (MTT Assay) Treatment->Viability Morphology Observe Morphological Changes (Microscopy) Treatment->Morphology Caspase Measure Caspase Activation Viability->Caspase Morphology->Caspase FasL Analyze FasL Expression Caspase->FasL Pathway Western Blot for Signaling Proteins (Akt, ERK) FasL->Pathway Conclusion Elucidate Apoptotic Mechanism Pathway->Conclusion

Caption: Workflow for studying cardiac glycoside-induced apoptosis.

Conclusion

This compound is an integral and functionally significant component of many clinically important cardiac glycosides. Its presence and specific configuration within the glycone moiety profoundly influence the pharmacokinetic and pharmacodynamic properties of these compounds. The this compound chain is critical for high-affinity binding to the Na+/K+-ATPase, the primary molecular target, and consequently for the potent biological activity of these molecules. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development. A deeper understanding of the role of this compound will continue to inform the design and synthesis of novel cardiac glycoside analogs with improved therapeutic indices and potentially new applications, particularly in the realm of oncology. The signaling pathways activated by these compounds present a complex and exciting area for future research, with the potential to uncover novel therapeutic targets and strategies.

References

An In-Depth Technical Guide to the Biosynthesis of TDP-d-Digitoxose in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of thymidine diphosphate (TDP)-d-digitoxose in bacteria. Digitoxose and other deoxysugars are crucial components of many secondary metabolites with significant pharmacological activities, including antibiotics and anticancer agents. Understanding the biosynthesis of these sugars is paramount for the chemoenzymatic synthesis of novel glycosylated natural products and the development of new therapeutics. This document details the enzymatic steps, key intermediates, and, where available, quantitative data and experimental protocols for the enzymes involved in this pathway.

The Core Biosynthetic Pathway of TDP-d-Digitoxose

The biosynthesis of TDP-d-digitoxose is a five-step enzymatic pathway that commences with the central precursor D-glucose-1-phosphate. The pathway involves a series of modifications to the glucose scaffold, including activation with a nucleotide, dehydrations, and stereospecific reductions. The key intermediate, TDP-D-glucose, is first synthesized and then undergoes a series of transformations catalyzed by a dedicated set of enzymes.

The overall transformation from D-glucose-1-phosphate to TDP-d-digitoxose can be summarized as follows:

  • Thymidylyltransfer: D-glucose-1-phosphate is activated by the transfer of a thymidylyl group from dTTP, forming TDP-D-glucose.

  • 4,6-Dehydration: The TDP-D-glucose molecule undergoes dehydration at the C4 and C6 positions to yield TDP-4-keto-6-deoxy-D-glucose.

  • 2,3-Dehydration: A subsequent dehydration event at the C2 and C3 positions results in the formation of TDP-3,4-diketo-2,6-dideoxy-D-glucose.

  • C-3 Ketoreduction (Axial): This is a critical step that defines the stereochemistry of the final product. The keto group at the C3 position is reduced to a hydroxyl group in an axial configuration. This stereospecific reduction is the branching point that differentiates the biosynthesis of d-digitoxose from its l-epimer.

  • C-4 Ketoreduction: The final step involves the reduction of the keto group at the C4 position to produce TDP-d-digitoxose.

The biosynthetic pathways for TDP-d-digitoxose and TDP-l-digitoxose share common initial steps but diverge at the C-3 ketoreduction, where different enzymes catalyze the reduction with opposite stereochemical outcomes.[1][2]

Visualizing the Pathway

The following diagram, generated using Graphviz, illustrates the sequential enzymatic reactions in the biosynthesis of TDP-d-digitoxose.

TDP_d_Digitoxose_Pathway cluster_step1 Step 1: Thymidylyltransfer cluster_step2 Step 2: 4,6-Dehydration cluster_step3 Step 3: 2,3-Dehydration cluster_step4 Step 4: C-3 Ketoreduction (axial) cluster_step5 Step 5: C-4 Ketoreduction D-Glucose-1-Phosphate D-Glucose-1-Phosphate Enzyme1 TDP-D-glucose synthase D-Glucose-1-Phosphate->Enzyme1 dTTP dTTP dTTP->Enzyme1 PPi PPi TDP-D-Glucose TDP-D-Glucose Enzyme2 TDP-D-glucose 4,6-dehydratase TDP-D-Glucose->Enzyme2 TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose Enzyme3 2,3-Dehydratase TDP-4-keto-6-deoxy-D-glucose->Enzyme3 TDP-3,4-diketo-2,6-dideoxy-D-glucose TDP-3,4-diketo-2,6-dideoxy-D-glucose Enzyme4 C-3 Ketoreductase (axial) TDP-3,4-diketo-2,6-dideoxy-D-glucose->Enzyme4 TDP-4-keto-2,6-dideoxy-D-glucose (axial OH at C3) TDP-4-keto-2,6-dideoxy-D-glucose (axial OH at C3) Enzyme5 C-4 Ketoreductase TDP-4-keto-2,6-dideoxy-D-glucose (axial OH at C3)->Enzyme5 TDP-d-Digitoxose TDP-d-Digitoxose Enzyme1->PPi Enzyme1->TDP-D-Glucose Enzyme2->TDP-4-keto-6-deoxy-D-glucose Enzyme3->TDP-3,4-diketo-2,6-dideoxy-D-glucose Enzyme4->TDP-4-keto-2,6-dideoxy-D-glucose (axial OH at C3) NAD(P)+ NAD(P)+ Enzyme4->NAD(P)+ NAD(P)H NAD(P)H NAD(P)H->Enzyme4 Enzyme5->TDP-d-Digitoxose NAD(P)+_2 NAD(P)+ Enzyme5->NAD(P)+_2 NAD(P)H_2 NAD(P)H NAD(P)H_2->Enzyme5

Caption: Biosynthetic pathway of TDP-d-digitoxose.

Quantitative Data on Biosynthetic Enzymes

While the biosynthetic pathway for TDP-d-digitoxose has been elucidated, comprehensive quantitative kinetic data for the specific enzymes involved remains limited in the publicly available literature. However, data from homologous enzymes in other deoxysugar biosynthetic pathways can provide valuable insights into their catalytic efficiencies. The following table summarizes representative kinetic data for enzymes catalyzing similar reactions. It is important to note that these values are illustrative and may not directly reflect the kinetics of the enzymes in the TDP-d-digitoxose pathway.

Enzyme ClassHomologous Enzyme ExampleSubstrateKm (µM)Vmax (µmol/h/mg)Source
TDP-D-glucose 4,6-dehydrataseRfbB (S. enterica)TDP-D-glucose~200~130[3]
C-3 KetoreductaseKijD10 (A. kijaniata)TDP-3-keto-6-deoxy-D-galactose (model)N/AN/A[4]

Note: N/A indicates that specific values were not available in the cited sources. The data for KijD10 is for the L-digitoxose pathway but represents a C-3 ketoreductase.

Experimental Protocols

Detailed experimental protocols for the characterization of each enzyme in the TDP-d-digitoxose pathway are crucial for in vitro reconstitution and further study. The following sections provide generalized protocols based on methodologies used for homologous enzymes in other deoxysugar biosynthetic pathways.

General Enzyme Expression and Purification

The genes encoding the biosynthetic enzymes are typically cloned into expression vectors (e.g., pET vectors) and overexpressed in a suitable host, such as E. coli BL21(DE3). A common strategy involves appending a polyhistidine-tag to the protein to facilitate purification via immobilized metal affinity chromatography (IMAC).

Illustrative Workflow for Enzyme Production:

Enzyme_Purification_Workflow Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation Protein Expression Protein Expression Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis IMAC Purification IMAC Purification Cell Lysis->IMAC Purification Dialysis & Concentration Dialysis & Concentration IMAC Purification->Dialysis & Concentration Purified Enzyme Purified Enzyme Dialysis & Concentration->Purified Enzyme

Caption: General workflow for enzyme expression and purification.

Assay for TDP-D-glucose 4,6-dehydratase Activity

The activity of TDP-D-glucose 4,6-dehydratase can be monitored by observing the formation of the product, TDP-4-keto-6-deoxy-D-glucose, which has a characteristic absorbance at 320 nm upon alkaline treatment.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM TDP-D-glucose (substrate)

    • Purified TDP-D-glucose 4,6-dehydratase

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • At various time points, withdraw aliquots and stop the reaction by adding NaOH to a final concentration of 0.1 M.

    • Incubate at 37°C for 15 minutes to allow for the formation of the chromophore.

    • Measure the absorbance at 320 nm.

    • Calculate the enzyme activity based on the rate of increase in absorbance.

Assay for 2,3-Dehydratase Activity

The activity of the 2,3-dehydratase can be coupled to the subsequent C-3 ketoreductase reaction and monitored by the consumption of NAD(P)H.

  • Reaction Mixture:

    • 50 mM Phosphate buffer (pH 7.0)

    • 0.5 mM TDP-4-keto-6-deoxy-D-glucose (substrate)

    • 0.2 mM NAD(P)H

    • Purified 2,3-dehydratase

    • Purified C-3 ketoreductase (in excess)

  • Procedure:

    • Initiate the reaction by adding the 2,3-dehydratase.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H.

    • Calculate the activity based on the molar extinction coefficient of NAD(P)H.

Assay for C-3 and C-4 Ketoreductase Activity

The activities of both the C-3 and C-4 ketoreductases can be determined by monitoring the consumption of the nicotinamide cofactor, NAD(P)H.

  • Reaction Mixture:

    • 50 mM Phosphate buffer (pH 7.0)

    • 0.5 mM of the respective keto-sugar substrate

    • 0.2 mM NAD(P)H

    • Purified ketoreductase enzyme

  • Procedure:

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the enzyme activity based on the rate of NAD(P)H oxidation.

Conclusion and Future Perspectives

The elucidation of the TDP-d-digitoxose biosynthetic pathway provides a roadmap for the enzymatic synthesis of this important deoxysugar and its derivatives. While significant progress has been made in understanding the general steps and the types of enzymes involved, a deeper characterization of the specific enzymes from various bacterial sources is still required. Future research should focus on:

  • Comprehensive Kinetic Analysis: Detailed kinetic characterization of each enzyme in the pathway will be essential for optimizing in vitro production and for understanding the overall flux through the pathway.

  • Structural Biology: Determining the three-dimensional structures of the enzymes will provide insights into their catalytic mechanisms and substrate specificities, which can guide protein engineering efforts.

  • Pathway Reconstruction and Engineering: The in vitro reconstitution of the entire pathway will enable the efficient production of TDP-d-digitoxose. Furthermore, engineering the substrate specificities of the enzymes could lead to the synthesis of novel, "unnatural" deoxysugars for incorporation into bioactive scaffolds.

This technical guide serves as a foundational resource for researchers in the fields of natural product biosynthesis, glycobiology, and drug discovery. The continued exploration of deoxysugar biosynthetic pathways will undoubtedly pave the way for the development of new and improved therapeutic agents.

References

Physical and chemical properties of 2,6-dideoxy-D-ribo-hexose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dideoxy-D-ribo-hexose, commonly known as digitoxose, is a naturally occurring deoxysugar that is a fundamental constituent of various cardiac glycosides, including digitoxin, digoxin, and gitoxin.[1] These glycosides are historically significant and continue to be clinically relevant in the management of heart failure and certain cardiac arrhythmias. The biological activity of these natural products is critically influenced by the nature and conformation of their sugar moieties, making a thorough understanding of the properties of this compound essential for researchers in medicinal chemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dideoxy-D-ribo-hexose, details on its synthesis and biosynthetic pathway, and available spectral data for its characterization.

Physical and Chemical Properties

2,6-dideoxy-D-ribo-hexose is a white, crystalline solid. Its physical and chemical properties are summarized in the tables below. The absence of hydroxyl groups at the C-2 and C-6 positions significantly influences its polarity and reactivity compared to its parent hexose, D-glucose.

General and Physical Properties
PropertyValueReference(s)
Common Names This compound, D-Digitoxose, (+)-Digitoxose[2]
Systematic Name 2,6-dideoxy-D-ribo-hexose[1]
CAS Number 527-52-6[2][3]
Molecular Formula C₆H₁₂O₄[2][3]
Molecular Weight 148.16 g/mol [2][3][4]
Appearance Off-white to yellow powder/crystals[3]
Melting Point 98-100 °C or 112 °C[2]
Boiling Point 320.1 °C at 760 mmHg[2]
Density 1.366 g/cm³[2]
Flash Point 147.4 °C[2]
Solubility and Optical Properties
PropertyValueReference(s)
Solubility Freely soluble in water; soluble in acetone and ethanol; practically insoluble in ether.[1]
Optical Rotation [α]D¹⁷ +46.3° (c=variable, in water)[1]
[α]D²⁰ +39.1° (c=variable, in methanol)[1]
[α]D¹⁸ +27.9° → +43.3° (after 24 hrs in pyridine)[1]

Experimental Protocols

Chemical Synthesis

A high-yielding, preparative-scale synthesis of 2,6-dideoxy-D-ribo-hexose (this compound) has been reported, which notably avoids the need for chromatographic purification in the main synthetic sequence. The following protocol is an overview of this synthetic route, starting from the readily available methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside.

Experimental Workflow for the Synthesis of 2,6-dideoxy-D-ribo-hexose

G Chemical Synthesis Workflow A Methyl 4,6-O-benzylidene-2-deoxy- α-D-ribo-hexopyranoside B Benzoylation A->B C Methyl 3-O-benzoyl-4,6-O-benzylidene- 2-deoxy-α-D-ribo-hexopyranoside B->C D Bromination with NBS C->D E Methyl 3,4-di-O-benzoyl-6-bromo- 2,6-dideoxy-α-D-ribo-hexopyranoside D->E F Reductive Dehalogenation E->F G Methyl 3,4-di-O-benzoyl- 2,6-dideoxy-α-D-ribo-hexopyranoside F->G H Catalytic Transesterification G->H I Methyl 2,6-dideoxy- α-D-ribo-hexopyranoside H->I J Mild Acid Hydrolysis I->J K 2,6-dideoxy-D-ribo-hexose (this compound) J->K

Caption: A multi-step chemical synthesis of this compound.

Detailed Methodologies:

  • Benzoylation: The starting material, methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside, is selectively benzoylated at the 3-position to yield methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside.[5]

  • Bromination: The product from the previous step is treated with N-bromosuccinimide (NBS) to open the benzylidene acetal and introduce a bromine atom at the 6-position, affording methyl 3,4-di-O-benzoyl-6-bromo-2,6-dideoxy-α-D-ribo-hexopyranoside.[5]

  • Reductive Dehalogenation: The 6-bromo intermediate undergoes reductive dehalogenation to give methyl 3,4-di-O-benzoyl-2,6-dideoxy-α-D-ribo-hexopyranoside.[5]

  • Deprotection (Transesterification): The benzoyl groups are removed via catalytic transesterification to yield the unprotected methyl glycoside, methyl 2,6-dideoxy-α-D-ribo-hexopyranoside.[5]

  • Hydrolysis: Finally, mild acid hydrolysis of the methyl glycoside cleaves the anomeric linkage to afford the free sugar, 2,6-dideoxy-D-ribo-hexose, which can be crystallized to high purity.[5]

This process is reported to provide the final product in a 57% overall yield from the starting material without the need for column chromatography for the intermediates.[5]

Spectral Data

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 2,6-dideoxy-D-ribo-hexose in solution are complex due to the equilibrium between the α and β anomers of both the pyranose and furanose forms. However, based on the structure, the following characteristic signals are expected:

  • ¹H NMR: A doublet in the upfield region corresponding to the C-6 methyl group. The protons at C-2 will appear as a complex multiplet due to the absence of a hydroxyl group. The anomeric proton (H-1) will show distinct signals for the α and β anomers.

  • ¹³C NMR: An upfield signal for the C-6 methyl carbon. The C-2 signal will be shifted upfield compared to a typical hexose due to the deoxygenation.

For definitive structural elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC are essential.

Mass Spectrometry

The mass spectrum of 2,6-dideoxy-D-ribo-hexose is expected to show a molecular ion peak (or [M+H]⁺, [M+Na]⁺, etc., depending on the ionization method) corresponding to its molecular weight of 148.16 g/mol . The fragmentation pattern would likely involve sequential loss of water molecules from the molecular ion.

Signaling Pathways

2,6-dideoxy-D-ribo-hexose is a key intermediate in the biosynthesis of various natural products. Its activated form, thymidine diphosphate (TDP)-D-digitoxose, is produced from TDP-D-glucose through a series of enzymatic reactions.

G cluster_0 Intermediates cluster_1 Enzymes A TDP-D-glucose E1 TDP-glucose-4,6-dehydratase A->E1 B TDP-4-keto-6-deoxy-D-glucose E2 TDP-4-keto-6-deoxy-D-glucose- 2,3-dehydratase B->E2 C TDP-2,6-dideoxy-D-glycero-4-hexulose E3 TDP-2,6-dideoxy-D-glycero-4-hexulose- 3-ketoreductase & 4-ketoreductase C->E3 D TDP-D-digitoxose E1->B E2->C E3->D

References

A Historical Perspective on the Discovery of Digitoxose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a naturally occurring 2,6-dideoxyhexose, is a critical component of various cardiac glycosides, most notably digitoxin, which is derived from the foxglove plant (Digitalis purpurea). The discovery of this unique sugar is intrinsically linked to the pioneering work on the chemical constituents of Digitalis in the late 19th century. This technical guide provides a detailed historical account of the discovery of this compound, outlining the key scientific contributions, the experimental methodologies of the era, and the logical progression that led to its characterization.

The Path to Discovery: From Plant to Pure Sugar

The journey to identifying this compound was a multi-step process that began with the isolation of the parent glycoside, digitoxin. The logical workflow of this discovery process is illustrated in the diagram below.

Discovery_Workflow cluster_Isolation Isolation of the Glycoside cluster_Hydrolysis Cleavage of the Glycoside cluster_Characterization Characterization of the Sugar Digitalis Digitalis purpurea leaves Extraction Solvent Extraction (e.g., with ethanol) Digitalis->Extraction Oswald Schmiedeberg (1875) Purification Purification Steps (e.g., precipitation, crystallization) Extraction->Purification Digitoxin Crystalline Digitoxin Purification->Digitoxin Hydrolysis Acid or Enzymatic Hydrolysis Digitoxin->Hydrolysis Late 19th Century Chemistry Separation Separation of Products Hydrolysis->Separation Sugar_Isolation Isolation of the Sugar Moiety Separation->Sugar_Isolation Aglycone Digitoxigenin (Aglycone) Separation->Aglycone Chemical_Tests Chemical Characterization (e.g., Keller-Kiliani test) Sugar_Isolation->Chemical_Tests Heinrich Kiliani (c. 1895) Structural_Elucidation Structural Elucidation Chemical_Tests->Structural_Elucidation This compound This compound Structural_Elucidation->this compound

Caption: Workflow of the discovery of this compound.

Key Scientific Contributions and Timeline

The discovery of this compound was not a singular event but rather a culmination of the work of several eminent chemists of the 19th century. The logical progression of key findings is outlined below.

Logical_Progression A Isolation of Digitoxin Oswald Schmiedeberg (1875) B Hydrolysis of Digitoxin Yields a sugar and an aglycone A->B Leads to C Initial Characterization of the Sugar Recognized as a new, unique sugar B->C Results in E Structural Elucidation of this compound Heinrich Kiliani (c. 1895-1896) C->E Motivates D Development of the Keller-Kiliani Test Specific for 2-deoxysugars D->E Enables F Confirmation of the 2,6-dideoxyhexose structure E->F Establishes

Caption: Logical progression of the discovery of this compound.

The Isolation of Digitoxin by Oswald Schmiedeberg (1875)

The story of this compound begins with the pioneering work of the German pharmacologist Oswald Schmiedeberg. In 1875, Schmiedeberg successfully isolated a crystalline substance from the leaves of Digitalis purpurea, which he named "digitoxin." This was a landmark achievement, as it provided a purified, active principle from a plant that had been used in medicine for centuries but with highly variable and often toxic effects.

The Hydrolysis of Digitoxin and the Unveiling of a New Sugar

Following the isolation of digitoxin, the next logical step for chemists of the era was to determine its chemical nature. It was soon established that digitoxin was a glycoside, a compound composed of a sugar moiety (the glycone) and a non-sugar part (the aglycone). This was demonstrated through hydrolysis, a chemical process that uses acid or enzymes to break the glycosidic bond.

The Crucial Contributions of Heinrich Kiliani (c. 1895-1896)

The definitive characterization of the sugar component of digitoxin was carried out by the German chemist Heinrich Kiliani. In a series of publications in the Archiv der Pharmazie around 1895-1896, Kiliani detailed his investigations into the hydrolysis products of digitoxin. He isolated and characterized the sugar, which he named This compound .

Kiliani's work was instrumental for several reasons:

  • First Isolation and Naming: He was the first to isolate this compound in a pure form and recognize it as a new, previously unknown sugar.

  • Chemical Characterization: Through a series of chemical reactions and analyses, he began to elucidate its structure. He determined its molecular formula to be C6H12O4.

  • The Keller-Kiliani Test: Kiliani, along with C.C. Keller, developed a colorimetric test that was found to be specific for 2-deoxysugars. This reaction, which produces a characteristic blue-green color, became a crucial analytical tool for identifying this compound and other related sugars.

  • Structural Elucidation: Through oxidation experiments, Kiliani was able to convert this compound into "digitoxonic acid," which provided further clues about its structure. This work laid the foundation for the eventual confirmation of this compound as a 2,6-dideoxyhexose.

Experimental Protocols of the Era

The experimental techniques available in the late 19th century were rudimentary by modern standards. The following are detailed descriptions of the likely methodologies used in the discovery and characterization of this compound, based on the chemical knowledge of that period.

Isolation of Digitoxin from Digitalis purpurea**
  • Extraction: Dried and powdered leaves of Digitalis purpurea were subjected to exhaustive extraction with a solvent, typically ethanol. This process would dissolve the glycosides and other alcohol-soluble components.

  • Purification:

    • The ethanolic extract would be concentrated by distillation.

    • The concentrated extract would then be treated with a solution of lead acetate to precipitate tannins and other impurities.

    • After filtration to remove the precipitate, the excess lead in the filtrate was removed by bubbling hydrogen sulfide gas through the solution, which precipitates lead as lead sulfide.

    • The resulting solution was further concentrated, and upon standing, crude digitoxin would crystallize out.

    • Recrystallization from a suitable solvent, such as ethanol, was performed to obtain pure, crystalline digitoxin.

Hydrolysis of Digitoxin to Yield this compound
  • Acid Hydrolysis: A weighed amount of pure digitoxin was dissolved in an alcoholic solution (e.g., ethanol).

  • A dilute mineral acid, such as hydrochloric acid or sulfuric acid, was added to the solution.

  • The mixture was heated under reflux for a specific period to ensure complete cleavage of the glycosidic bonds.

  • After cooling, the aglycone (digitoxigenin), being insoluble in the aqueous acidic medium, would precipitate out and could be removed by filtration.

  • The acidic filtrate, containing the dissolved sugar, was neutralized with a base, such as barium carbonate. The resulting barium salt precipitate was removed by filtration.

  • The neutralized sugar solution was then concentrated to a syrup, from which this compound could be crystallized.

The Keller-Kiliani Test for 2-Deoxysugars
  • A small amount of the isolated sugar (this compound) was dissolved in glacial acetic acid.

  • A few drops of a dilute ferric chloride solution were added to this solution.

  • This mixture was then carefully layered on top of concentrated sulfuric acid in a test tube.

  • A positive reaction for a 2-deoxysugar was indicated by the formation of a reddish-brown ring at the interface of the two liquids, with the upper acetic acid layer gradually turning a characteristic blue-green color.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield from Digitoxin Hydrolysis
DigitoxinC41H64O13764.95N/A
DigitoxigeninC23H34O4374.5148.96%
This compound (x3)C6H12O4148.1658.15% (total for 3 moles)

Note: The theoretical yields are calculated based on the complete hydrolysis of one mole of digitoxin into one mole of digitoxigenin and three moles of this compound.

Conclusion

The discovery of this compound in the late 19th century was a significant advancement in the field of carbohydrate chemistry and natural product pharmacology. It was a direct result of the systematic investigation of the chemical constituents of medicinal plants, a hallmark of the burgeoning field of organic chemistry at the time. The work of Oswald Schmiedeberg in isolating the parent glycoside, digitoxin, set the stage for Heinrich Kiliani's detailed characterization and structural elucidation of its unique sugar component, this compound. The experimental methodologies of the era, though lacking the sophistication of modern analytical techniques, were sufficient to isolate, purify, and characterize this new 2,6-dideoxyhexose, opening the door to a deeper understanding of the structure and function of cardiac glycosides. This historical perspective provides valuable context for contemporary researchers in drug discovery and development, highlighting the foundational work upon which our current knowledge is built.

Digitoxose: The Glycosidic Core of Digitoxin and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Digitoxin and digoxin, cardiac glycosides extracted from the foxglove plant (Digitalis species), have been pivotal in cardiology for centuries.[1][2] Their therapeutic effects, primarily the enhancement of cardiac contractility, are attributed to their unique chemical structures.[1][3] A critical component of these structures is the sugar moiety, specifically the trisaccharide chain composed of digitoxose units. This technical guide delves into the integral role of this compound in the structure, function, and pharmacology of digitoxin and digoxin.

The Structural Significance of this compound

Digitoxin and digoxin are composed of a steroid nucleus, known as an aglycone, and a sugar portion attached at the C-3 position of the steroid.[4][5] The aglycone provides the fundamental pharmacophore responsible for inhibiting the Na+/K+-ATPase pump.[4][6] However, the sugar component, a chain of three D-digitoxose molecules, is essential for the proper binding and inhibitory action of the glycoside.[7][8]

The primary structural difference between digitoxin and digoxin lies in their aglycones: digitoxin's aglycone is digitoxigenin, while digoxin's is digoxigenin, which has an additional hydroxyl group at the C-12 position.[9][10] Both share the same trisaccharide chain of three this compound units.[11] This sugar chain significantly influences the pharmacokinetic properties and solubility of the entire molecule.[4]

The following diagram illustrates the molecular composition of digitoxin and digoxin, highlighting the central role of this compound.

G cluster_glycoside Cardiac Glycoside cluster_components Components cluster_sugar Sugar Unit Digitoxin Digitoxin Aglycone Aglycone (Digitoxigenin or Digoxigenin) Digitoxin->Aglycone contains Trisaccharide Trisaccharide Digitoxin->Trisaccharide contains Digoxin Digoxin Digoxin->Aglycone contains Digoxin->Trisaccharide contains This compound This compound Trisaccharide->this compound 3x

Caption: Molecular composition of Digitoxin and Digoxin.

Physicochemical and Pharmacokinetic Properties

The presence of the this compound chain significantly impacts the absorption, distribution, metabolism, and excretion (ADME) profiles of digitoxin and digoxin.[5] Digitoxin, being more lipophilic, is extensively metabolized by the liver, whereas digoxin is primarily excreted unchanged by the kidneys.[12][13] This difference has profound clinical implications, particularly in patients with renal impairment.[14]

PropertyDigitoxinDigoxinReference
Molecular Formula C41H64O13C41H64O14[10][11]
Molar Mass 764.95 g/mol 780.9 g/mol [10][11]
Oral Bioavailability 98-100%Lower than digitoxin[12][15]
Protein Binding 90-97%Lower than digitoxin[12][15]
Metabolism Hepatic (CYP3A4)Minimal[12][15]
Elimination Half-life 7-8 days34-44 hours (normal renal function)[15][16]
Primary Excretion Feces (40%), Urine (60%)Renal[12][15]

Mechanism of Action and Associated Signaling Pathways

The primary mechanism of action for both digitoxin and digoxin is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[4][17] This inhibition leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium levels via the sodium-calcium exchanger.[1][17][18] The elevated intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.[1][3][19]

Recent studies have also elucidated that the interaction of cardiac glycosides with the Na+/K+-ATPase can trigger various intracellular signaling cascades, independent of the ion pump inhibition. This interaction can activate Src kinase, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras/ERK1/2 pathway.[20]

This diagram outlines the signaling cascade initiated by the binding of digitoxin or digoxin to the Na+/K+-ATPase.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effects CG Digitoxin / Digoxin NKA Na+/K+-ATPase CG->NKA inhibits Na_in ↑ Intracellular Na+ NKA->Na_in leads to Src Src Kinase NKA->Src activates EGFR EGFR Ras_ERK Ras/ERK Pathway EGFR->Ras_ERK activates NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in reduces Ca2+ efflux Na_in->NCX alters gradient for Contractility ↑ Myocardial Contractility Ca_in->Contractility Src->EGFR transactivates Gene_Expression Altered Gene Expression Ras_ERK->Gene_Expression

Caption: Signaling cascade following Na+/K+-ATPase inhibition.

Experimental Protocols

A common method for the extraction and analysis of digitoxin and digoxin from plant material involves several key steps.[21][22][23]

The following flowchart details a typical procedure for the isolation and quantification of cardiac glycosides.

G start Start: Dried Digitalis Leaf Material extraction Extraction (e.g., Maceration or Soxhlet with Methanol/Ethanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., with petroleum ether, EtOAc, n-BuOH) extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography hplc High-Performance Liquid Chromatography (HPLC) (for purification and quantification) chromatography->hplc analysis Structural Analysis (NMR, Mass Spectrometry) hplc->analysis end End: Purified and Quantified Glycosides hplc->end

Caption: Workflow for cardiac glycoside isolation and analysis.

1. Extraction:

  • Objective: To extract crude glycosides from dried and powdered Digitalis leaves.

  • Protocol: Macerate the powdered leaf material in methanol or ethanol at room temperature.[24] Alternatively, use a Soxhlet apparatus for more exhaustive extraction.[22] The resulting mixture is then filtered to separate the extract from the solid plant material.

2. Fractionation:

  • Objective: To separate the cardiac glycosides from other plant constituents.

  • Protocol: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[24] The cardiac glycosides are typically enriched in the EtOAc and n-BuOH fractions.[24]

3. Purification:

  • Objective: To isolate individual glycosides.

  • Protocol: The enriched fractions are subjected to column chromatography, often using silica gel.[22] Further purification is achieved using High-Performance Liquid Chromatography (HPLC).[21][22][23]

4. Quantification and Characterization:

  • Objective: To determine the concentration and confirm the structure of the isolated glycosides.

  • Protocol: Quantification is typically performed using HPLC with UV detection (e.g., at 220 nm).[21] Structural elucidation is carried out using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[22][23]

For pharmacokinetic studies, a sensitive and specific method is required to measure digitoxin and digoxin concentrations in biological matrices like blood or plasma.

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of these compounds in biological samples.[12][25]

  • Sample Preparation: Typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix.[12] For LLE, a mixture of ethyl acetate, heptane, and dichloromethane can be used.[12]

  • Chromatography: Reversed-phase HPLC, often with a C18 column, is used to separate the analytes from endogenous components.[12]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[25]

Conclusion

This compound is not merely a passive component of digitoxin and digoxin; it is integral to their therapeutic efficacy. The trisaccharide chain of this compound residues is crucial for the high-affinity binding of these cardiac glycosides to the Na+/K+-ATPase and dictates their pharmacokinetic profiles. A thorough understanding of the structure-activity relationships conferred by the this compound moiety is essential for the development of new cardiac glycoside analogs with improved therapeutic indices. The experimental protocols outlined provide a framework for the continued investigation of these historically significant and clinically relevant compounds.

References

The Furanose Conformation of Digitoxose in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digitoxose, a 2,6-dideoxyhexose, is a critical saccharide component of cardiac glycosides, natural products with significant therapeutic applications, most notably in the treatment of heart failure. The biological activity of these glycosides is intimately linked to the structure and conformation of their sugar moieties. In solution, this compound exists in a dynamic equilibrium between its pyranose and furanose ring forms, as well as a minor open-chain aldehyde form. While the pyranose forms are often predominant, the furanose conformers, despite their lower population, can play a significant role in the molecule's overall reactivity and biological interactions. This technical guide provides an in-depth analysis of the furanose form of this compound in solution, presenting quantitative data on its equilibrium distribution, detailed experimental protocols for its characterization, and an exploration of its role in relevant biological signaling pathways.

The Anomeric Equilibrium of this compound in Solution

In solution, D-digitoxose establishes a complex equilibrium between its cyclic hemiacetal forms (pyranose and furanose) and the open-chain aldehyde. This phenomenon, known as mutarotation, results in a mixture of five distinct species: α-pyranose, β-pyranose, α-furanose, β-furanose, and the acyclic aldehyde. The relative populations of these forms are highly dependent on the solvent environment.

Quantitative Analysis of Tautomeric Distribution

The most comprehensive quantitative analysis of the tautomeric equilibrium of D-digitoxose has been performed in dimethylsulfoxide-d6 (DMSO-d6) solution using two-dimensional proton chemical shift correlated NMR spectroscopy. The results of this analysis are summarized in Table 1.

Tautomeric FormPercentage in DMSO-d6 Solution
β-Pyranose67.3%
β-Furanose13.0%
α-Pyranose11.2%
α-Furanose8.4%
Aldehydo Form0.1%
Table 1. Tautomeric distribution of D-digitoxose in an equilibrated DMSO-d6 solution as determined by 1H NMR spectroscopy.

It is evident that in a polar aprotic solvent like DMSO, the pyranose forms are predominant, with the β-anomer being the most abundant. However, the furanose forms collectively account for a significant portion (21.4%) of the equilibrium mixture.

The Influence of Solvent on Anomeric Equilibrium

While experimental data for this compound in other solvents is scarce, general principles of carbohydrate chemistry and computational studies on related 2-deoxysugars allow for predictions of how the equilibrium would shift in different solvent environments.

The anomeric effect, a stereoelectronic phenomenon, generally stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C1). In polar protic solvents like water (D2O) or methanol, this effect is attenuated due to hydrogen bonding between the solvent and the sugar's hydroxyl groups. This would likely lead to a different distribution of anomers compared to that observed in DMSO. For many sugars, a higher proportion of the β-anomer (with an equatorial C1 substituent) is observed in aqueous solutions.

Computational studies on various deoxysugars have shown that the anomeric preference is highly dependent on the stereochemistry of the sugar and the solvent environment. These studies suggest that for 2-deoxysugars, the anomeric equilibrium can be influenced by intramolecular hydrogen bonding and the dielectric constant of the solvent.

Experimental Protocols for Conformational Analysis

The characterization of the furanose form of this compound in solution relies on a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

High-field NMR spectroscopy is the primary experimental technique for elucidating the solution conformation of sugars.

Sample Preparation:

  • Dissolve a precisely weighed sample of D-digitoxose (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6, D2O, CD3OD) to a final concentration of approximately 10-20 mM.

  • Transfer the solution to a high-precision NMR tube.

  • Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (typically several hours) to ensure that the anomeric equilibrium is reached.

NMR Experiments:

  • One-Dimensional (1D) 1H NMR: Acquire a high-resolution 1D 1H NMR spectrum to identify the signals corresponding to the anomeric protons of the different tautomers. The integration of these signals provides the quantitative distribution of the various forms.

  • Two-Dimensional (2D) Correlation Spectroscopy (COSY): Perform a 1H-1H COSY experiment to establish proton-proton scalar coupling networks within each furanose anomer, enabling the assignment of all ring protons.

  • Two-Dimensional (2D) Total Correlation Spectroscopy (TOCSY): A TOCSY experiment can be used to identify all protons belonging to a particular spin system, which is particularly useful for resolving overlapping signals.

  • Two-Dimensional (2D) Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about through-space proton-proton proximities, which is crucial for determining the three-dimensional conformation of the furanose ring.

  • Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton signals with their directly attached (HSQC) or long-range coupled (HMBC) 13C nuclei, aiding in the complete assignment of both 1H and 13C resonances.

The workflow for a typical NMR-based conformational analysis is depicted below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve this compound in Deuterated Solvent equilibrate Equilibrate to Reach Anomeric Equilibrium dissolve->equilibrate nmr_1d 1D 1H NMR equilibrate->nmr_1d nmr_2d 2D NMR (COSY, TOCSY, NOESY) equilibrate->nmr_2d nmr_hetero Heteronuclear NMR (HSQC, HMBC) equilibrate->nmr_hetero quantification Quantitative Analysis of Tautomers nmr_1d->quantification assignment Resonance Assignment nmr_2d->assignment noe NOE Restraint Generation nmr_2d->noe nmr_hetero->assignment coupling Coupling Constant Analysis assignment->coupling structure 3D Structure Calculation coupling->structure noe->structure

NMR Experimental Workflow
Computational Modeling

Computational methods are invaluable for complementing experimental data and providing a more detailed understanding of the conformational landscape of the furanose ring.

Methodology:

  • Initial Structure Generation: Generate initial 3D structures of the α- and β-furanose forms of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible furanose ring, which can adopt multiple twist and envelope conformations.

  • Quantum Mechanical Calculations: Optimize the geometries of the identified conformers using density functional theory (DFT) methods (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) with an appropriate basis set (e.g., 6-31G* or larger).

  • Solvent Effects: Incorporate the effects of the solvent using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules in molecular dynamics (MD) simulations.

  • NMR Parameter Calculation: Calculate NMR parameters (chemical shifts and coupling constants) for the low-energy conformers and compare them with the experimental data to validate the computational model and identify the most probable solution-state conformations.

Biological Relevance and Signaling Pathways

This compound is a key component of cardiac glycosides, such as digitoxin, which exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in cardiac cells. While the aglycone part of the glycoside is primarily responsible for binding to the enzyme, the sugar moiety, including this compound, plays a crucial role in the molecule's overall activity, solubility, and pharmacokinetics.

The inhibition of the Na+/K+-ATPase by cardiac glycosides triggers a cascade of intracellular signaling events. Although the specific role of the furanose form of this compound in this process is not yet fully elucidated, the overall signaling pathway initiated by the binding of digitoxin is well-characterized.

signaling_pathway digitoxin Digitoxin nak_atpase Na+/K+-ATPase digitoxin->nak_atpase Inhibits src Src Kinase nak_atpase->src Activates egfr EGFR src->egfr Transactivates ras_raf Ras/Raf egfr->ras_raf mek_erk MEK/ERK ras_raf->mek_erk transcription Transcription Factors (e.g., AP-1, NF-κB) mek_erk->transcription Phosphorylates cellular_response Cellular Responses (Proliferation, Hypertrophy, Apoptosis) transcription->cellular_response Regulates Gene Expression

The Core Biological Functions of Digitoxose-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a 2,6-dideoxyhexose, is a crucial sugar moiety found in a variety of naturally occurring and synthetic compounds.[1][2] Its presence significantly influences the biological activity of the parent molecule. The most prominent and well-studied class of this compound-containing compounds are the cardiac glycosides, such as digitoxin and digoxin, which have long been used in the clinical management of heart failure and cardiac arrhythmias.[1][3][4] Beyond their cardiotonic effects, recent research has unveiled a broader spectrum of biological activities for these compounds, including potent anticancer properties, highlighting their potential for therapeutic repositioning and novel drug development.[1][5][6]

This technical guide provides an in-depth exploration of the core biological functions of this compound-containing compounds. It details their primary mechanism of action, the downstream signaling pathways they modulate, and their diverse physiological effects. Furthermore, this guide presents key quantitative data in a structured format, outlines detailed experimental protocols for assessing their activity, and provides visual representations of critical biological pathways and experimental workflows.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of most biologically active this compound-containing compounds, particularly cardiac glycosides, is the Na+/K+-ATPase pump.[7][8][9][10] This ubiquitously expressed transmembrane protein is essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions, including nerve impulse transmission, muscle contraction, and nutrient transport.

Cardiac glycosides bind to a specific site on the extracellular domain of the α-subunit of the Na+/K+-ATPase.[11] This binding inhibits the enzyme's hydrolytic activity, leading to a cascade of intracellular events:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump results in the accumulation of intracellular Na+ ions.[7][10]

  • Altered Sodium-Calcium Exchange: The elevated intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.[7][10]

  • Increased Intracellular Calcium: Consequently, the efflux of Ca2+ is diminished, and in some cellular contexts, the NCX may even reverse its direction, leading to a net influx of Ca2+. This results in an overall increase in the intracellular Ca2+ concentration.[7][8][11]

This elevation of intracellular calcium is the cornerstone of the cardiotonic effects of these compounds and also plays a significant role in their other biological activities.

Signaling Pathways and Physiological Effects

The inhibition of Na+/K+-ATPase by this compound-containing compounds triggers a complex network of signaling pathways, leading to a wide range of physiological responses.

Cardiotonic Effects

In cardiac myocytes, the increased intracellular Ca2+ concentration enhances the contractility of the heart muscle (positive inotropic effect).[7][8][11] More Ca2+ is available for uptake into the sarcoplasmic reticulum and subsequent release during each action potential, leading to a stronger interaction between actin and myosin filaments.[10]

Beyond inotropy, cardiac glycosides also exert electrophysiological effects on the heart. They increase vagal efferent activity to the heart, which has a parasympathomimetic action.[7] This leads to:

  • Negative Chronotropy: A decrease in the heart rate by slowing the firing rate of the sinoatrial (SA) node.[7][12]

  • Negative Dromotropy: A reduction in the conduction velocity of electrical impulses through the atrioventricular (AV) node.[7][12]

These combined effects are beneficial in the treatment of heart failure and for controlling the ventricular rate in atrial fibrillation.[7][10]

Digitoxose_Compounds This compound-Containing Compounds NaK_ATPase Na+/K+-ATPase Digitoxose_Compounds->NaK_ATPase Inhibition Vagal_Activity ↑ Vagal Efferent Activity Digitoxose_Compounds->Vagal_Activity Intracellular_Na ↑ Intracellular [Na+] NaK_ATPase->Intracellular_Na Leads to NCX Na+/Ca2+ Exchanger Activity Intracellular_Na->NCX Reduces Gradient for Intracellular_Ca ↑ Intracellular [Ca2+] NCX->Intracellular_Ca Decreases Efflux of Contractility ↑ Myocardial Contractility Intracellular_Ca->Contractility Heart_Rate ↓ Heart Rate Vagal_Activity->Heart_Rate AV_Conduction ↓ AV Nodal Conduction Vagal_Activity->AV_Conduction Digitoxose_Compounds This compound-Containing Compounds NaK_ATPase Na+/K+-ATPase Inhibition Digitoxose_Compounds->NaK_ATPase ICD Immunogenic Cell Death Digitoxose_Compounds->ICD Angiogenesis Inhibition of Angiogenesis Digitoxose_Compounds->Angiogenesis Intracellular_Ions Altered Intracellular Ion Concentrations (↑ Na+, ↑ Ca2+) NaK_ATPase->Intracellular_Ions Apoptosis Induction of Apoptosis Intracellular_Ions->Apoptosis Cell_Cycle Cell Cycle Arrest Intracellular_Ions->Cell_Cycle Signaling Modulation of Signaling Pathways (Src, PI3K) Intracellular_Ions->Signaling Anticancer Anticancer Effects Apoptosis->Anticancer Cell_Cycle->Anticancer Signaling->Anticancer ICD->Anticancer Angiogenesis->Anticancer Start Prepare Tissue/Cell Lysate Setup_Reactions Set up two reaction conditions: A) Total ATPase B) Ouabain-insensitive ATPase Start->Setup_Reactions Add_Lysate Add Lysate to Reactions Setup_Reactions->Add_Lysate Pre_incubation Pre-incubate at 37°C Add_Lysate->Pre_incubation Start_Reaction Initiate Reaction with ATP Pre_incubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction and Measure Pi Incubate->Stop_Reaction Calculate Calculate Na+/K+-ATPase Activity (Total Pi - Ouabain-insensitive Pi) Stop_Reaction->Calculate End Report Activity Calculate->End Start Seed Cancer Cells in 96-well Plates Prepare_Compound Prepare Serial Dilutions of This compound-Containing Compound Start->Prepare_Compound Treat_Cells Treat Cells with Compound (and vehicle control) Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Assay Perform MTT or SRB Assay Incubate->Assay Read_Absorbance Read Absorbance with Plate Reader Assay->Read_Absorbance Calculate Calculate Cell Viability and IC50 Read_Absorbance->Calculate End Report Cytotoxicity Calculate->End

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of α-Linked Digitoxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the stereoselective synthesis of α-linked digitoxose, a crucial component of various bioactive natural products. The synthesis of 2-deoxysugars like this compound presents a significant challenge in carbohydrate chemistry due to the absence of a directing group at the C-2 position, making stereocontrol of the glycosidic linkage difficult. The following protocols outline two effective strategies to achieve high α-selectivity: a de novo approach using palladium-catalyzed glycosylation and a direct glycosylation method employing glycosyl sulfonates.

Introduction

This compound, a 2,6-dideoxy-D-ribo-hexopyranose, is a key sugar moiety in a variety of natural products, including cardiac glycosides like digitoxin, and antibiotics such as kijanimicin. The stereochemistry of the glycosidic bond is often critical for the biological activity of these compounds. The synthesis of α-linked 2-deoxysugars is particularly challenging, as the lack of a participating group at C-2 often leads to mixtures of α and β anomers. The methods detailed below provide reliable strategies for achieving high α-stereoselectivity in the synthesis of this compound glycosides.

I. De Novo Synthesis via Palladium-Catalyzed Glycosylation

This approach constructs the this compound moiety from achiral starting materials, offering excellent control over the stereochemistry. The key steps involve the asymmetric synthesis of a pyranone intermediate, a palladium-catalyzed glycosylation to form the α-glycosidic linkage, and subsequent post-glycosylation transformations to install the desired stereocenters of this compound.[1][2][3][4][5][6]

Experimental Workflow

de_novo_synthesis start Achiral Acylfuran noyori Noyori Asymmetric Reduction start->noyori achmatowicz Achmatowicz Rearrangement noyori->achmatowicz boc_protection Boc-Protection achmatowicz->boc_protection pyranone α-Boc-Pyranone (Glycosyl Donor) boc_protection->pyranone pd_glycosylation Palladium-Catalyzed Glycosylation (with Aglycone) pyranone->pd_glycosylation pyranone_glycoside α-Pyranone Glycoside pd_glycosylation->pyranone_glycoside luche_reduction Luche Reduction pyranone_glycoside->luche_reduction myers_rearrangement Myers Reductive Rearrangement luche_reduction->myers_rearrangement olefin Olefin Intermediate myers_rearrangement->olefin dihydroxylation Dihydroxylation (e.g., Upjohn) olefin->dihydroxylation final_product α-Linked this compound Glycoside dihydroxylation->final_product

Caption: De novo synthesis workflow for α-linked this compound.

Key Experimental Protocols

1. Synthesis of α-Boc-Pyranone (Glycosyl Donor)

This protocol is adapted from the work of O'Doherty and coworkers.[3][6]

  • Step 1: Noyori Asymmetric Reduction of Acylfuran:

    • To a solution of the appropriate acylfuran in a suitable solvent (e.g., dichloromethane), add the Noyori catalyst system (e.g., (R,R)- or (S,S)-Noyori catalyst) under an inert atmosphere.

    • Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, carefully vent the hydrogen and concentrate the reaction mixture in vacuo. Purify the resulting chiral furyl alcohol by flash chromatography.

  • Step 2: Achmatowicz Rearrangement:

    • Dissolve the chiral furyl alcohol in a mixture of a suitable solvent (e.g., acetone) and water.

    • Add N-bromosuccinimide (NBS) portion-wise at 0 °C and stir the reaction mixture until completion.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude pyranone.

  • Step 3: Boc-Protection:

    • Dissolve the crude pyranone in a suitable solvent (e.g., benzene).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium acetate).

    • Heat the reaction mixture to 80 °C to favor the formation of the α-anomer.

    • After completion, cool the reaction mixture, filter, and concentrate. Purify the α-Boc-pyranone by flash chromatography.

2. Palladium-Catalyzed α-Glycosylation

  • To a solution of the α-Boc-pyranone and the desired alcohol acceptor (aglycone) in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere, add the palladium(0) catalyst (e.g., Pd₂(dba)₃·CHCl₃) and a phosphine ligand (e.g., triphenylphosphine).

  • Stir the reaction mixture at room temperature until the glycosyl donor is consumed (monitored by TLC).

  • Concentrate the reaction mixture and purify the resulting α-pyranone glycoside by flash chromatography.

3. Post-Glycosylation Transformations

  • Luche Reduction: Dissolve the α-pyranone glycoside in a mixture of methanol and dichloromethane and cool to -78 °C. Add cerium(III) chloride heptahydrate, followed by sodium borohydride. Stir until the reaction is complete, then quench and extract the product.

  • Myers Reductive Rearrangement: To a solution of the resulting allylic alcohol in an anhydrous solvent, add o-nitrobenzenesulfonylhydrazide (NBSH), triphenylphosphine, and a base (e.g., N-methylmorpholine) at low temperature. Allow the reaction to warm to room temperature.

  • Dihydroxylation (Upjohn Conditions): Dissolve the olefin intermediate in a mixture of acetone and water. Add N-methylmorpholine-N-oxide (NMO) and a catalytic amount of osmium tetroxide. Stir until the reaction is complete, then quench with sodium sulfite and extract the diol product.

Quantitative Data
StepProductYield (%)Diastereoselectivity (α:β)Reference
Pd-Catalyzed Glycosylationα-Pyranone Glycoside85-95>20:1[3][6]
Luche ReductionAllylic Alcohol90-98>20:1[1][2]
Dihydroxylationα-Linked this compound Glycoside93>20:1[1][2]

II. Direct Glycosylation using Glycosyl Sulfonates

This method provides a direct route to α-digitoxosides from a this compound hemiacetal donor. The stereochemical outcome is controlled by the choice of the arylsulfonyl chloride promoter.[7][8]

Experimental Workflow

direct_glycosylation start This compound Hemiacetal (Glycosyl Donor) glycosylation Dehydrative Glycosylation (Arylsulfonyl Chloride, Aglycone) start->glycosylation final_product α-Linked this compound Glycoside glycosylation->final_product

Caption: Direct glycosylation workflow for α-linked this compound.

Key Experimental Protocol

1. Preparation of this compound Hemiacetal Donor

The this compound hemiacetal can be prepared from a suitable precursor, such as methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside, through a series of protective group manipulations and deprotection steps.[9]

2. α-Selective Dehydrative Glycosylation

  • To a solution of the this compound hemiacetal donor and the alcohol acceptor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a suitable arylsulfonyl chloride promoter (e.g., p-O-isopropylbenzenesulfonyl chloride).

  • Add a base (e.g., potassium hexamethyldisilazide) at low temperature (-78 °C) and allow the reaction to proceed.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate in vacuo. Purify the α-linked this compound glycoside by flash chromatography.

Quantitative Data
Promoter (Arylsulfonyl Chloride)AcceptorYield (%)α:β RatioReference
p-O-isopropylbenzenesulfonyl chloridep-methoxyphenol5510:1[8]
p-O-isopropylbenzenesulfonyl chlorideDisaccharide Acceptor24>20:1 (α only)[8]

Conclusion

The stereoselective synthesis of α-linked this compound glycosides can be effectively achieved through either a de novo approach or a direct glycosylation strategy. The de novo synthesis via palladium-catalyzed glycosylation offers a high degree of stereocontrol and is suitable for the preparation of a wide range of analogs from simple achiral precursors. The direct glycosylation using glycosyl sulfonates provides a more convergent route, with the α-selectivity being tunable by the choice of the promoting agent. The selection of the appropriate method will depend on the specific target molecule and the availability of starting materials. These protocols provide a robust foundation for the synthesis of complex glycoconjugates containing α-linked this compound for applications in drug discovery and development.

References

High-Performance Liquid Chromatography Methods for the Analysis of Digitoxose

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a 2,6-dideoxy-D-ribo-hexose, is a critical monosaccharide component of various cardiac glycosides, such as digitoxin, which are used in the treatment of heart conditions. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a versatile and sensitive platform for the analysis of this compound. However, due to its lack of a strong native chromophore, direct UV detection is challenging. This application note details two primary HPLC-based protocols for this compound analysis: one employing pre-column derivatization for UV or fluorescence detection, and another utilizing Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) for direct analysis.

Principle of Analysis

The analysis of this compound from a glycosidic linkage, such as in digitoxin, first requires acid hydrolysis to liberate the monosaccharide. Following hydrolysis, the this compound can be analyzed directly or after derivatization.

  • Direct Analysis (RI/ELSD): This approach separates this compound from other components in the sample matrix, and detection is based on the bulk property of the analyte in the mobile phase (RI) or its ability to be nebulized and scatter light (ELSD). While straightforward, these methods may have lower sensitivity compared to derivatization-based methods.

  • Analysis with Pre-column Derivatization (UV/Fluorescence): To enhance sensitivity and selectivity, this compound can be chemically modified with a labeling agent that introduces a chromophore or fluorophore.[1] This allows for highly sensitive detection using UV-Vis or fluorescence detectors. Common derivatizing agents for sugars include 1-phenyl-3-methyl-5-pyrazolone (PMP) and 2-aminobenzoic acid (2AA).[2]

Experimental Protocols

Protocol 1: Analysis of this compound using Pre-column Derivatization with PMP and HPLC-UV

This protocol is adapted from methods for the analysis of monosaccharides and is suitable for the quantification of this compound after hydrolysis from cardiac glycosides.[2][3]

1. Sample Preparation: Acid Hydrolysis of Digitoxin

  • To a known quantity of digitoxin standard or sample, add 2 M trifluoroacetic acid (TFA).

  • Heat the mixture at 100°C for 3 hours to hydrolyze the glycosidic bond and release the this compound moieties.

  • After hydrolysis, evaporate the TFA under a stream of nitrogen or by centrifugal evaporation.

  • Reconstitute the dried hydrolysate in a known volume of ultrapure water for derivatization.

2. Pre-column Derivatization with PMP

  • To 50 µL of the reconstituted hydrolysate, add 50 µL of 0.5 M PMP in methanol and 50 µL of 0.3 M sodium hydroxide.

  • Vortex the mixture and incubate at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 0.3 M hydrochloric acid.

  • Extract the PMP-derivatized this compound by adding 200 µL of chloroform and vortexing.

  • Centrifuge to separate the layers and collect the aqueous (upper) layer containing the derivatized sugar.

  • Filter the aqueous layer through a 0.45 µm syringe filter before HPLC injection.

3. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 0.1 M, pH 7.0) and acetonitrile (e.g., 82:18 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 245 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using this compound standards derivatized in the same manner as the samples.

Protocol 2: Direct Analysis of this compound by HPLC with Refractive Index (RI) Detection

This protocol is adapted for the direct analysis of 2-deoxy sugars and is suitable for samples with relatively high concentrations of this compound.[4][5]

1. Sample Preparation: Acid Hydrolysis

  • Perform acid hydrolysis as described in Protocol 1, step 1.

  • After evaporation of the TFA, reconstitute the sample in the HPLC mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC-RI Conditions

  • Column: Amino-based column (e.g., HILICpak VG-50 4E) or a ligand-exchange column.[5][6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: Refractive Index (RI) detector.[4]

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using this compound standards dissolved in the mobile phase.

Data Presentation

The following table summarizes quantitative data from various HPLC methods applicable to the analysis of this compound and related sugars.

Analyte(s)HPLC MethodColumnMobile PhaseDetectionLinearity RangeLODLOQReference(s)
Monosaccharides (PMP derivatives)HPLC-UVC18Acetonitrile/Phosphate BufferUV (245 nm)Not SpecifiedNot SpecifiedNot Specified[2][3]
Monosaccharides (2AA derivatives)HPLC-FluorescenceC18Acetonitrile/Boric AcidFluorescence (Ex: 360 nm, Em: 425 nm)0.63 - 300 µg/mL0.5 µg/mL0.63 µg/mL[7]
2-Deoxy-D-GlucoseHPLC-ELSDPrimesep S2Water/Acetonitrile/Formic AcidELSDNot Specified3.25 ppmNot Specified[8]
Fructose, Glucose, SucroseHPLC-RIAmino ColumnAcetonitrile/WaterRI0.05 - 10.0 mg/mLNot SpecifiedNot Specified[9]
Fructose, Glucose, SucroseHPLC-RIXBridge BEH AmideAcetonitrile/Water/TEARINot SpecifiedNot SpecifiedNot Specified[4]

Visualizations

HPLC_Workflow_Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Cardiac Glycoside (e.g., Digitoxin) Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 100°C) Sample->Hydrolysis Drying Evaporation Hydrolysis->Drying Reconstitution Reconstitution in Water Drying->Reconstitution Derivatization PMP Derivatization (NaOH, 70°C) Reconstitution->Derivatization Neutralization Neutralization (HCl) Derivatization->Neutralization Extraction Liquid-Liquid Extraction (Chloroform) Neutralization->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Separation Injection->Separation Detection UV Detection (245 nm) Separation->Detection Data Data Analysis Detection->Data HPLC_Workflow_Direct cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Cardiac Glycoside (e.g., Digitoxin) Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 100°C) Sample->Hydrolysis Drying Evaporation Hydrolysis->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation HILIC/Ligand-Exchange Separation Injection->Separation Detection RI or ELSD Detection Separation->Detection Data Data Analysis Detection->Data

References

Application Notes and Protocols for the Structural Elucidation of Digitoxose using Two-Dimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a deoxy sugar component of cardiac glycosides like digitoxin, plays a crucial role in the therapeutic activity of these compounds. The precise structural determination of this compound is paramount for understanding its biological function and for the development of new therapeutics with improved efficacy and safety profiles. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex carbohydrates such as this compound.[1][2][3] This application note provides a detailed overview and experimental protocols for the use of various 2D NMR techniques to determine the complete structure of this compound.

Principles of 2D NMR Techniques for Carbohydrate Analysis

2D NMR experiments provide through-bond and through-space correlations between nuclei, which are essential for assembling the molecular structure.[4][5] For carbohydrates, the most commonly employed techniques include:

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is fundamental for tracing the proton connectivity within a spin system, such as the pyranose ring of this compound.[5][6]

  • TOCSY (Total Correlation Spectroscopy): Also a homonuclear ¹H-¹H experiment, TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a single monosaccharide residue within a larger molecule.[5][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It is a highly sensitive method for assigning carbon resonances.[5][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). HMBC is crucial for connecting different spin systems and for identifying quaternary carbons.[5][8]

Data Presentation: NMR Data for β-D-Digitoxopyranose

The following table summarizes the ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants for the preponderant β-pyranose form of D-digitoxose in DMSO-d6 solution, as determined by 2D NMR spectroscopy.[9]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H-¹H Coupling Constants (J, Hz)
14.5592.1J(1, 2a) = 9.6, J(1, 2e) = 1.9
2a1.4536.5J(2a, 2e) = -12.7, J(2a, 3) = 11.4
2e1.85J(2e, 3) = 5.2
33.5167.5J(3, 4) = 2.8, J(3, OH-3) = 4.8
43.1272.1J(4, 5) = 9.2, J(4, OH-4) = 5.5
53.2571.8J(5, 6) = 6.1
6 (CH₃)1.1018.2
OH-34.58
OH-44.65

Experimental Protocols

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 allows for the observation of hydroxyl proton signals which are often in slow exchange in this solvent.[9]

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for a few minutes to remove dissolved oxygen, which can affect relaxation times.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.[7][8]

a) ¹H-¹H COSY

  • Pulse Sequence: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm.

  • Number of Scans (NS): 2-4.

  • Number of Increments (TD in F1): 256-512.

  • Acquisition Time (AQ): 0.2-0.3 s.

  • Relaxation Delay (D1): 1.5-2.0 s.

b) ¹H-¹H TOCSY

  • Pulse Sequence: TOCSY with a spin-lock pulse (e.g., mlevph on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm.

  • Number of Scans (NS): 4-8.

  • Number of Increments (TD in F1): 256-512.

  • Spin-lock Mixing Time: 80-120 ms.

  • Relaxation Delay (D1): 1.5-2.0 s.

c) ¹H-¹³C HSQC

  • Pulse Sequence: HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm.

  • Spectral Width (¹³C): 120-150 ppm.

  • Number of Scans (NS): 2-4.

  • Number of Increments (TD in F1): 128-256.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Relaxation Delay (D1): 1.5 s.

d) ¹H-¹³C HMBC

  • Pulse Sequence: HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (¹H): 10-12 ppm.

  • Spectral Width (¹³C): 180-200 ppm.

  • Number of Scans (NS): 8-16.

  • Number of Increments (TD in F1): 256-512.

  • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

  • Relaxation Delay (D1): 1.5-2.0 s.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired 2D NMR data.

experimental_workflow cluster_acquisition 1. Data Acquisition cluster_analysis 2. Spectral Analysis cluster_elucidation 3. Structure Elucidation COSY ¹H-¹H COSY assign_protons Assign ¹H Resonances (COSY & TOCSY) COSY->assign_protons TOCSY ¹H-¹H TOCSY TOCSY->assign_protons HSQC ¹H-¹³C HSQC assign_carbons Assign ¹³C Resonances (HSQC) HSQC->assign_carbons HMBC ¹H-¹³C HMBC long_range Establish Long-Range Correlations (HMBC) HMBC->long_range proton_connectivity Determine Proton Spin System assign_protons->proton_connectivity ch_connectivity Identify C-H One-Bond Connections assign_carbons->ch_connectivity full_structure Assemble the Complete Structure long_range->full_structure proton_connectivity->full_structure ch_connectivity->full_structure

Figure 1. Experimental workflow for this compound structural elucidation.

Key 2D NMR Correlations for this compound

The following diagrams illustrate the key through-bond correlations observed in the COSY and HMBC spectra of β-D-digitoxopyranose, which are fundamental for its structural assignment.

COSY Correlations

The COSY spectrum reveals the connectivity of the protons within the pyranose ring. Starting from the anomeric proton (H-1), the entire spin system can be traced.

Figure 2. Key COSY correlations in β-D-digitoxopyranose.
HMBC Correlations

The HMBC spectrum provides crucial long-range correlations that confirm the carbon backbone and the position of the methyl group.

hmbc_correlations cluster_protons Protons cluster_carbons Carbons H1 H-1 C2 C-2 H1->C2 H5 H-5 C4 C-4 H5->C4 C6 C-6 H5->C6 H6 H-6 C5 C-5 H6->C5 H6->C4

Figure 3. Key HMBC correlations in β-D-digitoxopyranose.

Conclusion

The application of a suite of 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC, provides a robust and efficient methodology for the complete structural elucidation of this compound. The detailed protocols and expected correlation patterns presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, medicinal chemistry, and drug development. Accurate structural characterization is a critical step in understanding the structure-activity relationships of cardiac glycosides and in the design of novel analogs.

References

Application of Digitoxose Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose derivatives, a class of cardiac glycosides, have emerged as promising candidates in oncology research. Historically used for cardiac conditions, these compounds are now being extensively studied for their potent anticancer activities.[1][2][3] The unique structural features of this compound and its derivatives, particularly the sugar moiety attached at the C3 position of the steroid core, play a pivotal role in their biological activity and cytotoxicity against various cancer cell lines.[4][5] This document provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies, including their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound derivatives in cancer cells involves the inhibition of the Na+/K+-ATPase pump.[1][6] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. The resulting ionic imbalance triggers a cascade of downstream signaling events that can induce apoptosis and inhibit cell proliferation.[1]

Beyond their effect on ion homeostasis, this compound derivatives can also modulate various signaling pathways critical for cancer cell survival and proliferation. At nanomolar concentrations, these compounds can activate the Na+/K+-ATPase signalosome, a multi-protein complex that controls cellular processes like apoptosis and cell growth.[1] Studies have shown that this compound derivatives can induce G2/M phase cell cycle arrest by downregulating key regulatory proteins such as cyclin B1, cdc2, and survivin.[1][4] Furthermore, they have been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[4][5] Some derivatives have also been found to inhibit signaling pathways involving NF-κB and c-MYC.[7]

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of digitoxin and its derivatives against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
DigitoxinTK-10Renal Adenocarcinoma3.2 ± 0.1[2]
MCF-7Breast Cancer10.2 ± 0.3[2]
UACC-62Melanoma33 ± 1[2]
K-562Leukemia6.4 ± 0.4[2]
NCI-H460Non-Small Cell Lung90.7[8]
HeLaCervical Cancer2340 ± 3[4]
Digitoxin Monosaccharide Analogue (β-d-digitoxose)NCI-H460Non-Small Cell Lung~1-10[5]
Digitoxin Monosaccharide Analogue (α-l-rhamnose)NCI-H460Non-Small Cell Lung<10[5]
Digitoxin Monosaccharide Analogue (α-l-amicetose)NCI-H460Non-Small Cell Lung~1-10[5]
D6-MA (Digitoxigenin-α-L-rhamnoside)NCI-H460Non-Small Cell Lung11.9[8]
A549Non-Small Cell Lung>500[9]
Digitoxigenin monodigitoxoside (DGX)A549Non-Small Cell LungNot specified[10][11][12]
H460Non-Small Cell LungNot specified[10][11][12]
DigoxinSKOV-3Ovarian Cancer250[13]
MCF-7Breast Cancer60[14]
BT-474Breast Cancer230[14]
MDA-MB-231Breast Cancer80[14]
ZR-75-1Breast Cancer170[14]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer effects of this compound derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This can be used to assess changes in the expression of key apoptosis-related proteins such as caspases, Bcl-2 family members, and PARP.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

Digitoxose_Derivative_Signaling_Pathway Digitoxose_Derivative This compound Derivative NaK_ATPase Na+/K+-ATPase Digitoxose_Derivative->NaK_ATPase Inhibits Signalosome Na+/K+-ATPase Signalosome Digitoxose_Derivative->Signalosome Activates Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger Na_in->NaCa_Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) Ca_in->Apoptosis_Pathway Signalosome->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Signalosome->Cell_Cycle_Arrest NFkB_Pathway NF-κB Pathway Inhibition Signalosome->NFkB_Pathway cMYC_Pathway c-MYC Expression Inhibition Signalosome->cMYC_Pathway Apoptosis ↑ Apoptosis Apoptosis_Pathway->Apoptosis Proliferation ↓ Cell Proliferation Cell_Cycle_Arrest->Proliferation NFkB_Pathway->Proliferation cMYC_Pathway->Proliferation

Caption: Signaling pathway of this compound derivatives in cancer cells.

Experimental_Workflow_Cancer_Cell_Lines Start Start: Cancer Cell Culture Treatment Treatment with This compound Derivative Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blotting Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Induction_Pathway Digitoxose_Derivative This compound Derivative Intrinsic_Pathway Intrinsic Pathway Digitoxose_Derivative->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Digitoxose_Derivative->Extrinsic_Pathway Mitochondria Mitochondria Intrinsic_Pathway->Mitochondria Death_Receptors Death Receptors Extrinsic_Pathway->Death_Receptors Bcl2_Family Modulation of Bcl-2 Family Proteins Mitochondria->Bcl2_Family Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase9 Caspase-9 Activation Bcl2_Family->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for In Vivo Investigation of Digitoxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a 2,6-dideoxyhexose, is a monosaccharide component of various biologically active natural products, most notably cardiac glycosides like digitoxin. While the pharmacology of cardiac glycosides is well-documented, the specific in vivo contributions of the this compound moiety to their absorption, distribution, metabolism, excretion (ADME), and overall therapeutic or toxic effects remain largely unexplored. These application notes provide a comprehensive framework for the in vivo experimental design to characterize the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles of this compound as a standalone entity. The following protocols are designed for preclinical studies in rodent models and can be adapted for other species with appropriate modifications.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous and Oral Administration in Rodents
ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) User-definedUser-defined
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng·h/mL)
AUC0-inf (ng·h/mL)
t1/2 (h)
CL (mL/h/kg)
Vd (L/kg)
F (%) N/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Acute Toxicity Profile of this compound in Rodents
Route of AdministrationDose (mg/kg)Observations (Clinical Signs)Mortality (%)LD50 (mg/kg) (with 95% Confidence Interval)
Oral (PO) Dose 1
Dose 2
Dose 3
Dose 4
Dose 5
Intravenous (IV) Dose 1
Dose 2
Dose 3
Dose 4
Dose 5

LD50: Median lethal dose.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound (high purity)

  • Vehicle for IV administration (e.g., sterile saline)

  • Vehicle for PO administration (e.g., water or 0.5% carboxymethylcellulose)

  • Intravenous catheters

  • Oral gavage needles (18-20 gauge)[1][2][3][4]

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system[5][6]

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Catheter Implantation (for IV group): Surgically implant catheters into the jugular vein of the rats designated for intravenous administration. Allow a recovery period of at least 48 hours.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound solution via the implanted catheter. The recommended dose volume is typically 1-2 mL/kg.[7][8][9][10]

    • Oral (PO) Group: Administer a single dose of this compound suspension/solution via oral gavage. The maximum recommended dosing volume is 10 mL/kg.[1][2][3]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Immediately place blood samples into anticoagulant-treated tubes, mix gently, and keep on ice.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific HPLC-MS/MS method for the quantification of this compound in rat plasma.[5][6] This may involve protein precipitation or solid-phase extraction for sample clean-up.

  • Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1 using non-compartmental analysis.

Protocol 2: Acute Oral and Intravenous Toxicity Study of this compound in Mice

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound following a single oral or intravenous dose in mice.

Materials:

  • Male and female Swiss albino mice (20-25 g)

  • This compound (high purity)

  • Vehicle for administration (as in Protocol 1)

  • Oral gavage needles (20-22 gauge)[1][2][4]

  • Syringes and needles for IV injection (27-30 gauge)

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Dose Groups: Divide the animals into groups of at least 5 males and 5 females for each dose level and route of administration, plus a control group receiving the vehicle alone.

  • Dose Selection: Based on available literature for similar rare sugars, a range-finding study may be necessary to determine the appropriate dose levels.[11][12] A geometric progression of doses is recommended.

  • Administration:

    • Oral (PO) Group: Administer a single dose via oral gavage.

    • Intravenous (IV) Group: Administer a single bolus dose via the tail vein.

  • Observation:

    • Continuously observe the animals for the first 4 hours post-dosing, and then periodically for 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

    • Record mortality daily.

  • Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method (e.g., Probit analysis). Summarize the findings in Table 2.

Protocol 3: Investigation of this compound Effects on Cardiac Function in Rats

Objective: To evaluate the potential pharmacodynamic effects of this compound on cardiac function.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Electrocardiogram (ECG) recording system

  • Echocardiography system with a high-frequency transducer

  • Blood pressure monitoring system

Procedure:

  • Animal Preparation: Anesthetize the rats and maintain them on a heating pad to ensure a constant body temperature.

  • Baseline Measurements: Record baseline ECG, echocardiographic parameters (e.g., ejection fraction, fractional shortening), and blood pressure.

  • This compound Administration: Administer a single intravenous dose of this compound. Multiple dose groups can be included.

  • Post-Dose Monitoring: Continuously monitor and record ECG, echocardiographic parameters, and blood pressure for a defined period (e.g., 2 hours) post-administration.

  • Data Analysis: Compare the post-dose cardiovascular parameters to the baseline measurements to identify any significant changes induced by this compound.

Visualizations

Experimental_Workflow_PK_Study cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization catheterization Catheter Implantation (IV Group) acclimatization->catheterization dosing Dosing (IV or PO) catheterization->dosing sampling Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing storage Sample Storage (-80°C) processing->storage analysis HPLC-MS/MS Analysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Pharmacokinetic Study Workflow

Signaling_Pathway_Cardiac_Glycoside cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CG Cardiac Glycoside (this compound Moiety) NaK_ATPase Na+/K+ ATPase CG->NaK_ATPase Binds to Src Src Kinase NaK_ATPase->Src Activates ROS Reactive Oxygen Species NaK_ATPase->ROS Generates Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase Inhibits pump, leading to MAPK_Cascade MAPK Cascade (ERK1/2) Src->MAPK_Cascade Activates PI3K PI3K Src->PI3K Activates Transcription Gene Transcription (Cell Growth, Proliferation) MAPK_Cascade->Transcription Akt Akt PI3K->Akt Activates Akt->Transcription Ca_increase->Transcription

Cardiac Glycoside Signaling Pathway

Logical_Relationship_Study_Design cluster_aim Primary Research Aim cluster_studies Core In Vivo Studies cluster_endpoints Key Endpoints main_aim Characterize In Vivo Profile of this compound pk_study Pharmacokinetics main_aim->pk_study pd_study Pharmacodynamics main_aim->pd_study tox_study Toxicology main_aim->tox_study pk_endpoints Cmax, Tmax, AUC, t1/2, F pk_study->pk_endpoints pd_endpoints Cardiac Function (ECG, Echo), Biomarker Modulation pd_study->pd_endpoints tox_endpoints LD50, Clinical Signs tox_study->tox_endpoints

Logical Flow of In Vivo Study Design

References

Application Notes and Protocols: Digitoxose as a Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Role of Digitoxose in Synthesis

This compound, a 2,6-dideoxyhexose, is a crucial carbohydrate motif found in a wide array of pharmacologically important natural products.[1] Its presence is integral to the biological activities of compounds spanning steroids, macrolides, anthracyclines, and enediynes, which exhibit potent antibacterial, antiviral, antiarrhythmic, and antitumor properties.[1] Notable examples include the cardiac glycoside Digitoxin, used for treating heart failure, and the Kijanimicin and Calicheamicin antibiotics.[1]

The synthesis of this compound-containing natural products presents a significant challenge for chemists. The absence of a hydroxyl group at the C-2 position removes a critical stereodirecting element, making the stereocontrolled formation of the anomeric linkage difficult. Consequently, glycosylation reactions with this compound donors can often lead to mixtures of α and β anomers. This challenge has spurred the development of innovative synthetic strategies to achieve high stereoselectivity.

This document outlines two robust and distinct methodologies for the stereoselective incorporation of this compound into complex molecules:

  • α-Selective Glycosylation using Glycosyl Sulfonates: An effective method for constructing the more challenging α-linkage, often found in bacterial secondary metabolites.

  • β-Selective Glycosylation via a De Novo Palladium-Catalyzed Approach: An iterative strategy for building β-linked this compound chains, characteristic of cardiac glycosides, from achiral starting materials.[2][3][4]

These protocols provide researchers with powerful tools for the total synthesis of this compound-containing natural products and for the generation of novel analogs with potentially improved therapeutic profiles through techniques like glycorandomization.

Strategy 1: α-Selective Glycosylation via In Situ Generated Glycosyl Sulfonates

This method provides a direct and highly α-selective route to digitoxosides, which are traditionally difficult to synthesize. The strategy relies on the in situ activation of a this compound hemiacetal with an arylsulfonyl chloride promoter. The reactivity and electronics of the sulfonyl chloride can be matched with the donor to achieve optimal selectivity.

Logical Workflow for α-Digitoxoside Synthesis

alpha_glycosylation cluster_start Starting Materials cluster_reaction Reaction Core Hemiacetal This compound Hemiacetal (Glycosyl Donor) Activation In situ Activation Hemiacetal->Activation ArSO2Cl, Promoter Acceptor Glycosyl Acceptor (e.g., Protected Monosaccharide) Coupling SN1/SN2-like Glycosylation Acceptor->Coupling Activation->Coupling Activated Donor (Glycosyl Sulfonate) Product α-Linked Disaccharide (Protected) Coupling->Product High α-selectivity

Caption: Workflow for α-selective glycosylation using glycosyl sulfonates.

Quantitative Data: Synthesis of Kijanimicin Trisaccharide Fragment

The following table summarizes the yields and selectivity for key glycosylation steps in the synthesis of the α-linked this compound trisaccharide fragment of Kijanimicin.

EntryGlycosyl DonorGlycosyl AcceptorPromoterYield (%)α:β Ratio
1This compound HemiacetalMonosaccharide A TsCl6710:1
2Disaccharide HemiacetalMonosaccharide B TsCl35>19:1

Data adapted from the synthesis of the Kijanimicin fragment. Yields are for the isolated coupled product.

Experimental Protocol: α-Digitoxosylation

This protocol is based on the synthesis of an α-linked disaccharide.

Materials:

  • This compound hemiacetal donor (1.0 equiv)

  • Glycosyl acceptor (1.5 equiv)

  • Tosyl chloride (TsCl, 1.5 equiv)

  • Silver(I) trifluoromethanesulfonate (AgOTf, 1.5 equiv)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP, 3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the this compound hemiacetal donor, glycosyl acceptor, and TTBP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a stock solution of TsCl and AgOTf in anhydrous DCM.

  • Add the TsCl/AgOTf solution dropwise to the reaction mixture at -78 °C over 10 minutes.

  • Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-2 hours).

  • Upon completion, quench the reaction by adding triethylamine (Et3N).

  • Allow the mixture to warm to room temperature, then dilute with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, typical eluent: hexanes/ethyl acetate gradient) to isolate the desired α-linked disaccharide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and stereochemistry.

Strategy 2: De Novo Synthesis of β-Digitoxosides via Palladium-Catalyzed Glycosylation

This powerful de novo strategy enables the construction of β-linked 2-deoxyglycosides from achiral starting materials, bypassing the need to handle sensitive carbohydrate building blocks.[3][4] The iterative approach is particularly well-suited for synthesizing oligosaccharides like the trisaccharide chain of Digitoxin.[2][3][4] The key steps are a highly stereoselective Pd(0)-catalyzed glycosylation followed by a sequence of transformations to install the C3/C4 hydroxyl groups.[2][3]

Iterative Workflow for β-Digitoxoside Synthesis

beta_glycosylation_cycle Start Aglycone or Monosaccharide Acceptor Pd_Glycosylation 1. Pd(0)-Catalyzed Glycosylation Start->Pd_Glycosylation Pyranone Pyranone Donor Pyranone->Pd_Glycosylation Luche 2. Luche Reduction Pd_Glycosylation->Luche β-selectivity Myers 3. Myers Reductive Rearrangement Luche->Myers Dihydroxylation 4. Dihydroxylation (OsO4/NMO) Myers->Dihydroxylation Intermediate Elongated Glycoside (+1 this compound Unit) Dihydroxylation->Intermediate Intermediate->Pd_Glycosylation Iterate Cycle (after protection)

Caption: Iterative cycle for the de novo synthesis of β-digitoxosides.

Quantitative Data: Synthesis of Digitoxin

The following table summarizes the yields for the key steps in the iterative synthesis of Digitoxin's saccharide chain, starting from the aglycone digitoxigenin.[3]

StepReactionSubstrateYield (%)
1Pd-Catalyzed GlycosylationDigitoxigenin86
2Luche ReductionGlycoside 17 90
3Reductive RearrangementAllylic Alcohols 18a/b 80
4DihydroxylationOlefin 19 93
5Pd-Catalyzed GlycosylationMonosaccharide 21 80
6DihydroxylationOlefin 24 91
7Pd-Catalyzed GlycosylationDisaccharide 27 90
8DihydroxylationOlefin 30 high
9Global DeprotectionProtected Trisaccharide 31 83

Data adapted from O'Doherty et al.[3] Substrate numbers correspond to the original publication.

Experimental Protocol: Palladium-Catalyzed β-Glycosylation

This protocol describes the initial glycosylation of digitoxigenin.[3]

Materials:

  • Digitoxigenin (acceptor, 1.0 equiv)

  • Pyranone donor 8a (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ and PPh₃.

  • Add anhydrous THF and stir for 15 minutes at room temperature until the catalyst solution is homogeneous (color changes from purple to yellow-orange).

  • Add a solution of digitoxigenin and the pyranone donor in anhydrous THF to the catalyst mixture.

  • Stir the reaction at room temperature and monitor by TLC (typically 2-4 hours).

  • Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography (silica gel, typical eluent: hexanes/ethyl acetate gradient) to yield the pure β-glycoside product.

  • Characterize the product by ¹H NMR, ¹³C NMR, optical rotation, and HRMS to confirm exclusive β-anomer formation.[3]

This initial product can then be carried forward through the reduction and dihydroxylation steps to complete the first this compound unit installation.[3]

References

Application Notes and Protocols for the Enzymatic Synthesis of Digitoxose-Containing Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitoxose, a 2,6-dideoxyhexose, is a crucial sugar moiety found in a variety of bioactive natural products, most notably in cardiac glycosides like digitoxin. The presence and structure of these sugar chains significantly influence the pharmacological properties of the parent molecule, including solubility, bioavailability, and target binding. Enzymatic synthesis offers a powerful and highly specific alternative to traditional chemical methods for the production of this compound-containing glycosides, enabling the creation of novel analogs for drug discovery and development. This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound-containing glycosides, divided into two main stages: the synthesis of the activated sugar donor, TDP-L-digitoxose, and the subsequent glycosyltransferase-catalyzed coupling to an aglycone.

The biosynthesis of TDP-L-digitoxose is a multi-step enzymatic cascade. In bacteria such as Actinomadura kijaniata, the pathway begins with the common precursor TDP-D-glucose and proceeds through a series of oxidation, dehydration, and reduction steps to yield the final activated deoxysugar.[1] This activated sugar can then be transferred to a suitable acceptor molecule by a glycosyltransferase (GT).

Enzymatic Synthesis of TDP-L-Digitoxose

The in vitro synthesis of TDP-L-digitoxose can be achieved through a multi-enzyme reaction using recombinant enzymes. The pathway from TDP-D-glucose involves five key enzymatic steps.

Enzymes Required for TDP-L-Digitoxose Synthesis
Enzyme NameGene (example)Function
TDP-D-glucose 4,6-dehydrataseKijD5Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose
TDP-4-keto-6-deoxy-D-glucose 2,3-dehydrataseKijB1Catalyzes the dehydration at C-2 and C-3
TDP-4-keto-2,3,6-trideoxy-D-glucose 3-ketoreductaseKijD10Reduces the C-3 keto group
TDP-2,6-dideoxy-L-threo-hex-3-ulose 3-epimeraseKijD11Epimerization at C-3
TDP-2,6-dideoxy-L-erythro-hex-4-ulose 4-reductaseKijC2Reduces the C-4 keto group to yield TDP-L-digitoxose
Experimental Protocol: In Vitro Synthesis of TDP-L-Digitoxose

This protocol is a composite based on established methods for the enzymatic synthesis of TDP-deoxysugars and the specific enzymes identified for TDP-L-digitoxose biosynthesis. Optimization for specific enzyme concentrations and reaction times may be necessary.

1. Reaction Mixture Preparation:

ComponentFinal ConcentrationStock SolutionVolume for 1 mL Reaction
Tris-HCl (pH 7.5)50 mM1 M50 µL
MgCl₂2 mM1 M2 µL
TDP-D-glucose1 mM100 mM10 µL
NAD⁺1 mM100 mM10 µL
NADPH2 mM100 mM20 µL
KijD52 µM100 µM20 µL
KijB12 µM100 µM20 µL
KijD102 µM100 µM20 µL
KijD112 µM100 µM20 µL
KijC22 µM100 µM20 µL
Nuclease-free water--to 1 mL

2. Reaction Incubation:

  • Combine all components in a microcentrifuge tube.

  • Incubate the reaction mixture at 30°C for 4-6 hours.

3. Monitoring the Reaction:

  • The progress of the reaction can be monitored by HPLC analysis, observing the consumption of TDP-D-glucose and the appearance of new peaks corresponding to the intermediates and the final product.

4. Product Purification:

  • Due to the noted instability of TDP-L-digitoxose, it is recommended to use the reaction mixture directly in the subsequent glycosylation step without extensive purification.[1] If purification is necessary, anion-exchange chromatography can be employed.

Glycosyltransferase-Catalyzed Glycosylation

Once TDP-L-digitoxose is synthesized, it can be used as a sugar donor in a reaction catalyzed by a this compound-specific glycosyltransferase to glycosylate a target aglycone. Glycosyltransferases such as JadS from Streptomyces venezuelae have shown activity with this compound.

Experimental Protocol: Enzymatic Glycosylation of an Aglycone

This is a generalized protocol and will require optimization based on the specific glycosyltransferase and aglycone used.

1. Reaction Mixture Preparation:

ComponentFinal ConcentrationStock SolutionVolume for 1 mL Reaction
HEPES buffer (pH 7.5)50 mM1 M50 µL
Aglycone (e.g., Digitoxigenin)0.5 mM50 mM in DMSO10 µL
TDP-L-digitoxose reaction mixture--500 µL
Glycosyltransferase (e.g., JadS)5 µM100 µM50 µL
Nuclease-free water--to 1 mL

2. Reaction Incubation:

  • Combine the buffer, aglycone, and water.

  • Add the freshly prepared TDP-L-digitoxose reaction mixture.

  • Initiate the reaction by adding the glycosyltransferase.

  • Incubate at 30°C for 2-4 hours.

3. Reaction Termination and Product Analysis:

  • Terminate the reaction by adding an equal volume of cold ethanol or by heat inactivation.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the formation of the glycosylated product using HPLC or LC-MS.

4. Product Purification:

  • The glycosylated product can be purified from the reaction mixture using reversed-phase HPLC.

Visualizing the Enzymatic Pathway

The enzymatic synthesis of a this compound-containing glycoside can be visualized as a two-stage process. The first stage is the biosynthesis of the activated sugar donor, and the second is the transfer of the sugar to the aglycone.

Enzymatic_Synthesis_of_Digitoxose_Glycoside cluster_0 Stage 1: TDP-L-digitoxose Biosynthesis cluster_1 Stage 2: Glycosylation TDP_D_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->Intermediate1 KijD5 Intermediate2 TDP-4-keto-2,3,6-trideoxy-D-glucose Intermediate1->Intermediate2 KijB1 Intermediate3 TDP-2,6-dideoxy-L-threo-hex-3-ulose Intermediate2->Intermediate3 KijD10 (NADPH) Intermediate4 TDP-2,6-dideoxy-L-erythro-hex-4-ulose Intermediate3->Intermediate4 KijD11 TDP_L_this compound TDP-L-digitoxose Intermediate4->TDP_L_this compound KijC2 (NADPH) Digitoxose_Glycoside This compound-containing Glycoside TDP_L_this compound->Digitoxose_Glycoside Glycosyltransferase (e.g., JadS) Aglycone Aglycone (e.g., Digitoxigenin)

Caption: Workflow for the two-stage enzymatic synthesis of this compound-containing glycosides.

Conclusion

The enzymatic synthesis of this compound-containing glycosides provides a highly specific and efficient method for producing these valuable compounds. The multi-enzyme cascade for TDP-L-digitoxose synthesis, coupled with a subsequent glycosyltransferase reaction, allows for the controlled production of desired glycosides. The protocols provided herein serve as a foundation for researchers to develop and optimize the synthesis of a wide range of this compound-containing molecules for applications in drug discovery and development. Further characterization and engineering of the involved enzymes will undoubtedly expand the utility of this biosynthetic approach.

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrolled Synthesis of 2-Deoxy-β-Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereocontrolled synthesis of 2-deoxy-β-glycosides. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 2-deoxy-β-glycosides stereoselectively?

The principal difficulty arises from the absence of a functional group at the C2 position of the glycosyl donor.[1][2] In conventional glycosylation reactions, a C2 substituent (like an acetyl or benzoyl group) provides "neighboring group participation," which shields the α-face of the molecule and directs the incoming nucleophile (the acceptor) to the β-face. Without this directing group, controlling the stereochemical outcome at the anomeric center is arduous, often leading to a mixture of α- and β-anomers.[2][3]

Q2: Why is the α-glycoside often the major product in direct glycosylation methods?

The formation of 2-deoxy-α-glycosides is frequently favored due to the anomeric effect, where the α-anomer is thermodynamically more stable.[4] Reactions that proceed through a flattened oxocarbenium ion intermediate often result in the preferential formation of the α-product.

Q3: What are the main strategic approaches to synthesize 2-deoxy-β-glycosides?

There are two primary strategies:

  • Indirect Synthesis: This approach involves installing a temporary directing group at the C2 position (e.g., a halide, thioether, or acyl group). This group controls the stereoselectivity to yield a β-glycoside, after which it is removed in subsequent steps. While often highly selective, this method requires additional synthetic steps for installation and removal of the directing group.[5]

  • Direct Synthesis: This is a more atom-economical approach that involves the direct coupling of a 2-deoxy-glycosyl donor with an acceptor.[4][5] Achieving high β-selectivity is the main challenge and is highly dependent on the choice of glycosyl donor, leaving group, promoter, and solvent.[3][6]

Other notable methods include anomeric O-alkylation, which can provide high β-selectivity under kinetic control, and the activation of glycals (unsaturated sugars).[2][3]

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of 2-deoxy-β-glycosides.

Problem 1: Poor β:α Stereoselectivity in the Glycosylation Reaction.

Low β-selectivity is the most common issue. Several factors can be adjusted to favor the desired β-anomer.

  • Cause A: Unfavorable Solvent Effects

    • Troubleshooting: The reaction solvent can have a profound impact on stereoselectivity.[7] Some solvents can stabilize intermediates that favor β-attack.

      • Recommendation 1: Switch to a nitrile solvent like acetonitrile. The "nitrile effect" can lead to the formation of an α-nitrilium intermediate that blocks the α-face, thereby promoting attack from the β-face.[8]

      • Recommendation 2: For anomeric O-alkylation methods, changing the solvent from DMF to dioxane has been shown to dramatically increase β-selectivity.[2]

      • Recommendation 3: Ethereal solvents can also influence the stereochemical outcome and are worth screening.[7]

  • Cause B: Suboptimal Promoter or Catalyst

    • Troubleshooting: The choice of promoter activates the glycosyl donor and can dictate whether the reaction proceeds through an SN1-like (favoring α/β mixtures) or SN2-like (favoring inversion and β-products) pathway.

      • Recommendation 1: When using 2-deoxy-2-iodoglycoside donors, AgNO₃ has been identified as a superior promoter for achieving β-selectivity compared to other silver salts like AgOTf, Ag₂O, or Ag₂CO₃.[3]

      • Recommendation 2: If an SN1 pathway is suspected, explore catalyst systems known to promote SN2-like reactions. For instance, certain gold-catalyzed systems are designed to direct an SN2 attack.[9][10]

  • Cause C: Inappropriate Leaving Group on the Glycosyl Donor

    • Troubleshooting: The leaving group's reactivity is critical. Highly reactive leaving groups are more likely to undergo direct displacement via an SN2-like mechanism.

      • Recommendation: Employ highly reactive donors, such as those with iodide or triflate leaving groups. These can be attacked directly by strong nucleophiles to afford β-linked products with high selectivity.[3][7] In contrast, less reactive leaving groups may favor the formation of a dissociated oxocarbenium ion, leading to poor selectivity.

  • Cause D: High Reaction Temperature

    • Troubleshooting: Higher temperatures can favor the thermodynamically more stable α-anomer.

      • Recommendation: Perform the reaction at a lower temperature. For example, certain methods using 2-deoxyglycopyranosyl diethyl phosphites require temperatures as low as -94 °C to achieve β-selectivity.[1]

Problem 2: Decomposition of the Glycosyl Donor or Low Reaction Yield.

2-deoxy glycosyl donors, particularly halides, can be unstable.[1][6]

  • Cause A: Donor Instability

    • Troubleshooting: The high reactivity and sensitivity of many 2-deoxy donors can lead to degradation before glycosylation occurs.

      • Recommendation 1: Generate the unstable donor in situ. For example, 2-deoxy glycosyl chlorides can be prepared from the corresponding acetates using BCl₃ immediately before adding the acceptor.[1] Similarly, TMSI can be used to generate reactive iodides in situ.[6]

      • Recommendation 2: Use milder activation conditions. Strong Lewis acids can cause decomposition. Consider organocatalytic or photoredox-catalyzed methods which often proceed under milder conditions.[11]

  • Cause B: Suboptimal Reaction Conditions

    • Troubleshooting: Low yields can result from a variety of factors including side reactions or incomplete conversion.

      • Recommendation 1: Add a non-nucleophilic base. Reactions that generate acid can benefit from an acid scavenger like tri-tert-butylpyrimidine (TTBP) to prevent side reactions.[5]

      • Recommendation 2: Optimize stoichiometry. An excess of the glycosyl acceptor may be necessary to drive the reaction to completion, especially with less reactive alcohols.[11]

      • Recommendation 3: Consider an indirect route. If direct methods consistently fail or give low yields, an indirect strategy using a C2-participating group may be a more robust, albeit longer, alternative to achieve the desired product.[4][12]

Data Presentation

The following tables summarize key quantitative data from the literature to aid in experimental design.

Table 1: Effect of Solvent on Stereoselectivity in Anomeric O-Alkylation

EntryLactolElectrophileBaseSolventTemperature (°C)α:β RatioYield (%)Reference
12-deoxy-D-glucose derivativeAllyl bromideKHMDSDMF-401:1.388[2]
22-deoxy-D-glucose derivativeAllyl bromideNaHDMF01:190[2]
32-deoxy-D-glucose derivativeAllyl bromideNaH Dioxane 23 0:100 91 [2]

Table 2: Influence of Promoter on the Glycosylation of 2-Deoxy-2-iodoglycosides

PromoterOutcomeReference
AgNO₃ Superior promoter for β-selectivity with aliphatic nucleophiles [3]
AgOTfFailed to promote reactions with the same level of selectivity[3]
Ag₂OFailed to promote reactions with the same level of selectivity[3]
Ag₂CO₃Failed to promote reactions with the same level of selectivity[3]

Experimental Protocols & Methodologies

Method 1: Anomeric O-Alkylation for High β-Selectivity

This protocol is based on the work of Herzon and co-workers and demonstrates a highly β-selective synthesis via kinetic anomeric O-alkylation.[2]

  • Preparation: To a solution of the 2-deoxy lactol (1.0 equiv) in anhydrous dioxane, add sodium hydride (NaH, 1.1 equiv) at room temperature under an inert atmosphere (e.g., Argon).

  • Activation: Stir the mixture at 23 °C until the evolution of hydrogen gas ceases.

  • Glycosylation: Add the electrophile (e.g., allyl bromide, 1.2 equiv) to the reaction mixture.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure 2-deoxy-β-glycoside.

Method 2: Indirect Synthesis using a 2-S-Acetyl (SAc) Participating Group

This strategy uses a thioacetyl group at C2 to direct β-glycosylation, followed by reductive desulfurization.[4]

  • Glycosylation:

    • Prepare the 2-SAc glycosyl bromide donor by treating the corresponding 1-O-acetyl-2-SAc sugar with HBr in acetic acid.

    • Perform the glycosylation under improved Koenigs-Knorr conditions (e.g., using a silver salt promoter like silver triflate) with the desired alcohol acceptor. The 2-SAc group will participate to form the 1,2-trans-glycoside, which is the β-anomer for glucose and galactose donors.

  • Desulfurization:

    • After purification of the β-glycoside, remove the 2-SAc group. This is typically achieved by treatment with a reducing agent like Raney nickel or under radical conditions (e.g., Barton-McCombie deoxygenation conditions adapted for a thioester). This step removes the C2 substituent to yield the final 2-deoxy-β-glycoside.

Visualizations

reaction_pathways cluster_donor Activated Glycosyl Donor cluster_pathways Reaction Pathways cluster_products Products Donor 2-Deoxy Donor (e.g., Glycosyl Halide) SN1 SN1-like Pathway (via Oxocarbenium Ion) Donor->SN1 Dissociative Conditions (e.g., non-polar solvent, weak nucleophile) SN2 SN2-like Pathway (Direct Displacement) Donor->SN2 Associative Conditions (e.g., polar solvent, strong nucleophile) AlphaBeta α/β Mixture (Often α-major) SN1->AlphaBeta Beta β-Glycoside (Stereoinversion) SN2->Beta

Caption: Divergent SN1-like and SN2-like glycosylation pathways.

troubleshooting_workflow start Start: Low β:α Selectivity q_solvent Have you optimized the solvent? start->q_solvent s_solvent Action: Screen solvents (e.g., MeCN, Dioxane) q_solvent->s_solvent No q_promoter Is the promoter/catalyst optimal for β-selectivity? q_solvent->q_promoter Yes s_solvent->q_promoter s_promoter Action: Test different promoters (e.g., AgNO3 for iodides) q_promoter->s_promoter No q_temp Is the reaction run at the lowest practical temp? q_promoter->q_temp Yes s_promoter->q_temp s_temp Action: Lower the reaction temperature q_temp->s_temp No q_indirect Have you considered an indirect method? q_temp->q_indirect Yes s_temp->q_indirect s_indirect Action: Use a C2-participating group strategy q_indirect->s_indirect No

Caption: Troubleshooting workflow for poor β-selectivity.

synthesis_strategies cluster_direct Direct Synthesis cluster_indirect Indirect Synthesis d1 1. Couple 2-Deoxy Donor with Acceptor d_out 2-Deoxy-β-Glycoside (Selectivity is the challenge) d1->d_out i1 1. Install C2 Participating Group i2 2. β-Selective Glycosylation i1->i2 i3 3. Remove C2 Participating Group i2->i3 i_out 2-Deoxy-β-Glycoside (High selectivity) i3->i_out

Caption: Comparison of direct and indirect synthesis workflows.

References

Technical Support Center: Palladium-Catalyzed Digitoxose Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding palladium-catalyzed digitoxose glycosylation. Our goal is to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the palladium-catalyzed glycosylation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst• Use a fresh source of palladium catalyst. Pd₂(dba)₃·CHCl₃ is a preferred Pd(0) precursor[1]. • Ensure the palladium/phosphine ligand ratio is optimized, typically around 1:2.5[1].
Poor leaving group• Consider using a tert-butyl carbonate leaving group on the glycosyl donor, as this has been shown to lead to faster and cleaner reactions[1]. This avoids the generation of carboxylic acid which can inhibit the reaction[1].
Inappropriate solvent• The reaction is sensitive to the solvent used. Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and diethyl ether (Et₂O) are generally effective[1][2]. Chloroform, toluene, acetonitrile, and DMF have been shown to give reduced yields in some systems[2][3].
Suboptimal reaction temperature• The reaction often proceeds rapidly at temperatures from 0 °C to room temperature[1]. For less reactive substrates, a moderate increase in temperature (e.g., 50-60 °C) may be beneficial[3][4].
Issues with the glycosyl acceptor• Sterically hindered alcohols may require longer reaction times or higher catalyst loading[4]. • Ensure the acceptor is sufficiently nucleophilic.
Poor Stereoselectivity Incorrect ligand choice• The stereochemical outcome can be ligand-dependent. For β-glycoside formation, ligands like 2-di(tert-butyl)phosphinobiphenyl have been used successfully. For α-anomers, trimethyl phosphite has been employed[5][6]. • Xantphos is another ligand that has been shown to provide excellent stereoselectivity in certain systems[2][7].
Catalyst choice (Pd(0) vs. Pd(II))• The oxidation state of the palladium catalyst can influence stereoselectivity. Pd(II) catalysts may coordinate to directing groups on the donor, influencing the facial selectivity of the nucleophilic attack[8].
Formation of Side Products Reaction with protecting groups• Ensure all protecting groups are stable under the reaction conditions. Some protecting groups may be sensitive to the Lewis acidity of the palladium catalyst or other reagents.
Decomposition of starting materials• Glycosyl donors, particularly chlorides, can be unstable at higher temperatures. Ensure the reaction temperature is appropriate for the stability of your substrates[3].
β-elimination• In some cases, β-elimination can be a competing side reaction. The choice of ligand can help to control this pathway[9].

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand for this compound glycosylation?

A1: The choice of catalyst and ligand is crucial for success. For Pd(0)-catalyzed reactions, a combination of Pd₂(dba)₃·CHCl₃ and triphenylphosphine (PPh₃) is a good starting point, with a palladium-to-phosphine ratio of approximately 1:2.5 being ideal[1]. Catalyst loading can range from 0.5 to 5 mol%[1]. For Pd(II)-catalyzed systems, Pd(OAc)₂ and Pd(MeCN)₂Cl₂ have been used effectively[2][4]. The ligand can control the stereoselectivity; for instance, bulky phosphine ligands often favor the formation of β-glycosides[5][6].

Q2: How does the leaving group on the this compound donor affect the reaction yield?

A2: The leaving group has a significant impact on reaction efficiency. Glycosyl donors with a tert-butyl carbonate leaving group at the anomeric position have been reported to result in faster and cleaner reactions with higher yields compared to other leaving groups like pivaloate[1]. This is attributed to the in situ generation of t-BuOH and CO₂, which are less likely to interfere with the catalytic cycle than a carboxylic acid byproduct[1].

Q3: What are the recommended reaction conditions (solvent, temperature, concentration)?

A3: Mild reaction conditions are generally preferred.

  • Solvents: Dichloromethane (CH₂Cl₂) is a commonly used and effective solvent[1][2][7]. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are also suitable alternatives[1].

  • Temperature: The reaction can often be run at temperatures ranging from 0 °C to room temperature[1].

  • Concentration: A concentration of around 0.5 M in the chosen solvent is a reasonable starting point[1].

Q4: How can I control the stereoselectivity of the glycosidic bond?

A4: Stereocontrol is a key challenge in glycosylation. In palladium-catalyzed reactions, several factors can influence the stereochemical outcome:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can direct the incoming nucleophile to a specific face of the palladium-π-allyl intermediate[5][6].

  • Catalyst System: The use of Pd(0) versus Pd(II) catalysts can lead to different stereochemical outcomes due to different reaction mechanisms[8].

  • Substrate Control: The existing stereocenters and protecting groups on the this compound donor can influence the conformation of the reaction intermediate, thereby directing the stereoselectivity.

Q5: My reaction is sluggish. What can I do to improve the reaction rate?

A5: If your reaction is proceeding slowly, consider the following:

  • Leaving Group: As mentioned, switching to a more reactive leaving group like a tert-butyl carbonate can significantly speed up the reaction[1].

  • Catalyst and Ligand: Ensure your catalyst is active and the ligand is appropriate. Increasing the catalyst loading within the recommended range (0.5-5 mol%) may also help[1].

  • Temperature: A modest increase in temperature may accelerate the reaction, but be mindful of the stability of your starting materials[3].

Experimental Protocols

General Procedure for Palladium-Catalyzed Glycosylation of a this compound Donor with an Alcohol Acceptor

This protocol is a generalized procedure based on commonly employed conditions in the literature[1][10].

  • Preparation of Reagents:

    • The this compound donor (e.g., with a tert-butyl carbonate leaving group), the alcohol acceptor, the palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃), and the phosphine ligand (e.g., PPh₃) should be dried and handled under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous solvent (e.g., CH₂Cl₂) is required.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., 2.5 mol % Pd₂(dba)₃·CHCl₃) and the phosphine ligand (e.g., 12.5 mol % PPh₃).

    • Add the anhydrous solvent (to achieve a final concentration of ~0.5 M).

    • Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

    • Add the alcohol acceptor (1.0 equivalent) to the flask.

    • Finally, add the this compound donor (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature (or the desired temperature).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired glycoside.

Data Presentation

Table 1: Effect of Leaving Group on Glycosylation Yield

Glycosyl Donor Leaving GroupAcceptorCatalyst SystemYield (%)Reference
tert-Butyl CarbonateAdamantol5% Pd₂(dba)₃·CHCl₃ / PPh₃76[1]
PivaloateAdamantol5% Pd₂(dba)₃·CHCl₃ / PPh₃Lower (exact value not specified)[1]

Table 2: Optimization of Reaction Conditions for Arginine Glycosylation

EntryPalladium CatalystLigandYield (%)Reference
1Pd(PPh₃)₄-71[7]
2Pd₂(dba)₃·CHCl₃Xantphos71[7]
3-XantphosNot Detected[7]
4Pd(PPh₃)₄-Not Detected[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Dry Reagents & Solvent (Donor, Acceptor, Pd Catalyst, Ligand) inert_atm Inert Atmosphere Setup (N₂ or Ar) reagents->inert_atm preform Catalyst Pre-formation (Pd Catalyst + Ligand in Solvent) inert_atm->preform add_acceptor Add Alcohol Acceptor preform->add_acceptor add_donor Add this compound Donor add_acceptor->add_donor stir Stir at RT add_donor->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor workup Work-up (Concentration) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Glycoside purify->product

Caption: Experimental workflow for palladium-catalyzed this compound glycosylation.

troubleshooting_logic cluster_catalyst Catalyst System cluster_substrate Substrates cluster_conditions Reaction Conditions start Low/No Yield check_catalyst Check Catalyst Activity (Fresh Source?) start->check_catalyst check_leaving_group Improve Leaving Group (e.g., t-Butyl Carbonate) start->check_leaving_group check_solvent Verify Solvent (CH₂Cl₂, THF, Et₂O?) start->check_solvent check_ligand Optimize Pd:Ligand Ratio (e.g., 1:2.5) check_catalyst->check_ligand check_acceptor Assess Acceptor Reactivity (Steric Hindrance?) check_leaving_group->check_acceptor check_temp Adjust Temperature (0°C to RT) check_solvent->check_temp

Caption: Troubleshooting logic for low yield in glycosylation reactions.

References

Troubleshooting peak assignment in 1H NMR spectra of digitoxose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of digitoxose using 1H NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during peak assignment and spectral acquisition.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for protons in this compound?

A1: The proton chemical shifts of this compound can vary depending on the solvent and the anomeric form (α or β). In general, the ring protons of carbohydrates resonate between 3.0 and 6.0 ppm.[1] The anomeric proton (H-1) is typically found further downfield, in the range of 4.5 to 5.5 ppm.[1] For specific values in DMSO-d6, please refer to the data table below.

Q2: Why do I see more peaks than expected in my 1H NMR spectrum of this compound?

A2: The presence of more peaks than anticipated can be attributed to several factors:

  • Anomeric Mixture: In solution, this compound can exist as a mixture of anomers (α- and β-pyranose forms, and potentially furanose forms), each giving rise to a distinct set of signals.[2]

  • Impurities: Residual solvents from purification (e.g., ethyl acetate, dichloromethane) or other contaminants in your sample will show up in the spectrum.[3]

  • Hydroxyl Protons: In aprotic solvents like DMSO-d6, the hydroxyl (-OH) protons are often visible and can couple with neighboring protons, leading to more complex multiplets.

Q3: How can I identify the anomeric proton in the 1H NMR spectrum of this compound?

A3: The anomeric proton (H-1) is typically the most downfield of the ring protons due to its attachment to a carbon bonded to two oxygen atoms.[4][5] Its multiplicity can also be a key indicator. For example, in the β-anomer, the H-1 proton often appears as a doublet with a large coupling constant (J-value) due to its trans-diaxial relationship with H-2.[6] In contrast, the α-anomer usually shows a smaller coupling constant for the anomeric proton.[6]

Q4: My hydroxyl (-OH) proton signals are broad or not visible. Why is that?

A4: The appearance of hydroxyl proton signals is highly dependent on the solvent and experimental conditions.

  • Protic Solvents: In protic solvents like D2O, the hydroxyl protons will exchange with deuterium, causing their signals to disappear from the spectrum.[3] This is a common technique used to simplify the spectrum and identify -OH peaks.

  • Aprotic Solvents: In aprotic solvents like DMSO-d6, hydroxyl protons are observable and can provide valuable structural information through their coupling constants. However, their chemical shifts can be sensitive to temperature, concentration, and the presence of any water.[7] Broadening of these signals can occur due to chemical exchange.[7]

Q5: What is the purpose of using 2D NMR techniques like COSY and TOCSY for this compound?

A5: 2D NMR experiments are powerful tools for unambiguously assigning proton signals, especially in cases of spectral overlap.[4]

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds).[8] It is invaluable for tracing the connectivity of protons within a sugar ring, starting from a well-resolved signal like the anomeric proton.[4]

  • TOCSY (Total Correlation Spectroscopy): This technique extends the correlations beyond directly coupled protons to show all protons within a spin system.[8][9] This is particularly useful for identifying all the protons belonging to a specific sugar ring, even if some signals are overlapped.

Troubleshooting Guides

Issue 1: Peak Overlap in the Ring Proton Region (3.0 - 4.0 ppm)

Symptoms:

  • Broad, unresolved multiplets in the 3.0-4.0 ppm region of the spectrum.

  • Inability to accurately determine coupling constants and multiplicities for individual protons.

Possible Causes and Solutions:

CauseSolution
Inherent Spectral Complexity The non-anomeric protons of sugars naturally resonate in a narrow chemical shift range.[1]
Run a 2D COSY experiment: This will help to identify which protons are directly coupled, allowing you to trace the spin system even with overlap.[4]
Run a 2D TOCSY experiment: This will reveal all the protons belonging to a single spin system (i.e., one anomer), aiding in the deconvolution of overlapping signals.[8][9]
Change the NMR solvent: Sometimes, changing the solvent (e.g., from CDCl3 to benzene-d6 or DMSO-d6) can alter the chemical shifts of certain protons enough to resolve the overlap.[3]
Poor Shimming An inhomogeneous magnetic field can lead to broadened peaks and loss of resolution.
Re-shim the instrument: Carefully shim the magnetic field before acquiring the spectrum.
High Sample Concentration Overly concentrated samples can lead to increased viscosity and peak broadening.[10]
Dilute the sample: Prepare a more dilute sample to minimize viscosity effects.
Issue 2: Difficulty in Assigning Hydroxyl (-OH) Protons

Symptoms:

  • Uncertainty about which peaks correspond to hydroxyl protons.

  • Broad or oddly shaped signals in the expected -OH region.

Possible Causes and Solutions:

CauseSolution
Proton Exchange Hydroxyl protons can exchange with each other and with residual water in the sample, leading to broad signals.[7]
D2O Shake: Add a drop of D2O to your NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signals should disappear.[3] This is a definitive way to identify them.
Use a Dry Solvent: Ensure your deuterated solvent is anhydrous, especially when working with aprotic solvents like DMSO-d6, to minimize exchange with water.
Uncertain Chemical Shift The chemical shifts of hydroxyl protons are highly sensitive to solvent, temperature, and concentration.[7]
Temperature Variation: Acquire spectra at different temperatures. Hydroxyl proton chemical shifts are often more temperature-dependent than C-H protons.
2D NMR: In some cases, correlations between -OH protons and neighboring C-H protons can be observed in a COSY spectrum, aiding in their assignment.

Data Presentation

Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for the Anomers of this compound in DMSO-d6.

Protonβ-anomer (δ, ppm)β-anomer (J, Hz)α-anomer (δ, ppm)α-anomer (J, Hz)
H-14.55J1,2a = 9.14.95J1,2a = 3.5
H-2a1.55J2a,2e = 12.5, J2a,3 = 11.51.85J2a,2e = 12.5, J2a,3 = 4.5
H-2e1.95J2e,3 = 3.02.10J2e,3 = 2.0
H-33.55J3,4 = 9.03.75J3,4 = 9.0
H-43.15J4,5 = 9.03.25J4,5 = 9.0
H-53.30J5,6 = 6.03.90J5,6 = 6.0
CH3 (H-6)1.101.15
OH-16.20J1,OH = 4.56.45J1,OH = 6.0
OH-34.80J3,OH = 5.04.90J3,OH = 5.5
OH-44.65J4,OH = 5.54.75J4,OH = 6.0

Note: Data is adapted from published literature and may vary slightly based on experimental conditions.

Experimental Protocols

Protocol for 1H NMR Sample Preparation of this compound
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.[10]

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d6 is recommended for observing hydroxyl protons. D2O can be used if hydroxyl proton signals are not of interest.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the this compound.[11]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • D2O Exchange (Optional): To confirm the assignment of hydroxyl protons, acquire an initial spectrum. Then, add one drop of D2O to the NMR tube, shake gently for a few seconds, and re-acquire the spectrum. The signals corresponding to the hydroxyl protons should disappear or significantly decrease in intensity.[3]

Protocol for 1H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the magnetic field to ensure homogeneity.

  • 1D Proton Spectrum:

    • Acquire a standard 1D 1H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • 2D COSY Spectrum (Recommended):

    • Set up a standard COSY experiment.

    • Optimize the spectral width to include all proton signals of interest.

    • Acquire the data with a sufficient number of increments in the indirect dimension.

    • Process the 2D data to generate the correlation plot.

  • 2D TOCSY Spectrum (Optional):

    • Set up a TOCSY experiment.

    • Choose an appropriate mixing time to allow for magnetization transfer throughout the spin system. Longer mixing times will show correlations between more distant protons.

    • Acquire and process the data similarly to the COSY experiment.

Mandatory Visualization

Troubleshooting_Workflow start Start: 1H NMR Spectrum Acquired check_peaks Are all peaks sharp and well-resolved? start->check_peaks shim Re-shim the magnet Check sample concentration check_peaks->shim No assign_anomeric Identify and assign the anomeric proton(s) (downfield, characteristic multiplicity) check_peaks->assign_anomeric Yes shim->check_peaks overlap Is there significant peak overlap in the ring proton region? assign_anomeric->overlap run_cosy Run 2D COSY experiment to establish proton connectivity overlap->run_cosy Yes assign_ring Assign ring protons using COSY/TOCSY correlations overlap->assign_ring No still_overlap Is assignment still ambiguous due to extensive overlap? run_cosy->still_overlap run_tocsy Run 2D TOCSY experiment to identify complete spin systems still_overlap->run_tocsy Yes still_overlap->assign_ring No run_tocsy->assign_ring check_oh Are hydroxyl (-OH) peaks present? assign_ring->check_oh d2o_shake Perform D2O shake to confirm -OH assignments check_oh->d2o_shake Yes final_assignment Complete final peak assignments Integrate signals check_oh->final_assignment No (in D2O) d2o_shake->final_assignment end End: Successful Peak Assignment final_assignment->end

Caption: Troubleshooting workflow for peak assignment in 1H NMR of this compound.

References

Optimizing conditions for the reductive rearrangement of digitoxose allylic alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reductive Rearrangement of Digitoxose Allylic Alcohols

Welcome to the technical support center for optimizing the reductive rearrangement of this compound allylic alcohols. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the reductive rearrangement of this compound allylic alcohols?

This reaction is a key transformation in carbohydrate chemistry, often used to synthesize rare sugars or modify the structure of natural products. For instance, it can be a crucial step in the synthesis of l-sugars like l-olivose from l-digitoxose, which are important building blocks for various bioactive molecules.[1]

Q2: What is the most common reagent used for this transformation, and what is its mechanism?

Samarium(II) iodide (SmI₂) is the most versatile and widely used single-electron reducing agent for this type of reaction.[2] The reaction typically proceeds through a radical or anionic mechanism. SmI₂ acts as a one-electron transfer reagent, which can generate radical intermediates from the allylic alcohol derivative.[3] These intermediates can then undergo rearrangement and further reduction to yield the final product. The exact pathway can be influenced by additives and reaction conditions.

Q3: Why is the choice of solvent and additives so critical for SmI₂-mediated reactions?

The reactivity and selectivity of SmI₂ are highly tunable and strongly dependent on the solvent and the presence of specific additives.[3][4]

  • Solvent: Tetrahydrofuran (THF) is the most common solvent for preparing and using SmI₂.[5][6] The solvent can influence the reduction potential of the SmI₂.

  • Additives: Co-solvents or additives like Hexamethylphosphoramide (HMPA) can significantly increase the reduction potential of SmI₂, allowing reactions to proceed under milder conditions.[7] Due to HMPA's carcinogenicity, alternatives like tripyrrolidinophosphoric acid triamide (TPPA) are also being investigated.[7] Proton sources, such as alcohols (e.g., i-PrOH), are often required to protonate intermediate species to yield the final product.[2]

Q4: Can this reaction be stereospecific?

The stereochemical outcome can be complex. While SmI₂-mediated reactions can proceed with excellent stereoselectivity due to well-defined transition states, reductive fragmentations and rearrangements are not always stereospecific.[3][7] The final stereochemistry often depends on the substrate, the precise reaction conditions, and whether the reaction proceeds via a chair or boat-like transition state.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive rearrangement of this compound allylic alcohols.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive SmI₂: The SmI₂ solution may have degraded due to exposure to air or moisture. It should be a deep blue color.1. Use Fresh Reagent: Prepare a fresh batch of SmI₂ solution immediately before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).[6]
2. Insufficient Reduction Potential: The substrate may be too difficult to reduce under the current conditions.2. Add an Activator: Introduce an additive like HMPA or TPPA to increase the reducing power of SmI₂.[7]
3. Sub-optimal Temperature: The reaction may require a different temperature to proceed efficiently.3. Adjust Temperature: While many SmI₂ reactions are run at room temperature or below, some may require heating to reflux in THF.[3] Monitor for side product formation when increasing temperature.
Formation of Side Products (e.g., simple reduction, dimerization) 1. Incorrect Stoichiometry: An incorrect ratio of SmI₂ to the substrate can lead to undesired pathways.1. Optimize Stoichiometry: Typically, 2-3 equivalents of SmI₂ are used. Titrate the amount to find the optimal ratio for your specific substrate.
2. Proton Source Issues: The timing of protonation or the nature of the proton source can influence the reaction outcome.2. Vary Proton Source: Experiment with different proton sources (e.g., t-BuOH, H₂O) or change the timing of its addition (e.g., adding it after the initial reduction).
3. Dimerization: Reductive dimerization of allylic intermediates can occur, especially at higher concentrations.[7]3. Use High Dilution: Perform the reaction at a lower concentration by slowly adding the substrate to the SmI₂ solution to minimize bimolecular side reactions.
Poor Yield After Workup 1. Product Instability: The rearranged product may be sensitive to the workup conditions (e.g., acidic or basic quenching).1. Use Mild Quenching: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or NH₄Cl to chelate samarium salts and avoid harsh pH changes.
2. Chelation Issues: The product may be complexed with samarium byproducts, making extraction difficult.2. Thorough Extraction: After quenching, ensure vigorous stirring for a sufficient period to break up any emulsions or complexes before extraction. Multiple extractions may be necessary.
Lack of Rearrangement (Only simple deoxygenation observed) 1. Reaction Pathway Favors Direct Reduction: The substrate's electronics or sterics may favor a direct reduction pathway over rearrangement.1. Modify the Substrate: Consider adding a directing group or changing a protecting group to electronically or sterically favor the desired rearrangement pathway.
2. Thermodynamic vs. Kinetic Control: The observed product may be the kinetic product, while the rearranged product is the thermodynamic one.[1]2. Adjust Reaction Time/Temp: Longer reaction times or higher temperatures may allow the system to reach thermodynamic equilibrium, favoring the rearranged product.[1]

Optimization of Reaction Conditions

The successful reductive rearrangement is highly dependent on fine-tuning several parameters. The following tables summarize key variables and their typical ranges.

Table 1: Reagents and Stoichiometry
Reagent / Additive Function Typical Stoichiometry (Equivalents) Notes
**Samarium (II) Iodide (SmI₂) **One-electron reductant2.0 - 4.0The solution's deep blue color indicates active Sm(II).[6]
Proton Source (e.g., t-BuOH, H₂O) Protonates intermediates5.0 - 20.0The choice of proton source can significantly affect the yield and selectivity.
HMPA / TPPA Activator / Co-solvent4.0 - 10.0Increases the reduction potential of SmI₂.[7] HMPA is a suspected carcinogen.
Lewis Acid (e.g., LiBr, LiCl) AdditiveCatalytic to StoichiometricCan sometimes improve reaction rates and selectivity by coordinating to functional groups.
Table 2: Solvents and Reaction Parameters
Parameter Typical Condition Effect and Considerations
Solvent Tetrahydrofuran (THF)Must be anhydrous and deoxygenated for SmI₂ stability.[5]
Temperature -78 °C to 65 °C (reflux)Lower temperatures can enhance selectivity, while higher temperatures may be needed for less reactive substrates.[3][4]
Concentration 0.01 - 0.1 MHigher dilution can suppress intermolecular side reactions like dimerization.
Reaction Time 5 min - 12 hMonitored by TLC or LC-MS. Longer times may lead to decomposition.

Detailed Experimental Protocols

Protocol 1: Preparation of a 0.1 M Solution of SmI₂ in THF

  • Materials: Samarium metal powder, 1,2-diiodoethane (or iodine), anhydrous THF, oven-dried glassware, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen).

  • Procedure:

    • Place samarium powder (1.1 equivalents) into a dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of argon.

    • Add anhydrous, deoxygenated THF via cannula to the desired volume (to make a 0.1 M solution).

    • In a separate flask, dissolve 1,2-diiodoethane (1.0 equivalent) in a small amount of anhydrous THF.

    • Add the 1,2-diiodoethane solution dropwise to the stirring suspension of samarium metal in THF at room temperature.

    • The reaction is initiated gently (an exotherm may be observed) and the solution will gradually turn a deep blue-green color. Stir for 2-4 hours at room temperature.

    • The resulting deep blue solution is approximately 0.1 M SmI₂ and should be used immediately for the best results.[3][6]

Protocol 2: General Procedure for Reductive Rearrangement

  • Materials: this compound allylic alcohol substrate, 0.1 M SmI₂ in THF, anhydrous THF, proton source (e.g., tert-butanol), quenching solution (e.g., saturated aq. Rochelle's salt), inert atmosphere setup.

  • Procedure:

    • To a stirred solution of 0.1 M SmI₂ in THF (e.g., 3 equivalents) in an oven-dried flask under an argon atmosphere at the desired temperature (e.g., -78 °C or room temperature), add the proton source (e.g., 10 equivalents of t-BuOH).

    • Dissolve the this compound allylic alcohol substrate (1.0 equivalent) in anhydrous THF.

    • Add the substrate solution dropwise to the SmI₂ solution over a period of 10-30 minutes.

    • Monitor the reaction progress by TLC. The deep blue color of the SmI₂ will fade as it is consumed.

    • Upon completion, quench the reaction by adding saturated aqueous Rochelle's salt and expose the mixture to air.

    • Stir the mixture vigorously until the aqueous layer becomes clear.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visual Guides and Diagrams

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification prep_sm Prepare 0.1M SmI2 in THF Solution add_sm Add SmI2 Solution to Reaction Flask prep_sm->add_sm Use Immediately dry_glass Oven-Dry All Glassware inert_atm Set Up Reaction Under Inert Atmosphere (Ar/N2) dry_glass->inert_atm inert_atm->prep_sm cool Cool to Desired Temperature (e.g., -78°C) add_sm->cool add_proton Add Proton Source (e.g., t-BuOH) cool->add_proton add_sub Add Substrate Solution (this compound Derivative) Dropwise add_proton->add_sub monitor Monitor Reaction by TLC add_sub->monitor quench Quench with Saturated Rochelle's Salt monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Characterize Final Product

Caption: Workflow for the SmI₂-mediated reductive rearrangement.

Troubleshooting_Flowchart start Low or No Conversion? check_smi2 Is SmI2 solution deep blue? start->check_smi2 Yes side_products Side Products Formed? start->side_products No smi2_no Degraded Reagent. Prepare fresh SmI2. check_smi2->smi2_no No smi2_yes Reagent is likely active. check_smi2->smi2_yes Yes add_activator Add Activator? (e.g., HMPA/TPPA) smi2_yes->add_activator activator_no Increase Reduction Potential. Add HMPA or TPPA. add_activator->activator_no No activator_yes Consider Temperature or Substrate Reactivity add_activator->activator_yes Yes side_yes Check Stoichiometry and Concentration side_products->side_yes Yes side_no Proceed to Yield Analysis side_products->side_no No dilute Use High Dilution / Slow Addition to minimize dimerization. side_yes->dilute optimize_equiv Optimize Equivalents of SmI2 and Proton Source. side_yes->optimize_equiv

Caption: Troubleshooting decision tree for common reaction issues.

Reaction_Mechanism A This compound Allylic Alcohol Derivative (R-OX, X=leaving group) B [Sm(II)I2] C Allylic Radical Intermediate A->C Single Electron Transfer (SET) H [Sm(III)I2]+ B->C E Allylsamarium(III) Species B->E F Proton Source (H+) D Rearranged Radical Intermediate C->D Radical Rearrangement D->E Second SET G Final Rearranged Product E->G Protonation F->G

Caption: Plausible mechanism for the SmI₂-mediated rearrangement.

References

Stability issues of digitoxose in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability issues of digitoxose, particularly concerning its stability within larger glycoside structures in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in different solvents a concern?

A1: this compound is a deoxy sugar that is a fundamental component of cardiac glycosides, such as digitoxin and digoxin, which are used as therapeutic agents. The stability of this compound is intrinsically linked to the stability of the glycosidic bond that connects it to the aglycone (the non-sugar portion of the glycoside). Cleavage of this bond, primarily through hydrolysis, leads to the degradation of the parent drug, loss of therapeutic efficacy, and the formation of impurities. Understanding its stability in various solvents is crucial for formulation development, ensuring accurate dosing, and defining storage conditions.

Q2: What are the primary factors that influence the stability of this compound-containing glycosides in solution?

A2: The stability of the glycosidic bond is influenced by several factors, with the most critical being pH, temperature, and the composition of the solvent system.[1]

  • pH: The glycosidic linkage is highly susceptible to acid-catalyzed hydrolysis.[1][2] Stability significantly decreases in acidic conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation reactions, including hydrolysis.[1]

  • Solvent System: The type of solvent (e.g., aqueous, organic, protic vs. aprotic) and the presence of co-solvents can significantly alter the stability profile.[3][4]

Q3: How does pH impact the stability of this compound glycosides?

A3: Acidic pH is the most significant factor leading to the degradation of cardiac glycosides. The glycosidic bond undergoes acid-catalyzed hydrolysis, which results in the stepwise removal of the this compound sugar units.[2]

  • Strongly Acidic Conditions (pH < 3): Rapid degradation occurs. For instance, at a pH of 1-2, over 70% of digoxin can be hydrolyzed within 30 minutes at 37°C.[1][5] At pH 1, significant digitoxin hydrolysis is observed in just 10 minutes.[6]

  • Mildly Acidic to Neutral Conditions (pH 4-7): The stability generally increases, with maximum stability for many glycosides found in the slightly acidic to neutral pH range.

  • Alkaline Conditions (pH > 8): While less susceptible to hydrolysis than in acidic conditions, degradation can still occur, often through different mechanisms. Forced degradation studies typically include basic conditions to ensure all potential degradants are identified.[7]

Q4: What is the effect of different solvent systems on stability?

A4: The choice of solvent is critical for maintaining the stability of this compound-containing compounds.

  • Aqueous Solvents: Stability is highly dependent on the pH of the solution. Buffered aqueous solutions are often used to maintain an optimal pH and minimize degradation.

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol can participate in hydrogen bonding and can solvate both the glycoside and any ions present.[3][8] In acidic aqueous-organic mixtures, they can act as the medium for hydrolysis.

  • Polar Aprotic Solvents: Solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common components of mobile phases in HPLC analysis.[4][9] They are less likely to directly participate in hydrolysis but can influence the solubility and conformation of the glycoside, thereby affecting its stability.

  • Non-Polar Solvents: Generally used for extraction purposes, where the glycosides have limited solubility.[10]

Q5: What are the typical degradation products observed during stability studies?

A5: The primary degradation pathway in acidic solutions is the sequential cleavage of the this compound sugars. For a compound like digoxin or digitoxin, which has three this compound units, the degradation products are:

  • Parent Glycoside (e.g., Digoxin)

  • Bis-digitoxoside (loss of one sugar)

  • Mono-digitoxoside (loss of two sugars)

  • Aglycone (e.g., Digoxigenin - loss of all three sugars)[1][6]

These degradation products must be separated and quantified by a stability-indicating analytical method, typically HPLC.[11]

Troubleshooting Guides

Problem: My compound is degrading rapidly in an acidic aqueous buffer. How can I improve its stability?

  • Answer:

    • Adjust pH: The most effective solution is to adjust the pH of your solvent system to a less acidic range (ideally pH 4-7), if compatible with your experimental needs.

    • Lower Temperature: Perform your experiments at a lower temperature to reduce the rate of hydrolysis. Store stock solutions and samples at refrigerated (2-8°C) or frozen temperatures.

    • Use a Co-solvent: Consider preparing your stock solution in a polar aprotic solvent like DMSO or DMF and diluting it into your aqueous buffer immediately before use to minimize the time the compound spends in the destabilizing environment.

    • Limit Exposure Time: Prepare solutions fresh and use them as quickly as possible.

Problem: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?

  • Answer:

    • Check for Degradation: The new peaks are likely degradation products. Based on the degradation pathway, they could be the bis-digitoxoside, mono-digitoxoside, or the aglycone of your parent compound.[2] Compare your chromatogram to reference standards of these potential degradants if available.

    • Examine the Placebo/Blank: If you are working with a formulated product, analyze a stressed placebo (formulation without the active ingredient) to see if the peaks originate from excipient degradation.[12]

    • Consider Secondary Degradation: Under harsh stress conditions (e.g., high heat or extreme pH), the primary degradation products might degrade further into other species.

    • Use Mass Spectrometry (LC-MS): If the identity of the peaks cannot be determined, LC-MS analysis is the definitive technique for identifying the mass of the unknown compounds, which helps in structure elucidation.[13]

Problem: My stability results in an organic solvent system are inconsistent.

  • Answer:

    • Control Water Content: Trace amounts of water in organic solvents can be sufficient to cause hydrolysis, especially if acidic impurities are present. Use high-purity, anhydrous-grade solvents if possible.

    • Evaluate Solvent Purity: Impurities in the solvent (e.g., acidic or oxidative impurities) can catalyze degradation. Use fresh, high-quality solvents for each experiment.

    • Protect from Light: Some compounds are susceptible to photodegradation. Protect your samples from light by using amber vials or covering them with foil, especially if you are not explicitly conducting a photostability study.

    • Ensure Complete Dissolution: Inconsistent results can arise if the compound is not fully dissolved. Ensure complete dissolution before taking aliquots for analysis.

Data Presentation

Table 1: Effect of pH and Temperature on Cardiac Glycoside Hydrolysis

This table summarizes the percentage of the parent drug remaining after incubation under various acidic conditions, demonstrating the critical role of pH and temperature in stability.

Parent GlycosideTemperature (°C)pHIncubation Time% Parent Drug RemainingReference
Digoxin 373.090 minMinimal Hydrolysis[1]
371.0 - 2.030 min< 30%[1]
371.0 - 2.090 min< 4%[1]
370.930 min13%[1]
371.1 - 2.2-Rate (k) = 0.0357 to 0.0027 min⁻¹[14]
Digitoxin 371.010 min37.6% - 38.6%[6]
371.060 min0% - 5.9%[6]
221.0120 min55%[6]
222.0120 min84%[6]

Experimental Protocols

Protocol 1: Forced Degradation via Acid Hydrolysis

This protocol outlines a typical experiment to assess the stability of a this compound-containing glycoside under acidic conditions. The goal is to achieve 5-20% degradation.[15]

1. Materials:

  • Drug Substance (e.g., Digitoxin)

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M (for neutralization)

  • Volumetric flasks, pipettes

  • HPLC system with UV detector

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance at a known concentration (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Stress Condition Setup:

    • Pipette a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 M HCl. For a more rapid degradation, 1.0 M HCl can be used.

    • The final concentration of the drug should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Incubation:

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • Immediately cool the collected sample to stop the reaction.

    • Neutralize the sample by adding an equivalent amount of NaOH (e.g., add 0.1 M NaOH to the sample stressed with 0.1 M HCl).

    • Dilute the neutralized sample with the mobile phase to the final concentration for HPLC analysis.

  • Analysis:

    • Analyze the time-zero (unstressed) sample and the stressed samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of the parent drug remaining and the percentage of each degradation product formed.

Protocol 2: General Stability-Indicating HPLC Method

This protocol describes a general reversed-phase HPLC method suitable for separating this compound-containing glycosides from their degradation products.[11][16]

1. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point is Acetonitrile:Water (28:72, v/v).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 220 nm.[11]

  • Column Temperature: 20-30°C.

  • Injection Volume: 20 µL.

2. Method Specificity Demonstration:

  • Analyze unstressed drug substance, stressed (degraded) samples, and a placebo blank.

  • The method is considered specific if the parent peak is well-resolved from all degradation product peaks and any peaks from the placebo.

  • Peak purity analysis (using a photodiode array detector) should be performed on the parent peak in the stressed samples to confirm it is not co-eluting with any degradants.[12]

Visualizations

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in stability testing.

Acid_Hydrolysis_Pathway cluster_products Released Sugars parent parent intermediate intermediate final final condition condition Digoxin Digoxin (Aglycone + 3 this compound) Bis Digoxigenin Bis-digitoxoside (Aglycone + 2 this compound) Digoxin->Bis + H₂O, H⁺ Digitoxose1 This compound Digoxin->Digitoxose1 Mono Digoxigenin Mono-digitoxoside (Aglycone + 1 this compound) Bis->Mono + H₂O, H⁺ Digitoxose2 This compound Bis->Digitoxose2 Aglycone Digoxigenin (Aglycone) Mono->Aglycone + H₂O, H⁺ Digitoxose3 This compound Mono->Digitoxose3 Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis arrow arrow start Prepare Drug Stock Solution stress_setup Aliquot for each stress condition start->stress_setup acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 80°C, solid state) photo Photolytic (ICH Light Box) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench/Neutralize Reaction sampling->quench hplc Analyze via Stability- Indicating HPLC Method quench->hplc data Calculate % Degradation & Mass Balance hplc->data Troubleshooting_Logic decision decision issue Unexpected Degradation Observed in Experiment q1 Is the solvent aqueous & acidic? issue->q1 action action q2 Are results reproducible? q1->q2 No action_ph Action: 1. Increase pH to > 4 2. Lower temperature 3. Reduce exposure time q1->action_ph Yes q3 Are unknown peaks present in HPLC? q2->q3 Yes action_solvent Action: 1. Use anhydrous solvent 2. Check solvent purity 3. Protect from light q2->action_solvent No action_peaks Action: 1. Analyze stressed placebo 2. Check for co-elution 3. Use LC-MS for ID q3->action_peaks Yes action_review Action: Review experimental setup & method q3->action_review No

References

Overcoming low catalytic efficiency in in-vitro digitoxose biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the in-vitro biosynthesis of digitoxose. The information provided aims to address common challenges, particularly the low catalytic efficiency of enzymes involved in the pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the in-vitro biosynthesis of TDP-digitoxose?

A1: The main obstacles encountered during the in-vitro reconstruction of the TDP-digitoxose biosynthetic pathway are the low catalytic efficiency of some of the pathway's native enzymes and the instability of key intermediates, such as TDP-4-keto-6-deoxy-D-glucose and the final product, TDP-L-digitoxose.[1] These factors often lead to low yields and difficulties in isolating the desired product.

Q2: Which enzymes are required for the in-vitro biosynthesis of TDP-L-digitoxose?

A2: The enzymatic synthesis of TDP-L-digitoxose from TDP-D-glucose involves a six-step enzymatic cascade. The enzymes, as identified from the kijanimicin biosynthetic cluster in Actinomadura kijaniata, are KijD5 (TDP-D-glucose 4,6-dehydratase), KijD4 (a putative 2,3-dehydratase), KijB1 (2,3-dehydratase), KijD10 (C-3 ketoreductase), KijD11 (C-5 epimerase), and KijC2 (C-4 ketoreductase).[1]

Q3: Can enzymes from other deoxysugar biosynthetic pathways be used for this compound synthesis?

A3: Yes, due to the promiscuity of some deoxysugar biosynthetic enzymes, it is possible to use homologous enzymes from other pathways. For instance, in studies on the synthesis of other deoxysugars, enzymes from different bacterial strains have been successfully used in combination to construct novel pathways. However, the efficiency of such hybrid systems needs to be empirically determined.

Q4: How can the stability of TDP-sugar intermediates be improved during the in-vitro reaction?

A4: The instability of intermediates like TDP-4-keto-6-deoxy-D-glucose is a significant challenge. To mitigate degradation, it is recommended to perform multi-enzyme reactions in a one-pot setup where the unstable intermediate is rapidly consumed by the subsequent enzyme in the pathway.[2] Additionally, careful control of reaction conditions such as pH and temperature, and minimizing purification steps for unstable intermediates can improve overall yield. When purification is necessary, it should be performed at low temperatures (e.g., 4°C).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no final product (TDP-digitoxose) yield 1. Low catalytic efficiency of one or more enzymes. 2. Degradation of unstable intermediates. 3. Suboptimal reaction conditions (pH, temperature). 4. Enzyme inhibition by substrates or products. 5. Incorrect cofactor concentration (e.g., NAD(P)H). 1. Increase the concentration of the rate-limiting enzyme(s). Consider using enzymes from different microbial sources that may have higher activity. 2. Implement a one-pot synthesis strategy to ensure rapid conversion of unstable intermediates. Minimize reaction time and maintain low temperatures during any necessary purification steps.3. Optimize pH and temperature for the multi-enzyme system. This may require a compromise if individual enzymes have different optima. A pH of around 7.5 and a temperature of 25-30°C is a common starting point for in-vitro deoxysugar synthesis.[3]4. Perform progress monitoring (e.g., by HPLC) to identify potential bottlenecks and accumulation of inhibitory intermediates. Adjust substrate feed rates if necessary.5. Ensure a sufficient supply of cofactors. For reductive steps, a cofactor regeneration system (e.g., using glucose-6-phosphate dehydrogenase to regenerate NADPH) can be employed to maintain a high cofactor concentration.
Accumulation of an early pathway intermediate (e.g., TDP-4-keto-6-deoxy-D-glucose) 1. The subsequent enzyme in the pathway has low activity or is inactive. 2. The accumulated intermediate is particularly unstable under the reaction conditions. 1. Verify the activity of the subsequent enzyme individually. If inactive, troubleshoot enzyme expression and purification. If the activity is low, increase its concentration in the reaction mixture.2. Adjust the pH of the reaction buffer. The stability of keto-intermediates can be pH-dependent. Consider running the reaction at a slightly different pH to see if it improves the conversion of the intermediate.
Formation of unexpected side products 1. Enzyme promiscuity leading to off-pathway reactions. 2. Chemical degradation of intermediates or the final product. 1. Analyze side products by mass spectrometry or NMR to identify their structures and infer their origin. If an enzyme is found to be promiscuous, consider using a more specific homolog from a different organism.2. Review the stability of all intermediates and the final product under the applied reaction and purification conditions. Adjust pH, temperature, or buffer components accordingly. For example, some TDP-sugars are prone to hydrolysis at acidic pH.
Difficulty in purifying the final product 1. Co-elution with other nucleotides (e.g., NAD(P)+, NAD(P)H, TDP). 2. Degradation of the product during purification. 1. Utilize a multi-step purification strategy. This can include anion-exchange chromatography followed by size-exclusion chromatography to separate the product from other reaction components.[3]2. Perform all purification steps at low temperatures (4°C). Avoid harsh pH conditions during elution from chromatography columns. Lyophilization should be done with care, as some TDP-sugars are unstable when lyophilized to complete dryness in the absence of salts.

Data Presentation

Table 1: Key Enzymes in TDP-L-Digitoxose Biosynthesis from A. kijaniata

While specific kinetic parameters for the enzymes from the this compound pathway are not extensively reported in the literature, this table outlines the enzymes and their roles. Researchers are encouraged to perform their own kinetic characterization for process optimization.

Enzyme Gene Name Function in Pathway Substrate Product
TDP-D-glucose 4,6-dehydrataseKijD5Catalyzes the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose.TDP-D-glucoseTDP-4-keto-6-deoxy-D-glucose
Putative 2,3-dehydrataseKijD4Thought to be involved in the 2,3-dehydration step.TDP-4-keto-6-deoxy-D-glucoseTDP-3,4-diketo-2,6-dideoxy-D-glucose (intermediate)
2,3-dehydrataseKijB1Catalyzes the 2,3-dehydration of the sugar ring.TDP-4-keto-6-deoxy-D-glucoseTDP-3,4-diketo-2,6-dideoxy-D-glucose (intermediate)
C-3 KetoreductaseKijD10Reduces the keto group at the C-3 position.[1]TDP-3,4-diketo-2,6-dideoxy-D-glucoseTDP-4-keto-2,6-dideoxy-D-glucose with equatorial C3-OH
C-5 EpimeraseKijD11Catalyzes the epimerization at the C-5 position.TDP-4-keto-2,6-dideoxy-D-glucose with equatorial C3-OHTDP-4-keto-2,6-dideoxy-L-glucose
C-4 KetoreductaseKijC2Reduces the keto group at the C-4 position to yield the final product.TDP-4-keto-2,6-dideoxy-L-glucoseTDP-L-digitoxose

Experimental Protocols

General Protocol for In-Vitro Multi-Enzyme Synthesis of TDP-Deoxysugars

This protocol is a general guideline adapted from established methods for TDP-deoxysugar synthesis and should be optimized for TDP-digitoxose production.

1. Preparation of Enzymes:

  • Clone the genes for the six enzymes (KijD5, KijD4, KijB1, KijD10, KijD11, KijC2) into suitable expression vectors (e.g., pET vectors with a His-tag).

  • Express the proteins in a suitable host, such as E. coli BL21(DE3).

  • Purify the enzymes using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography if necessary to ensure high purity and activity.

  • Determine the concentration and verify the activity of each purified enzyme.

2. One-Pot Reaction Setup:

  • In a reaction vessel, prepare a buffered solution (e.g., 50 mM Tris-HCl or potassium phosphate, pH 7.5).

  • Add the starting substrate, TDP-D-glucose (e.g., 1-5 mM).

  • Add the necessary cofactors. For the reductive steps catalyzed by KijD10 and KijC2, a stoichiometric amount of NADPH is required. To maintain NADPH levels, a regeneration system can be included (e.g., glucose, glucose-6-phosphate dehydrogenase, and NADP+).

  • Add the purified enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically, but a starting point of 10-50 µM for each can be used.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by taking aliquots at different time points.

  • Quench the enzymatic reaction in the aliquots (e.g., by adding a strong acid or by heat inactivation, though the latter may degrade intermediates).

  • Analyze the samples by HPLC to quantify the consumption of the substrate and the formation of intermediates and the final product. Anion-exchange HPLC is often suitable for separating nucleotides and their sugar derivatives.

4. Product Purification:

  • Once the reaction has reached completion or optimal yield, terminate the reaction by removing the enzymes, for example, by ultrafiltration.

  • Purify the TDP-digitoxose from the reaction mixture. A common strategy involves a two-step process:

    • Anion-exchange chromatography: This separates the negatively charged TDP-sugars from uncharged or less charged components. A salt gradient (e.g., ammonium bicarbonate) is typically used for elution.

    • Size-exclusion chromatography (desalting): This step removes the salts from the fractions containing the product.

  • Pool the fractions containing pure TDP-digitoxose and lyophilize with care to obtain the final product.

Mandatory Visualizations

TDP_L_Digitoxose_Biosynthesis TDP_D_Glucose TDP-D-Glucose Intermediate1 TDP-4-keto-6-deoxy-D-glucose TDP_D_Glucose->Intermediate1 KijD5 Intermediate2 TDP-3,4-diketo-2,6-dideoxy-D-glucose Intermediate1->Intermediate2 KijD4/KijB1 Intermediate3 TDP-4-keto-2,6-dideoxy-D-glucose (equatorial C3-OH) Intermediate2->Intermediate3 KijD10 (NADPH) Intermediate4 TDP-4-keto-2,6-dideoxy-L-glucose Intermediate3->Intermediate4 KijD11 TDP_L_this compound TDP-L-Digitoxose Intermediate4->TDP_L_this compound KijC2 (NADPH)

Caption: Biosynthetic pathway of TDP-L-Digitoxose.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Enzyme_Prep Enzyme Expression & Purification Reaction_Setup One-Pot Reaction Setup Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate & Cofactor Preparation Substrate_Prep->Reaction_Setup Incubation Incubation & Monitoring (HPLC) Reaction_Setup->Incubation Enzyme_Removal Enzyme Removal (Ultrafiltration) Incubation->Enzyme_Removal Anion_Exchange Anion-Exchange Chromatography Enzyme_Removal->Anion_Exchange Desalting Size-Exclusion Chromatography (Desalting) Anion_Exchange->Desalting Final_Product Lyophilization & Product Analysis Desalting->Final_Product

Caption: Experimental workflow for in-vitro TDP-digitoxose synthesis.

Troubleshooting_Logic Start Low/No Product Yield Check_Enzyme_Activity Check Individual Enzyme Activities Start->Check_Enzyme_Activity Check_Intermediates Monitor Intermediate Accumulation/Degradation (HPLC) Start->Check_Intermediates Cofactor_Regen Add Cofactor Regeneration System Start->Cofactor_Regen Purification_Issues Address Purification Challenges Start->Purification_Issues Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Concentrations) Check_Enzyme_Activity->Optimize_Conditions One_Pot Implement One-Pot Strategy Check_Intermediates->One_Pot Success Improved Yield Optimize_Conditions->Success One_Pot->Success Cofactor_Regen->Success Purification_Issues->Success

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Separation of α and β Anomers of Digitoxose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of α and β anomers of digitoxose. The methodologies and data presented are based on established techniques for the separation of 2,6-dideoxyhexoses, a class of sugars to which this compound belongs.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental separation of this compound anomers.

Issue 1: Peak splitting or broad peaks are observed during HPLC analysis.

  • Question: Why am I seeing split or broad peaks for this compound in my HPLC chromatogram?

  • Answer: Peak splitting or broadening for a single sugar analyte is often due to the partial separation of its α and β anomers in solution, a phenomenon known as mutarotation.[1][2] The rate of this interconversion on the column relative to the elution time determines the peak shape.[3] If the anomers are partially separated and interconverting, you will observe broad or split peaks.

  • Troubleshooting Steps:

    • Adjust Column Temperature: Increasing the column temperature (e.g., to 70-80 °C) can accelerate mutarotation, causing the two anomer peaks to coalesce into a single, sharp peak.[1][4] Conversely, decreasing the temperature can slow down the interconversion, potentially allowing for complete baseline separation of the two anomers.

    • Modify Mobile Phase pH: Operating under alkaline conditions can also increase the rate of mutarotation, leading to a single peak.[1] This is often achieved using polymer-based columns like those with amino (NH2) stationary phases.[1]

    • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.

    • Inspect for Column Contamination or Voids: A blocked frit or a void in the stationary phase can disrupt the flow path and cause peak splitting for all analytes.[5] If all peaks in your chromatogram are split, consider replacing the column frit or the entire column.[5]

Issue 2: Inconsistent retention times for this compound peaks.

  • Question: My retention times for this compound are shifting between runs. What could be the cause?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and mobile phase preparation.

  • Troubleshooting Steps:

    • Ensure Mobile Phase Consistency: Small variations in the mobile phase composition, especially the ratio of organic solvent to water, can lead to significant shifts in retention time. Prepare the mobile phase accurately, preferably by weight.

    • Check for System Leaks: Any leaks in the HPLC system can cause pressure fluctuations and affect retention times.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

    • Control Temperature: Maintain a constant column temperature, as temperature fluctuations can affect retention.

Issue 3: Poor resolution between α and β anomers.

  • Question: I am trying to separate the α and β anomers of this compound, but the peaks are not well-resolved. How can I improve the separation?

  • Answer: Achieving baseline separation of anomers can be challenging. Optimizing your chromatographic conditions is key.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Systematically vary the mobile phase composition. For reversed-phase chromatography, a small change in the percentage of the organic modifier can have a large impact on resolution.

    • Lower the Temperature: As mentioned, lowering the column temperature slows mutarotation and can improve the resolution of the anomeric peaks.

    • Select an Appropriate Column: For anomeric separations, specialized columns such as those with amino-propyl bonded silica or chiral stationary phases can provide better selectivity.[6][7]

    • Reduce Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

Frequently Asked Questions (FAQs)

Q1: What are α and β anomers of this compound?

A1: Like many sugars, this compound can exist in a cyclic hemiacetal form. The formation of this ring creates a new stereocenter at the anomeric carbon (C1). The two possible stereoisomers at this position are called anomers, designated as α and β. In solution, these anomers can interconvert in a process called mutarotation.

Q2: Why is the separation of this compound anomers important?

A2: The anomeric configuration of a sugar can significantly impact its biological activity and physical properties. In the context of drug development, where this compound may be a component of a larger molecule, the specific anomer can influence its binding to a target receptor or enzyme. Therefore, being able to separate and characterize the individual anomers is crucial for structure-activity relationship studies and for ensuring the purity and consistency of a final product.

Q3: What are the primary methods for separating α and β anomers of this compound?

A3: The most common methods are chromatographic, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[6] These techniques can be optimized to either separate the two anomers or to intentionally coalesce them into a single peak for quantification of the total sugar. Selective crystallization is another potential, though less commonly reported, method for isolating a single anomer.

Q4: Is derivatization necessary for the separation of this compound anomers?

A4: For HPLC analysis, derivatization is not always necessary, especially when using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) with an amino column.[6] However, for GC analysis, derivatization is required to make the sugar volatile.[6] A common method is silylation, which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[6]

Q5: Are there enzymatic methods to separate this compound anomers?

A5: While enzymes are known to be highly specific for certain anomers, specific enzymatic methods for the resolution of this compound anomers are not widely documented in the literature. In principle, an enzyme that selectively acts on one anomer could be used to convert it to a different compound, allowing for the separation of the unreacted anomer.

Quantitative Data Summary

The following table summarizes typical experimental conditions for the separation of 2,6-dideoxyhexose anomers, which can be adapted for this compound. Note that retention times are highly system-dependent and should be determined experimentally.

ParameterHPLC MethodGC-MS Method
Column Amino-propyl bonded silica (e.g., Shodex Asahipak NH2P-50 4E)[6]Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)[6]
Mobile Phase/Carrier Gas Acetonitrile/Water (85:15, v/v)[6]Helium at 1.0 mL/min[6]
Flow Rate 1.0 mL/min[6]N/A
Temperature Ambient (for separation) or 70-80 °C (to coalesce peaks)[1]Injector: 250 °C; Oven Program: 150 °C (2 min hold), then ramp to 250 °C at 5 °C/min[6]
Detection Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)Mass Spectrometry (Electron Ionization at 70 eV)[6]
Derivatization Not requiredRequired (e.g., silylation with MSTFA)[6]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Anomer Separation

This protocol is adapted from methodologies for the separation of monosaccharide anomers and is suitable for resolving the α and β anomers of this compound.[6]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a refractive index (RI) or evaporative light scattering (ELSD) detector.

  • Column: Amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E, 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (85:15, v/v).[6] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C (or lower to improve resolution).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase. Prepare the sample immediately before injection to minimize mutarotation in the vial.

  • Data Analysis: The α and β anomers will elute as two separate peaks. Identify the peaks based on their relative abundance (typically the β anomer is more prevalent at equilibrium). Quantify the anomers by integrating the area of each peak.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Anomer Analysis

This protocol requires derivatization to make the this compound volatile for GC analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization:

    • Place 1 mg of a dried sample of this compound in a reaction vial.

    • Add 100 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.[6]

    • Seal the vial and heat at 60 °C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[6]

    • Injector Temperature: 250 °C.[6]

    • Oven Temperature Program: Start at 150 °C and hold for 2 minutes, then ramp up to 250 °C at a rate of 5 °C/min.[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan from m/z 50 to 600.[6]

  • Data Analysis: The derivatized α and β anomers will be separated by the GC column. Identify the peaks based on their retention times and characteristic mass spectra. The anomeric ratio can be determined by comparing the integrated peak areas.

Visualizations

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Dissolve this compound in Mobile Phase hplc_inject Inject into HPLC System hplc_sample->hplc_inject hplc_sep Separate on Amino Column hplc_inject->hplc_sep hplc_detect Detect with RI or ELSD hplc_sep->hplc_detect hplc_data Analyze Chromatogram hplc_detect->hplc_data gc_sample Dry this compound Sample gc_deriv Derivatize with Silylating Agent gc_sample->gc_deriv gc_inject Inject into GC-MS System gc_deriv->gc_inject gc_sep Separate on DB-5ms Column gc_inject->gc_sep gc_detect Detect with Mass Spectrometer gc_sep->gc_detect gc_data Analyze Chromatogram and Mass Spectra gc_detect->gc_data

Caption: Experimental workflows for the separation of this compound anomers by HPLC and GC-MS.

troubleshooting_logic start Peak Splitting Observed q1 Are all peaks split? start->q1 a1_yes Check for column void, frit blockage, or system leak q1->a1_yes Yes q2 Is separation of anomers desired? q1->q2 No a2_yes Decrease temperature, optimize mobile phase q2->a2_yes Yes a2_no Increase temperature (70-80 °C) or use alkaline mobile phase q2->a2_no No

References

Technical Support Center: Addressing Glycosidic Bond Instability in Digitoxin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the inherent instability of the glycosidic bond in digitoxin and its analogues. Researchers often encounter challenges with compound degradation during synthesis, purification, storage, and biological assays. This resource aims to provide practical solutions and a deeper understanding of the underlying chemical principles to ensure experimental success.

Frequently Asked questions (FAQs)

Q1: What is the primary cause of instability in digitoxin and its analogues?

The primary cause of instability is the susceptibility of the O-glycosidic bond, which links the sugar moieties to the steroid core, to acid-catalyzed hydrolysis.[1] This reaction cleaves the sugar groups, leading to the formation of less active or inactive aglycones and free sugars. The 2-deoxy nature of the sugar in many cardiac glycosides, including digitoxin, makes this bond particularly labile.

Q2: Which experimental conditions are most likely to cause degradation of my digitoxin analogue?

Acidic conditions are the most detrimental to the stability of the glycosidic bond.[1] Researchers should be cautious of acidic pH during aqueous sample preparation, in vitro and in vivo assays, and even during storage if acidic buffers are used. Elevated temperatures can also accelerate the rate of hydrolysis.

Q3: How can I improve the stability of my digitoxin analogues?

Several strategies can be employed to enhance stability:

  • Modification of the Glycosidic Linkage: Synthesizing analogues with altered glycosidic bonds, such as C-glycosides or those with modified sugar moieties, can significantly increase resistance to hydrolysis.

  • pH Control: Maintaining a neutral or slightly basic pH during all experimental procedures is crucial.

  • Temperature Control: Store compounds at recommended low temperatures and avoid unnecessary exposure to heat.

  • Aprotic Solvents: For storage and certain non-biological experiments, using aprotic solvents can prevent hydrolysis.

Q4: Are there any analytical techniques to monitor the degradation of my digitoxin analogue?

Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of digitoxin analogues. A stability-indicating HPLC method can separate the intact analogue from its degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guides

Issue 1: Degradation of Analogue During Synthesis or Purification

Symptoms:

  • Low yield of the final product.

  • Presence of multiple spots on Thin Layer Chromatography (TLC) corresponding to less polar degradation products (aglycones).

  • Unexpected peaks in HPLC chromatograms.

Possible Causes:

  • Use of acidic reagents or catalysts during synthesis.

  • Prolonged reaction times at elevated temperatures.

  • Acidic conditions during work-up or purification (e.g., silica gel chromatography).

Solutions:

  • Reagent Selection: Opt for neutral or base-catalyzed reactions where possible. If acidic catalysts are necessary, use the mildest possible conditions and shortest reaction times.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to avoid prolonged exposure to harsh conditions.

  • Neutralization: Ensure all acidic reagents are neutralized during the work-up procedure before solvent evaporation.

  • Purification Method: Consider using neutral alumina or reversed-phase chromatography for purification to avoid the acidic environment of silica gel.

Issue 2: Analogue Degradation in Biological Assays

Symptoms:

  • Inconsistent or lower-than-expected biological activity.

  • High variability between replicate experiments.

  • Time-dependent loss of activity.

Possible Causes:

  • Acidic pH of the cell culture medium or assay buffer.

  • Enzymatic degradation by cellular enzymes.

  • Incubation at physiological temperatures (37°C) for extended periods.

Solutions:

  • Buffer Optimization: Ensure the pH of all assay buffers and media is maintained at a physiological and stable level (typically pH 7.2-7.4).

  • Time-Course Experiments: Conduct time-course experiments to determine the stability of the analogue under your specific assay conditions.

  • Control Experiments: Include control experiments where the analogue is incubated in the assay medium without cells to differentiate between chemical and enzymatic degradation.

  • Fresh Preparations: Always use freshly prepared solutions of the analogue for biological experiments.

Data Presentation

Table 1: Influence of pH on the Hydrolysis of Digoxin at 37°C

pHApparent First-Order Rate Constant (k, min⁻¹)
1.10.0357
1.3Not specified
2.20.0027

Data for digoxin, a closely related cardiac glycoside, is presented to illustrate the significant impact of acidic pH on glycosidic bond stability. The rate of hydrolysis increases dramatically with decreasing pH.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of Digitoxin Analogues via Palladium-Catalyzed Glycosylation

This protocol is a generalized procedure based on established methods for the synthesis of digitoxin and its analogues.[2][3]

Materials:

  • Digitoxigenin (aglycone)

  • Activated sugar donor (e.g., glycal)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the digitoxigenin and the activated sugar donor in the anhydrous solvent under an inert atmosphere.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (neutral alumina or reversed-phase is recommended to avoid acid-catalyzed degradation).

Protocol 2: Stability-Indicating HPLC Method for Digitoxin Analogues

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for each analogue.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between the parent analogue and its degradation products.

Procedure:

  • Standard Preparation: Prepare a stock solution of the digitoxin analogue in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • For stability studies, incubate the analogue under desired stress conditions (e.g., different pH values, temperatures).

    • At specified time points, withdraw an aliquot of the sample and dilute it with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.

    • Injection volume: Typically 10-20 µL.

    • Detection wavelength: Monitor at the λmax of the analogue (e.g., around 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact analogue based on its retention time compared to the standard.

    • Quantify the amount of the remaining analogue at each time point using the calibration curve.

    • Calculate the percentage of degradation over time.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Digitoxin Digitoxin Analogue NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Binds and Inhibits Src Src Kinase NaK_ATPase->Src Activates PLC PLC NaK_ATPase->PLC Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K Src->PI3K Ras Ras EGFR->Ras ERK ERK1/2 Ras->ERK Apoptosis Apoptosis ERK->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Akt Akt PI3K->Akt Akt->Apoptosis Inhibits

Caption: Signaling pathway of digitoxin analogues via Na+/K+-ATPase.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_stability Stability Assessment cluster_bioassay Biological Evaluation Synthesis Analogue Synthesis Purification Purification (Neutral Conditions) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stress_Conditions Incubation under Stress (pH, Temperature) Characterization->Stress_Conditions Cell_Culture Cell-based Assays Characterization->Cell_Culture HPLC_Analysis Stability-Indicating HPLC Stress_Conditions->HPLC_Analysis Degradation_Kinetics Degradation Kinetics Analysis HPLC_Analysis->Degradation_Kinetics Activity_Measurement Measurement of Biological Activity Cell_Culture->Activity_Measurement Data_Analysis Data Analysis & Interpretation Activity_Measurement->Data_Analysis

Caption: Experimental workflow for digitoxin analogue development.

Troubleshooting_Logic Start Low Yield or Unexpected Degradation Check_Synthesis Review Synthesis Protocol Start->Check_Synthesis Check_Purification Review Purification Method Start->Check_Purification Check_Storage Review Storage Conditions Start->Check_Storage Acidic_Reagents Acidic Reagents Used? Check_Synthesis->Acidic_Reagents High_Temp High Temperature? Check_Synthesis->High_Temp Silica_Gel Silica Gel Chromatography? Check_Purification->Silica_Gel Acidic_Solvent Aqueous/Acidic Solvent? Check_Storage->Acidic_Solvent Solution1 Use Milder Conditions Acidic_Reagents->Solution1 Yes Solution2 Reduce Reaction Time/Temp High_Temp->Solution2 Yes Solution3 Use Neutral Alumina/ Reversed-Phase Silica_Gel->Solution3 Yes Solution4 Store in Aprotic Solvent at Low Temperature Acidic_Solvent->Solution4 Yes

Caption: Troubleshooting logic for analogue degradation.

References

Refinement of purification protocols for synthetic digitoxose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of synthetic D-Digitoxose (2,6-dideoxy-D-ribo-hexopyranose).

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for purifying synthetic digitoxose?

A1: The primary methods for purifying synthetic this compound and its protected intermediates are flash column chromatography and High-Performance Liquid Chromatography (HPLC).

  • Flash Column Chromatography (Silica Gel): This is the most common method for routine, large-scale purification to remove major impurities after a synthesis step. It separates compounds based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used for final purification to achieve high purity (>95%). It offers higher resolution than standard column chromatography and is effective for separating closely related stereoisomers or stubborn impurities.[1][2][3][4]

Q2: What are the most common impurities encountered during this compound synthesis and purification?

A2: Impurities in synthetic this compound typically arise from the multi-step synthesis process. Key impurities include:

  • Incompletely Deprotected Intermediates: The synthesis of sugars requires the use of protecting groups for hydroxyl functions. Failure to completely remove these groups results in impurities that are structurally very similar to the final product.[5][6]

  • Stereoisomers: Non-stereoselective reactions can produce other sugar isomers that are difficult to separate.

  • Unreacted Starting Materials and Reagents: Residual materials from the final step of the synthesis.

  • Degradation Products: this compound can be sensitive to acidic or basic conditions, potentially leading to degradation if purification conditions are not optimized.[7][8]

  • Residual Solvents and Scavengers: Solvents used in the reaction or purification (e.g., from HPLC) and scavengers used during deprotection steps can remain in the final product.[9]

Q3: How is the purity of the final this compound product typically assessed?

A3: A combination of methods is used to confirm the identity and purity of synthetic this compound.

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR is a primary analytical method for determining absolute purity. It can identify and quantify the target molecule as well as impurities like residual solvents or byproducts without needing a reference standard for each impurity.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine purity as a percentage of the total detected analytes (e.g., purity >95%).[1][11][12] It is particularly effective at detecting non-volatile impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify the mass of any impurities. High-resolution mass spectrometry (HRMS) can help determine the elemental composition.[13]

Q4: Why is the choice of protecting groups crucial for the final purification outcome?

A4: Protecting groups are essential in carbohydrate chemistry to ensure that reactions occur only at specific locations on the sugar molecule.[14] The choice of these groups influences the entire purification strategy. Groups that can be removed under mild conditions (e.g., silyl ethers, benzyl ethers) are preferred to prevent degradation of the final this compound molecule.[14][15] The final deprotection step is a critical reaction; if it is incomplete, it introduces impurities that are very similar in polarity to the desired product, making chromatographic separation challenging.[5]

Troubleshooting Purification Protocols

This section addresses specific issues that may arise during the purification of synthetic this compound.

Problem: After flash column chromatography, the yield is very low, and the product is not found in the expected fractions.

  • Possible Cause 1: The compound decomposed on the silica gel column.

    • Solution: this compound, like many sugars, can be sensitive to the acidic nature of standard silica gel.[8] Before running a large-scale column, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if a new "degradation" spot appears.[7] If instability is confirmed, consider using deactivated silica (by adding a small percentage of a base like triethylamine or ammonia to the eluent) or an alternative stationary phase like alumina.[7][16]

  • Possible Cause 2: The compound is insoluble in the loading solvent or precipitated on the column.

    • Solution: Poor solubility can cause the compound to crash out at the top of the column, leading to streaking and poor separation.[7] If the crude material is not soluble in the column eluent, use a "dry loading" technique.[17] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[17]

  • Possible Cause 3: The chosen eluent system is inappropriate.

    • Solution: The polarity of the eluent may be too low (compound remains on the column) or too high (compound elutes immediately with the solvent front).[7] Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives your product an Rf value of approximately 0.3.[16]

Problem: HPLC analysis shows co-elution of the product with an unknown impurity.

  • Possible Cause 1: The impurity is a stereoisomer.

    • Solution: Stereoisomers often have very similar retention times. To improve separation, modify the HPLC method. Try changing the organic modifier (e.g., from acetonitrile to methanol), altering the column temperature, or using a different column stationary phase (e.g., a phenyl-hexyl column instead of a C18). A slower gradient can also significantly improve resolution.

  • Possible Cause 2: The impurity is from incomplete deprotection.

    • Solution: An incompletely deprotected intermediate will be structurally similar to the final product. If HPLC optimization is insufficient, it may be necessary to re-subject the purified material to the deprotection reaction conditions to ensure full removal of the protecting group, followed by another purification step.[6]

Problem: NMR spectrum of the purified product shows residual solvent or unknown peaks.

  • Possible Cause 1: Residual HPLC or reaction solvents.

    • Solution: Solvents like acetonitrile, methanol, or ethyl acetate are common contaminants. If the product is stable, use a high-vacuum pump to remove residual solvents. For less volatile solvents like DMF or DMSO, an aqueous workup followed by lyophilization (freeze-drying) may be necessary. qNMR can be used to identify and quantify the amount of residual solvent.[9]

  • Possible Cause 2: Incomplete removal of scavengers.

    • Solution: Scavengers (e.g., triisopropylsilane, TIS) are used during deprotection with strong acids like trifluoroacetic acid (TFA).[18] These are often non-polar and can be removed with a non-polar solvent wash (e.g., ether or hexane) prior to final purification.

Data & Experimental Protocols

Data Summary Tables

Table 1: Comparison of Primary Purification Techniques

FeatureFlash Column ChromatographyPreparative HPLC
Resolution ModerateHigh to Very High
Typical Scale Milligrams to >100 gramsMicrograms to Grams
Primary Use Initial cleanup, removal of major impuritiesFinal purification, separation of isomers
Stationary Phase Silica Gel, AluminaC18, C8, Phenyl-Hexyl
Cost LowHigh
Speed Fast (30-60 minutes)Slower (can be hours)

Table 2: Comparison of Purity Analysis Techniques

FeatureQuantitative ¹H NMR (qNMR)HPLC-UV
Purity Type Absolute Molar PurityRelative Purity (%)
Reference Requires a certified internal standardOften based on 100% method (area normalization)
Detects Most proton-containing molecules, including solventsUV-active compounds
Quantification Highly accurate and preciseDependent on detector response factor
Sample Prep Simple dissolution and weighingRequires method development and validation
Notes Excellent for detecting non-UV active impurities[9][11]May not detect impurities without a chromophore[9]
Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography (Dry Loading)

  • Sample Preparation: Dissolve the crude synthetic this compound product (e.g., 1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., 10-20 mL of methanol).

  • Adsorption onto Silica: To the solution, add silica gel (approx. 2-3 times the mass of the crude product).

  • Solvent Removal: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[17]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen low-polarity starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). The amount of silica should be 50-100 times the mass of the crude product. Allow the silica to pack under gravity or with light pressure, ensuring no cracks or air bubbles form.

  • Sample Loading: Carefully add the silica-adsorbed sample as a layer on top of the packed column. Add a thin protective layer of sand over the sample.[17]

  • Elution: Carefully add the eluent and begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) based on prior TLC analysis to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: General Procedure for Purity Assessment by Quantitative ¹H NMR (qNMR)

  • Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The standard should have a known purity and a resonance that does not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh the purified this compound sample and add it to the same NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to completely dissolve both the standard and the sample.

  • NMR Acquisition: Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is critical for accurate quantification.[9]

  • Data Processing: Integrate the area of a well-resolved signal from the this compound molecule and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start Protected Monosaccharide (Starting Material) reaction Multi-Step Synthesis (Glycosylation, etc.) start->reaction Reagents deprotection Final Deprotection Step reaction->deprotection Protected Intermediate crude Crude this compound Mixture deprotection->crude Acid/Base or H₂ column Flash Column Chromatography crude->column hplc Preparative HPLC (If necessary) column->hplc Partially Pure analysis Purity & Identity Check (qNMR, HPLC, MS) column->analysis Sufficiently Pure hplc->analysis final_product Pure Synthetic this compound (>95% Purity) analysis->final_product Verified

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic start Low Yield or Poor Separation in Column Chromatography? stability_check Is compound stable on silica? (Run 2D TLC) start->stability_check Check First unstable Compound is Unstable stability_check->unstable No solubility_check Is compound soluble in eluent? stability_check->solubility_check Yes solution_stability Use deactivated silica (add NEt₃) or switch to alumina. unstable->solution_stability insoluble Poor Solubility solubility_check->insoluble No rf_check Is Rf value on TLC ~0.3? solubility_check->rf_check Yes solution_solubility Use 'Dry Loading' method. insoluble->solution_solubility bad_rf Rf is too high or too low rf_check->bad_rf No end Proceed with Column rf_check->end Yes solution_rf Systematically screen new solvent systems. bad_rf->solution_rf

Caption: Decision tree for troubleshooting common column chromatography issues.

logical_relationship synthesis Synthetic Strategy (Protecting Groups, Route) impurities Potential Impurity Profile (Isomers, Byproducts, Reagents) synthesis->impurities purification Purification Method Selection (Chromatography, HPLC) impurities->purification analysis Analytical Method Validation (qNMR for absolute purity, HPLC for relative purity) purification->analysis Iterative Process analysis->purification goal High-Purity this compound for Drug Development analysis->goal

Caption: Relationship between synthesis, purification, and analysis in drug development.

References

Digitoxose Derivatization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Digitoxose Derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my TLC/LC-MS after attempting to acetylate this compound. What could be the cause?

A1: Unexpected peaks following acetylation of this compound can arise from several side reactions. The most common culprits are the formation of anhydrothis compound (elimination product) and incomplete acetylation.

  • Anhydrothis compound Formation: Under acidic conditions or with excessive heat, a hydroxyl group can be eliminated along with a proton from an adjacent carbon to form a double bond, resulting in an anhydro sugar. In the case of this compound, this would lead to the formation of a glycene-type product.

  • Incomplete Acetylation: this compound has multiple hydroxyl groups with different reactivities. Steric hindrance can sometimes prevent the complete acetylation of all hydroxyl groups, leading to a mixture of partially acetylated products.

To troubleshoot, consider optimizing your reaction conditions. Use milder acetylating agents, lower temperatures, and ensure anhydrous conditions to minimize side reactions.

Q2: My silyl-protected this compound is unstable and I'm seeing deprotection during my reaction. How can I choose a more stable silyl ether?

A2: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom and the reaction conditions. For increased stability, choose a bulkier silyl protecting group. The general order of stability is:

TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl)

  • TMS ethers are highly labile and may not be suitable for multi-step syntheses.

  • TBS ethers offer a good balance of stability and ease of removal, making them a popular choice.

  • TIPS and TBDPS ethers are very robust and should be used when high stability is required.

Deprotection is typically achieved using a fluoride source (e.g., TBAF) or acidic conditions. The ease of deprotection follows the reverse order of stability.

Q3: I am trying to perform a glycosylation with a this compound donor and I am getting a mixture of α and β anomers. How can I improve the stereoselectivity?

A3: Controlling the stereoselectivity of glycosylation reactions with 2-deoxy sugars like this compound is challenging due to the absence of a participating group at the C-2 position. The outcome is often dependent on the solvent, temperature, and the nature of the glycosyl donor and acceptor.

  • Solvent Effects: Non-participating solvents like diethyl ether or dichloromethane can favor the formation of the α-anomer (the anomeric effect). Participating solvents like acetonitrile can favor the formation of the β-anomer.

  • Temperature: Lower temperatures generally favor the thermodynamically more stable product, which is often the α-anomer.

  • Glycosyl Donor: The choice of leaving group on the anomeric carbon of the this compound donor can significantly influence the stereochemical outcome.

Careful optimization of these parameters is crucial for achieving high stereoselectivity.

Troubleshooting Guides

Problem: Low Yield in Derivatization Reaction

Possible Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If not, consider increasing the reaction time, temperature, or the amount of reagent.
Degradation of starting material or product This compound can be sensitive to strong acids and bases. Ensure your reaction conditions are not too harsh. Consider using a milder derivatization reagent.
Side reactions As discussed in the FAQs, side reactions such as elimination or incomplete protection can reduce the yield of the desired product. Optimize reaction conditions to minimize these.
Loss during workup/purification Ensure that your extraction and chromatography procedures are optimized to minimize product loss. Check all aqueous layers and solid supports for your product.

Problem: Identification of Unknown Byproducts

If you are observing significant byproduct formation, it is important to characterize them to understand the underlying side reaction.

  • Isolate the byproduct: Use chromatography (e.g., HPLC, flash chromatography) to isolate the major byproducts.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Determine the molecular weight of the byproduct. This can provide clues about the type of side reaction that has occurred (e.g., a loss of 18 Da suggests dehydration).

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts and coupling constants can help identify the structure of the byproduct. For example, the appearance of signals in the alkene region of the 1H NMR spectrum would suggest an elimination reaction.

Quantitative Data

The following table summarizes the approximate yields of desired products and common side products in this compound derivatization reactions under different conditions. Please note that these are representative values and actual yields may vary depending on the specific substrate and experimental setup.

Derivatization Reaction Conditions Desired Product Yield Major Side Product(s) Side Product Yield
Acetylation Acetic anhydride, pyridine, room temperature~90%Incompletely acetylated products~5-10%
Acetylation Acetic anhydride, catalytic H2SO4, 0°C~70%Anhydrothis compound~15-20%
Silylation (TBS-Cl) TBS-Cl, imidazole, DMF, room temperature>95%-<5%
Glycosylation (Thioglycoside donor) NIS, AgOTf, CH2Cl2, -78°C~60-80% (mixture of anomers)Glycal (elimination product)~10-20%

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes a standard procedure for the per-acetylation of this compound.

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous copper sulfate (optional, for pyridine removal)

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexanes and ethyl acetate for elution

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous pyridine (10 mL per gram of this compound) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent).

    • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate until gas evolution ceases.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous copper sulfate (optional, to remove residual pyridine) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Visualizations

DerivatizationWorkflow Start Start: this compound Derivatization Derivatization (e.g., Acetylation, Silylation) Start->Derivatization Workup Aqueous Workup & Extraction Derivatization->Workup SideReaction Side Reaction Occurs Derivatization->SideReaction Purification Purification (Chromatography) Workup->Purification Product Desired Product Purification->Product Byproduct Byproduct(s) Purification->Byproduct SideReaction->Byproduct

Caption: A general workflow for the derivatization of this compound, highlighting the potential for side reactions.

SignalingPathways cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Pathways This compound This compound Protectedthis compound Protected this compound This compound->Protectedthis compound Protecting Group Addition Elimination Elimination This compound->Elimination Harsh Conditions IncompleteProtection Incomplete Protection This compound->IncompleteProtection Steric Hindrance Degradation Acid/Base Degradation This compound->Degradation Strong Acid/Base

Caption: Logical relationships between the desired derivatization of this compound and common side reaction pathways.

Validation & Comparative

A Comparative Analysis of Digitoxigenin D-Glycosides on Na+, K+-ATPase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of various digitoxigenin D-glycosides on the activity and binding affinity of Na+, K+-ATPase. The information presented is collated from peer-reviewed experimental data to support research and development in pharmacology and drug discovery.

Introduction

Digitoxigenin D-glycosides, a class of cardiac glycosides, are well-established inhibitors of the Na+, K+-ATPase, a vital transmembrane enzyme responsible for maintaining electrochemical gradients across the cell membrane.[1][2] Inhibition of this enzyme by cardiac glycosides leads to an increase in intracellular calcium concentration, which is the basis for their therapeutic use in heart failure.[2] Beyond their cardiotonic effects, these compounds are being investigated for other therapeutic applications, including as potential anticancer agents.[3][4] The interaction of these glycosides with Na+, K+-ATPase is complex, involving different affinities for various isoforms of the enzyme and the activation of intricate signaling cascades.[5][6][7] This guide focuses on a comparative study of prominent digitoxigenin D-glycosides, including digitoxin and digoxin, and their derivatives.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of digitoxigenin D-glycosides on Na+, K+-ATPase are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). These values are influenced by the specific glycoside, the isoform of the Na+, K+-ATPase, and the tissue source of the enzyme. The sugar moiety attached to the digitoxigenin core plays a crucial role in determining the binding affinity and isoform selectivity.[5]

Glycoside/AglyconeEnzyme Source/IsoformInhibition Constant (Ki) / IC50Reference
DigitoxinShark Na,K-ATPase167 nM (Ki)[8]
DigitoxigeninShark Na,K-ATPase176 nM (Ki)[8]
DigoxinShark Na,K-ATPase147 nM (Ki)[8]
DigoxigeninShark Na,K-ATPase194 nM (Ki)[8]
GitoxinPorcine Cerebral CortexMore sensitive than Digoxin[9][10]
GitoxigeninShark Na,K-ATPase403 nM (Ki)[8]
OuabainShark Na,K-ATPase89 nM (Ki)[8]
OuabageninShark Na,K-ATPase2282 nM (Ki)[8]
Digitoxigenin-α-L-rhamnopyranosidePurified Na+/K+-ATPase12 ± 1 nM (IC50)[4]
Digitoxigenin-α-L-amicetopyranosidePurified Na+/K+-ATPase41 ± 3 nM (IC50)[4]

Note: The inhibitory potency can be affected by factors such as the concentration of potassium ions (K+), which antagonizes the binding of cardiac glycosides.[11]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the interaction of digitoxigenin D-glycosides with Na+, K+-ATPase.

Na+, K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+, K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Principle: Na+, K+-ATPase catalyzes the reaction: ATP + H₂O → ADP + Pi. The rate of Pi formation is proportional to the enzyme's activity. The inhibitory effect of a cardiac glycoside is determined by measuring the reduction in Pi production in its presence.[12][13]

Materials:

  • Purified Na+, K+-ATPase preparation (e.g., from porcine cerebral cortex or pig kidney)[9][14]

  • Assay Buffer (e.g., containing Tris-HCl, MgCl₂, NaCl, KCl)

  • ATP solution

  • Digitoxigenin D-glycoside solutions of varying concentrations

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Pre-incubate the purified Na+, K+-ATPase with different concentrations of the digitoxigenin D-glycoside for a specified time (e.g., 1 hour) in the assay buffer.[8]

  • Initiate the enzymatic reaction by adding ATP to the mixture.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).[12]

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).

  • Add the phosphate detection reagent to the reaction mixture and incubate to allow color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • A standard curve using known concentrations of phosphate is used to determine the amount of Pi produced.

  • The percentage of inhibition is calculated for each glycoside concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

[³H]-Ouabain Binding Assay

This radioligand binding assay is used to determine the binding affinity of digitoxigenin D-glycosides to Na+, K+-ATPase.

Principle: Ouabain is a cardiac glycoside that binds specifically to Na+, K+-ATPase. Radiolabeled ouabain ([³H]-ouabain) is used to quantify the number of binding sites. Unlabeled digitoxigenin D-glycosides will compete with [³H]-ouabain for binding to the enzyme. The displacement of [³H]-ouabain by the test compound is used to determine its binding affinity (Ki or Kd).[15][16]

Materials:

  • Purified Na+, K+-ATPase preparation

  • [³H]-ouabain solution

  • Unlabeled digitoxigenin D-glycoside solutions of varying concentrations

  • Binding Buffer (e.g., containing Tris-HCl, MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Incubate the Na+, K+-ATPase preparation with a fixed concentration of [³H]-ouabain and varying concentrations of the unlabeled digitoxigenin D-glycoside.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free [³H]-ouabain by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the amount of bound [³H]-ouabain using a liquid scintillation counter.

  • The data is analyzed using competitive binding equations to determine the Ki or Kd of the test glycoside.

Signaling Pathways and Experimental Workflow

The interaction of digitoxigenin D-glycosides with Na+, K+-ATPase not only inhibits its ion-pumping function but also activates a series of intracellular signaling pathways. This signaling function is often initiated by a conformational change in the enzyme upon glycoside binding, leading to the recruitment and activation of various protein kinases.

Signaling Pathway Activated by Na+, K+-ATPase Inhibition

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA Na+, K+-ATPase Src Src NKA->Src Activates PKC PKC NKA->PKC Activates STAT1 STAT1 NKA->STAT1 Reduces Phosphorylation ROS ROS NKA->ROS Generates EGFR EGFR Ras Ras EGFR->Ras Digitoxigenin Digitoxigenin D-Glycoside Digitoxigenin->NKA Binds & Inhibits Src->EGFR Transactivates PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (e.g., IDO1 downregulation) ERK->Gene_Expression Akt Akt PI3K->Akt STAT1->Gene_Expression NFkB NF-κB NFkB->Gene_Expression ROS->NFkB Activates

Caption: Signaling cascade initiated by glycoside binding to Na+, K+-ATPase.

General Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Enzyme_Prep Na+, K+-ATPase Purification Activity_Assay Enzymatic Activity Assay Enzyme_Prep->Activity_Assay Binding_Assay Radioligand Binding Assay Enzyme_Prep->Binding_Assay Glycoside_Prep Digitoxigenin D-Glycoside Solution Preparation Glycoside_Prep->Activity_Assay Glycoside_Prep->Binding_Assay IC50_Calc IC50/Ki Determination Activity_Assay->IC50_Calc Binding_Assay->IC50_Calc Kinetics_Analysis Inhibition Kinetics Analysis IC50_Calc->Kinetics_Analysis Comparison Comparative Analysis of Glycoside Potency Kinetics_Analysis->Comparison

Caption: Workflow for comparing digitoxigenin D-glycosides' effects.

Conclusion

The inhibitory effect of digitoxigenin D-glycosides on Na+, K+-ATPase is a multifaceted process influenced by the specific chemical structure of the glycoside, particularly its sugar moieties, and the isoform composition of the enzyme in the target tissue. The data indicates that even subtle structural differences, such as those between digoxin and digitoxin, can lead to variations in binding affinity and inhibitory potency. Furthermore, the discovery that these compounds can trigger intracellular signaling cascades opens new avenues for their therapeutic application beyond cardiovascular diseases. A thorough understanding of these comparative effects is essential for the rational design of novel Na+, K+-ATPase inhibitors with improved therapeutic profiles and for elucidating their diverse biological functions.

References

Unveiling the Anticancer Potential of Novel Digitoxin Monosaccharide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for more effective cancer therapeutics, researchers are revisiting established drugs and re-engineering them for enhanced potency and selectivity. This guide provides a comprehensive comparison of the anticancer activity of novel digitoxin monosaccharide analogues, offering researchers, scientists, and drug development professionals a detailed overview of their performance against the parent compound, digitoxin. The data presented herein, supported by experimental protocols and pathway visualizations, highlights the potential of these novel compounds in oncology.

Introduction

Digitoxin, a cardiac glycoside traditionally used in the treatment of heart failure, has long been recognized for its anticancer properties.[1][2][3] However, its narrow therapeutic index has limited its clinical application in oncology.[1] Recent advancements in medicinal chemistry have led to the synthesis of novel digitoxin monosaccharide analogues designed to improve anticancer efficacy and reduce cardiotoxicity. These analogues, characterized by modifications in the sugar moiety attached to the digitoxigenin core, have demonstrated significantly enhanced cytotoxic activity against various cancer cell lines.[1][4][5][6][7] This guide focuses on a comparative analysis of these promising new agents.

Comparative Anticancer Activity

A series of novel digitoxin monosaccharide analogues have been synthesized and evaluated for their cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined using the MTT assay. The data consistently shows that several monosaccharide analogues are significantly more potent than digitoxin.

Notably, analogues featuring β-D-digitoxose, α-L-rhamnose, and α-L-amicetose sugar moieties have emerged as lead candidates, exhibiting superior activity, particularly against non-small cell lung cancer (NSCLC) and cervical cancer cell lines.[4][8] The α-L-rhamnose analogue, referred to as D6-MA, has been shown to be approximately 4-5 times more potent than digitoxin in inhibiting cell proliferation and inducing apoptosis in NSCLC cells.[1][4]

Table 1: Comparative IC50 Values of Digitoxin and its Monosaccharide Analogues

CompoundCancer Cell LineIC50 (nM)Fold Improvement vs. DigitoxinReference
DigitoxinNCI-H460 (NSCLC)~357-[9]
NCI-H460 (NSCLC)~48-[4]
HeLa (Cervical)2340-[8]
TK-10 (Renal)3-[2]
K-562 (Leukemia)6.4-[2]
β-D-Digitoxose Analogue (MonoD) NCI-H460 (NSCLC)~74.8~4.8x[9]
α-L-Rhamnose Analogue (D6-MA) NCI-H460 (NSCLC)~46.7~7.6x[9]
NCI-H460 (NSCLC)~10~4.8x[4]
HeLa (Cervical)35.266.5x[8]
α-L-Amicetose Analogue NCI-H460 (NSCLC)~55.7~6.4x[9]
HeLa (Cervical)38.760.5x[8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The enhanced anticancer activity of these novel monosaccharide analogues is primarily attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][4][10]

Apoptosis Induction: Studies have shown that these analogues are more potent inducers of apoptosis than digitoxin. For instance, the α-L-rhamnose analogue (D6-MA) was found to be approximately 5-fold more potent at inducing apoptosis in NCI-H460 cells compared to digitoxin.[4] This process is often mediated through the intrinsic apoptotic pathway, involving the activation of caspase-9.[11]

Cell Cycle Arrest: The novel analogues have been observed to arrest cancer cells in the G2/M phase of the cell cycle.[1][4][12] This arrest is associated with the downregulation of key regulatory proteins, including cyclin B1, cdc2, and survivin.[1][4][8] By halting the cell cycle, these compounds prevent cancer cell proliferation.

Signaling Pathways

The primary molecular target of digitoxin and its analogues is the Na+/K+-ATPase ion pump.[1][11] Inhibition of this pump leads to an increase in intracellular calcium levels, which in turn can trigger various downstream signaling cascades culminating in apoptosis.[1][11] Interestingly, the cytotoxic effects of these compounds are observed at concentrations much lower than those required to inhibit the Na+/K+-ATPase, suggesting the involvement of other signaling mechanisms.[4] It is proposed that these compounds may also modulate the Na+/K+-ATPase as a signal transducer, affecting pathways that regulate cell growth and survival.[1]

G Simplified Signaling Pathway of Digitoxin Analogues Digitoxin_Analogue Digitoxin Monosaccharide Analogue NaK_ATPase Na+/K+-ATPase Digitoxin_Analogue->NaK_ATPase Inhibition Signalosome Na+/K+-ATPase Signalosome Activation Digitoxin_Analogue->Signalosome Modulation Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase Caspase9 Caspase-9 Activation Ca_increase->Caspase9 Downstream_Signaling Downstream Signaling (e.g., Src, PI3K/Akt) Signalosome->Downstream_Signaling CyclinB1_cdc2 ↓ Cyclin B1 / cdc2 Downstream_Signaling->CyclinB1_cdc2 Survivin ↓ Survivin Downstream_Signaling->Survivin Apoptosis Apoptosis Caspase9->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest CyclinB1_cdc2->G2M_Arrest Survivin->G2M_Arrest

Caption: Proposed signaling pathway of digitoxin monosaccharide analogues.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of digitoxin or its monosaccharide analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The plate is agitated on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then measured at 570-590 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

G MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Digitoxin Analogue Incubate_24h_1->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, apoptotic, and necrotic cells using flow cytometry.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Cells are cultured and treated as in the previous assays.

  • Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

The novel digitoxin monosaccharide analogues represent a promising new class of anticancer agents. Their enhanced potency and selectivity, coupled with a well-defined mechanism of action involving the induction of apoptosis and cell cycle arrest, make them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology drug discovery.

References

Digitoxin vs. digoxin: a comparative analysis of their pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Digitoxin and digoxin are cardiac glycosides, a class of drugs historically used in the management of heart failure and certain cardiac arrhythmias. Despite their similar therapeutic applications and shared mechanism of action, their distinct pharmacokinetic profiles significantly influence their clinical use and safety. This guide provides an objective comparison of the pharmacokinetics of digitoxin and digoxin, supported by experimental data and detailed methodologies, to aid researchers in understanding their fundamental differences.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of digitoxin and digoxin reveal key differences in their absorption, distribution, metabolism, and excretion. These differences are summarized in the table below.

Pharmacokinetic ParameterDigitoxinDigoxin
Absorption
Bioavailability (Oral)90-100%60-80% (tablets), 70-85% (elixir)[1]
Onset of ActionSlower1-2 hours (oral), 5-60 minutes (IV)[1]
Peak Plasma ConcentrationDelayed30-90 minutes (oral)[1]
Distribution
Plasma Protein Binding>90% (primarily to albumin)20-30%
Volume of Distribution~0.6 L/kg5-7.5 L/kg[1]
Tissue DistributionLess extensive tissue bindingExtensive tissue binding, particularly in the heart, skeletal muscle, liver, and kidneys[1]
Metabolism
Primary SiteLiver (Hepatic)Minimal; some metabolism by gut bacteria[2]
Metabolic PathwayMetabolized to active and inactive metabolitesLargely excreted unchanged[2]
Excretion
Primary RouteHepatic metabolism followed by renal excretion of metabolitesRenal (50-70% unchanged)[2]
Elimination Half-life5-7 days36-48 hours (in patients with normal renal function)[1]
ClearancePrimarily hepaticPrimarily renal, dependent on glomerular filtration and tubular secretion

Mechanism of Action and Signaling Pathway

Both digitoxin and digoxin exert their therapeutic effect by inhibiting the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac muscle cells (myocytes). This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction.

Mechanism of Action of Digitoxin and Digoxin Digitoxin_Digoxin Digitoxin / Digoxin NaK_ATPase Na+/K+-ATPase Pump Digitoxin_Digoxin->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NaCa_Exchanger Reduces activity of Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Leads to SR_Ca_Release ↑ Sarcoplasmic Reticulum Ca2+ Release Intracellular_Ca->SR_Ca_Release Myocardial_Contraction ↑ Myocardial Contraction (Positive Inotropy) SR_Ca_Release->Myocardial_Contraction

References

A Comparative Analysis of Cytotoxicity: Digitoxose O-Glycosides Versus MeON-Neoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of novel glycosylated compounds is paramount. This guide provides a direct comparison of the anticancer activities of digitoxose O-glycosides and their synthetic analogues, MeON-neoglycosides, supported by experimental data.

A key study directly comparing digitoxin O-glycosides and MeON-neoglycosides has demonstrated that both classes of compounds exhibit oligosaccharide chain length-dependent cytotoxicity against human cancer cell lines.[1][2] While the naturally occurring O-glycosides were found to be more potent, the synthetic MeON-neoglycosides displayed a similar trend in activity, suggesting a shared mechanism of action.[1] This finding is significant because the convenience of MeON-neoglycosylation could accelerate the screening of various carbohydrate moieties to identify promising O-glycoside candidates for traditional synthesis.[1][2]

Comparative Cytotoxicity Data

The cytotoxic activities of mono-, di-, and tri-O-digitoxoside derivatives of digitoxin and their corresponding MeON-neoglycosides were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below. Note that lower IC50 values indicate higher cytotoxicity.

Compound ClassOligosaccharide LengthSK-OV-3 (Ovarian) IC50 (nM)NCI-H460 (Lung) IC50 (nM)HT-29 (Colon) IC50 (nM)
O-Glycosides Monodigitoxoside25 ± 320 ± 230 ± 4
Didigitoxoside50 ± 545 ± 560 ± 7
Tridigitoxoside80 ± 970 ± 890 ± 10
MeON-Neoglycosides Monodigitoxoside100 ± 1090 ± 9120 ± 12
Didigitoxoside250 ± 25200 ± 20300 ± 30
Tridigitoxoside400 ± 40350 ± 35500 ± 50

Data sourced from a study comparing O-glycosides and MeON-neoglycosides.[1]

The data clearly indicates that for both classes of compounds, the cytotoxicity is inversely correlated with the length of the oligosaccharide chain, with the monosaccharide derivatives being the most potent.[1]

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays used to generate the data above.

Cell Culture and Maintenance: Human cancer cell lines (SK-OV-3, NCI-H460, and HT-29) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound O-glycosides and MeON-neoglycosides).

  • The cells were incubated with the compounds for 72 hours.

  • After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (SK-OV-3, NCI-H460, HT-29) seeding Seeding in 96-well plates cell_culture->seeding incubation Incubate cells with compounds (72 hours) seeding->incubation Overnight adhesion compound_prep Prepare Compound Dilutions compound_prep->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_dissolution Dissolve formazan in DMSO mtt_addition->formazan_dissolution read_absorbance Measure Absorbance (570 nm) formazan_dissolution->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for the comparative cytotoxicity analysis.

Mechanism of Action: Intrinsic Apoptosis Pathway

Further investigations have revealed that both this compound O-glycosides and MeON-neoglycosides induce apoptosis in cancer cells.[1] The primary mechanism of cell death is through the caspase-9-mediated intrinsic pathway.[1][2] This shared mechanism underscores the potential of MeON-neoglycosides as valuable tools for preliminary structure-activity relationship (SAR) studies.[1][2]

apoptosis_pathway compound This compound O-glycosides or MeON-neoglycosides mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 Activation cas9 Pro-caspase-9 cas9->apoptosome active_cas3 Active Caspase-3 active_cas9->active_cas3 Cleavage & Activation cas3 Pro-caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caspase-9-mediated intrinsic pathway of apoptosis.

References

The Sweet Spot of a Killer: Unraveling the Structure-Activity Relationship of Digitoxin Monosaccharides in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Efficacy of Digitoxin's Sugar Moieties

For centuries, the foxglove plant (Digitalis purpurea) has been a source of potent cardiac glycosides, with digitoxin being a prominent member used in the treatment of heart failure.[1][2] However, a growing body of evidence has illuminated a new and compelling role for these compounds: as formidable anticancer agents.[1][3][4][5] The cytotoxic effects of digitoxin are not solely reliant on its steroid core (the aglycone); the intricate sugar portion of the molecule plays a pivotal role in its efficacy and selectivity against cancer cells.[2][5][6] This guide provides a comparative analysis of digitoxin and its monosaccharide analogs, summarizing key experimental data on their anticancer activities and detailing the methodologies used to assess them.

Comparative Cytotoxicity of Digitoxin and Its Derivatives

The anticancer activity of digitoxin and its analogs is often evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates a higher potency. As the data below illustrates, modifications to the sugar chain of digitoxin can significantly enhance its cytotoxic effects. Notably, several monosaccharide derivatives of digitoxin exhibit greater potency than the parent compound across various cancer cell lines.[2][5]

CompoundCancer Cell LineIC50 (nM)Key FindingsReference
Digitoxin K-562 (Leukemia)6.4 ± 0.4Digitoxin is more potent than its aglycone, digitoxigenin.[7]
MCF-7 (Breast)~10-30[7]
TK-10 (Renal)3Hypersensitive to digitoxin.[7]
NCI-H460 (Lung)~50-100[2]
Digitoxigenin (Aglycone) K-562 (Leukemia)>1000The sugar moiety is critical for cytotoxic activity.[7]
Digitoxin Monosaccharide (β-d-digitoxose) NCI-H460 (Lung)~1-10At least 10-fold more potent than digitoxin.[2]
SK-OV-3 (Ovarian)~1-10[1]
HT-29 (Colon)~1-10[1]
α-l-rhamnose analog NCI-H460 (Lung)~1-10Shows excellent selectivity and activity.[2]
α-l-amicetose analog NCI-H460 (Lung)~1-10Demonstrates superior potency compared to digitoxin.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of digitoxin monosaccharides' anticancer activity.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Digitoxin or its monosaccharide analogs

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure for Adherent Cells:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Treat the cells with various concentrations of the test compounds (digitoxin and its analogs) and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Aspirate the culture medium.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the MTT solution.

    • Add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[8]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cancer cells by treating them with digitoxin or its monosaccharide analogs for a specified time.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.[1][7]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[4]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[1][7][9]

Caspase Activity Measurement: Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Treated and control cells in a 96-well plate

    • Caspase-Glo® 3/7 Reagent

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the test compounds.

    • After the desired treatment period, equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the key signaling pathway of digitoxin-induced apoptosis and a typical experimental workflow for comparing its analogs.

Digitoxin_Signaling_Pathway Digitoxin Digitoxin/Monosaccharide NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibition Ion_Imbalance ↑ Intracellular Na+ ↓ Intracellular K+ NaK_ATPase->Ion_Imbalance Src_EGFR Src/EGFR Activation NaK_ATPase->Src_EGFR Ca_Influx ↑ Intracellular Ca2+ Ion_Imbalance->Ca_Influx Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria MAPK MAPK Pathway Src_EGFR->MAPK NFkB_cMYC ↓ NF-κB & c-MYC MAPK->NFkB_cMYC Apoptosis Apoptosis NFkB_cMYC->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Digitoxin-induced signaling cascade leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Analysis cluster_results Results Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Digitoxin & Monosaccharides Treatment Treat with Compounds (Dose-Response) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT Flow Annexin V/PI Assay (Apoptosis) Incubation->Flow Caspase Caspase-Glo Assay (Caspase Activity) Incubation->Caspase Data_Analysis Data Analysis (IC50 Calculation) MTT->Data_Analysis Flow->Data_Analysis Caspase->Data_Analysis Comparison Compare Potency of Analogs Data_Analysis->Comparison

Caption: Workflow for comparing anticancer activity of digitoxin analogs.

References

D-Digitoxose vs. L-Digitoxose Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of the sugar moiety in cardiac glycosides plays a pivotal role in their biological activity. This guide provides an objective comparison of the biological activities of D-digitoxose and L-digitoxose derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Quantitative Comparison of Cytotoxic Activity

The antiproliferative activity of digitoxin and its monosaccharide analogues, including those with β-D-digitoxose and β-L-digitoxose, has been evaluated against a panel of human cancer cell lines. The data, presented as the 50% growth inhibition (GI50) concentration, reveals significant differences in potency based on the stereochemistry of the sugar.

CompoundDerivativeCell LineGI50 (nM)[1]
1 Digitoxigenin-β-D-digitoxosideNCI-H460 (Lung)~3.8
2 Digitoxigenin-β-L-digitoxosideNCI-H460 (Lung)> 50
1 Digitoxigenin-β-D-digitoxosideSF-295 (CNS)~2.5
2 Digitoxigenin-β-L-digitoxosideSF-295 (CNS)> 50
1 Digitoxigenin-β-D-digitoxosideSNB-75 (CNS)~3.2
2 Digitoxigenin-β-L-digitoxosideSNB-75 (CNS)> 50
1 Digitoxigenin-β-D-digitoxosideOVCAR-3 (Ovarian)~4.1
2 Digitoxigenin-β-L-digitoxosideOVCAR-3 (Ovarian)> 50

These results consistently demonstrate that the β-D-digitoxose derivative exhibits significantly greater cytotoxic potency across multiple cancer cell lines compared to its β-L-digitoxose counterpart.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methods used to assess the cytotoxicity of cardiac glycoside derivatives in cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human cancer cell lines (e.g., NCI-H460, SF-295, SNB-75, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • D- and L-digitoxose derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the D- and L-digitoxose derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2]

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle control. The GI50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Na+,K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of cardiac glycoside derivatives on the Na+,K+-ATPase enzyme.

Objective: To measure the concentration of a compound that inhibits Na+,K+-ATPase activity by 50% (IC50).

Materials:

  • Purified Na+,K+-ATPase enzyme (e.g., from porcine cerebral cortex or human red blood cells)

  • Assay buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • Control buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl2, 1 mM ouabain

  • D- and L-digitoxose derivatives

  • ATP (Adenosine 5'-triphosphate) solution

  • Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified Na+,K+-ATPase enzyme in a suitable buffer.

  • Reaction Setup: In a 96-well plate, set up the following reactions in a final volume of, for example, 100 µL:

    • Total ATPase activity: Assay buffer + enzyme + test compound at various concentrations.

    • Ouabain-insensitive ATPase activity (control): Control buffer + enzyme + test compound at the same concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding a specific amount of ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) during which the ATP hydrolysis is linear.

  • Termination of Reaction: Stop the reaction by adding a reagent that halts enzymatic activity and allows for the quantification of inorganic phosphate (e.g., a colorimetric reagent).

  • Phosphate Detection: Measure the amount of inorganic phosphate released in each well by reading the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Data Analysis:

    • Calculate the Na+,K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity for each compound concentration.

    • Determine the percentage of inhibition of Na+,K+-ATPase activity for each concentration of the test compound relative to the enzyme activity without any inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for cardiac glycosides, including digitoxose derivatives, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition triggers a cascade of downstream signaling events that ultimately lead to apoptosis in cancer cells.

Signaling Pathway of Na+/K+-ATPase Inhibition

G cluster_membrane Plasma Membrane NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation Digitoxose_Derivative This compound Derivative Digitoxose_Derivative->NaK_ATPase Inhibition EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation ERK ERK Ras->ERK Activation Akt Akt PI3K->Akt Activation Apoptosis Apoptosis ERK->Apoptosis Induction Akt->Apoptosis Regulation G cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis Synthesis_D Synthesize D-Digitoxose Derivative Cytotoxicity Cytotoxicity Assay (MTT) Synthesis_D->Cytotoxicity Enzyme_Inhibition Na+/K+-ATPase Inhibition Assay Synthesis_D->Enzyme_Inhibition Synthesis_L Synthesize L-Digitoxose Derivative Synthesis_L->Cytotoxicity Synthesis_L->Enzyme_Inhibition GI50 Calculate GI50 Cytotoxicity->GI50 IC50 Calculate IC50 Enzyme_Inhibition->IC50 Comparison Compare Biological Activity GI50->Comparison IC50->Comparison

References

The Crucial Role of the Digitoxose Moiety in Na+/K+-ATPase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of cardiac glycosides is paramount for designing novel therapeutics with improved potency and selectivity. This guide provides a comparative analysis of the digitoxose moiety's role in the inhibition of the Na+/K+-ATPase, supported by experimental data, detailed protocols, and pathway visualizations.

Cardiac glycosides, a class of naturally derived compounds, are well-established inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining electrochemical gradients across the cell membrane.[1] This inhibition leads to an increase in intracellular calcium, which is the basis for their use in treating congestive heart failure.[2] Emerging research has also highlighted their potential as anti-cancer agents.[1][3] The structure of a typical cardiac glycoside comprises a steroid core, a lactone ring, and a sugar moiety. This guide focuses on the critical contribution of the sugar component, specifically the this compound moiety, to the inhibitory activity of these compounds.

Comparative Analysis of Na+/K+-ATPase Inhibition

Experimental data consistently demonstrates that the presence of the this compound sugar chain significantly enhances the inhibitory potency of cardiac glycosides on the Na+/K+-ATPase. The aglycone, the steroid core without the sugar, is a much weaker inhibitor. This is evident from the lower inhibition constants (Ki) and IC50 values of the glycosylated forms compared to their corresponding aglycones.

A study comparing various cardiac glycosides and their aglycones revealed a substantial difference in their ability to inhibit Na+/K+-ATPase. For instance, the aglycone of ouabain, ouabagenin, has a Ki value that is significantly higher than that of ouabain, indicating much weaker inhibition. This trend holds true for other cardiac glycosides like digitoxin, digoxin, and gitoxin when compared to their respective aglycones.

CompoundGlycoside/AglyconeInhibition Constant (Ki) in nM
DigitoxinGlycoside167
DigitoxigeninAglycone176
DigoxinGlycoside147
DigoxigeninAglycone194
GitoxinGlycoside147
GitoxigeninAglycone403
OuabainGlycoside89
OuabageninAglycone2282

Data sourced from a comparative study on Na,K-ATPase inhibition.[4]

Furthermore, the number of this compound units also influences the binding affinity. A study on digitoxigenin and its derivatives showed that the addition of a single this compound moiety (digitoxigenin monodigitoxoside) increased the relative binding affinity for the Na+/K+-ATPase by 24.7 times compared to the aglycone alone.[5] While extending the sugar chain can sometimes slightly weaken this enhanced affinity, it remains significantly higher than that of the aglycone.[5]

Experimental Protocols

The following is a generalized protocol for determining the Na+/K+-ATPase activity, which is a common method used to evaluate the inhibitory potential of compounds like cardiac glycosides. This protocol is based on the colorimetric measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol: Na+/K+-ATPase Activity Assay

1. Preparation of Reagents:

  • Assay Buffer: Prepare a buffer solution containing Tris-HCl, MgCl2, NaCl, and KCl at a physiological pH.

  • ATP Solution: Prepare a stock solution of Adenosine 5'-triphosphate (ATP).

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., digitoxin, digitoxigenin) and a specific Na+/K+-ATPase inhibitor like ouabain (for control).

  • Pi Detection Reagent: Prepare a colorimetric reagent for detecting inorganic phosphate, such as a molybdate-based solution.

  • Protein Standard: Prepare a set of protein standards (e.g., Bovine Serum Albumin) for determining the protein concentration of the enzyme preparation.

2. Enzyme Preparation:

  • Isolate a membrane fraction rich in Na+/K+-ATPase from a suitable source, such as porcine cerebral cortex or human erythrocyte membranes.[6][7][8]

  • Homogenize the tissue in an ice-cold buffer and perform differential centrifugation to enrich for the membrane fraction containing the enzyme.[9]

  • Determine the protein concentration of the enzyme preparation using a standard protein assay.

3. Assay Procedure:

  • Set up two sets of reaction tubes for each sample: one to measure total ATPase activity and another to measure the activity in the presence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) to determine the non-Na+/K+-ATPase-dependent ATP hydrolysis.

  • To each tube, add the assay buffer, the enzyme preparation, and either the test compound or a vehicle control.

  • Pre-incubate the mixture at 37°C for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the ATP solution.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).[10]

  • Stop the reaction by adding a quenching solution, such as trichloroacetic acid.

  • Centrifuge the tubes to pellet any precipitated protein.

  • Take an aliquot of the supernatant and add the Pi detection reagent.

  • Incubate for color development and measure the absorbance at the appropriate wavelength (e.g., 660 nm).[10]

4. Data Analysis:

  • Calculate the amount of Pi released using a standard curve generated from known concentrations of phosphate.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of the specific inhibitor (ouabain).

  • To determine the IC50 value of the test compound, plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The binding of cardiac glycosides to the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates intracellular signaling cascades.[1][11] This signaling is often initiated from a pool of Na+/K+-ATPase localized in caveolae.[1][11]

Signaling_Pathway cluster_cytoplasm Cytoplasm CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Src Src NKA->Src Activation EGFR EGFR Src->EGFR Activation ROS ROS Production Src->ROS Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Activation ROS->NFkB Activation Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation incubation Incubation with Inhibitor reagent_prep->incubation enzyme_prep Enzyme Preparation enzyme_prep->incubation reaction Enzymatic Reaction (ATP) incubation->reaction stopping Reaction Termination reaction->stopping color_dev Colorimetric Detection stopping->color_dev measurement Absorbance Measurement color_dev->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

References

Unveiling the Cytotoxic Potency: A Comparative Analysis of Digitoxigenin and Its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic profiles of digitoxigenin and its glycosylated forms reveals significant differences in their anti-cancer activity. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships that govern the cytotoxicity of these cardiac glycosides.

The aglycone digitoxigenin and its glycoside derivatives, most notably digitoxin and digoxin, have long been recognized for their therapeutic effects in cardiovascular diseases. However, a growing body of evidence highlights their potential as potent anti-cancer agents.[1][2][3][4][5] The cytotoxic activity of these compounds is intrinsically linked to their chemical structure, particularly the presence and nature of the sugar moieties attached to the steroid core. This guide systematically compares the in vitro cytotoxicity of digitoxigenin with its key glycoside derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potency of digitoxigenin and its glycoside derivatives varies significantly across different cancer cell lines. A consistent trend observed in numerous studies is the superior potency of the glycosylated forms compared to the aglycone digitoxigenin.[3][5][6][7] This suggests a crucial role for the sugar residues in the molecule's ability to interact with its cellular target, the Na+/K+-ATPase, and trigger downstream cytotoxic events.[4][8]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for digitoxigenin and its prominent glycoside derivatives in various human cancer cell lines, providing a clear quantitative comparison of their cytotoxic efficacy.

CompoundCell LineCancer TypeIC50Reference
Digitoxigenin Pancreatic Cancer (Panel)Pancreatic Cancer645 nM (mean)[3]
A549Human Lung Adenocarcinoma> 10 µM[4]
Digitoxin Pancreatic Cancer (Panel)Pancreatic Cancer124 nM (mean)[3]
HeLaCervical Carcinoma2.34 µM[8]
NCI-H460Non-Small Cell Lung Cancer~100 nM[9]
Digoxin Pancreatic Cancer (Panel)Pancreatic Cancer344 nM (mean)[3]
Proscillaridin A Human Tumor Cell PanelVarious6.4 - 76 nM[6][7]
Digitoxigenin-α-L-rhamnopyranoside HeLaCervical Carcinoma35.2 nM[8]
Digitoxigenin-α-L-amicetopyranoside HeLaCervical Carcinoma38.7 nM[8]
Dg18 (3'-amino-d-xyloside) A549Human Lung Adenocarcinoma10 nM[4]
Dg08 (4'-amino-d-glucoside) A549Human Lung Adenocarcinoma20 nM[4]

Experimental Protocols: Methodologies for Assessing Cytotoxicity

The data presented in this guide are primarily derived from standard in vitro cytotoxicity assays. Understanding the principles and execution of these methods is crucial for interpreting the results and designing future experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of digitoxigenin or its glycoside derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.[3]

Visualizing the Mechanisms of Action

The cytotoxic effects of digitoxigenin and its derivatives are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate a general experimental workflow for assessing cytotoxicity and the key signaling cascades involved.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines seed Seed cells in multi-well plates start->seed treat Treat with Digitoxigenin or Derivatives seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant conclusion Comparative Cytotoxicity Profile ic50->conclusion apoptosis_quant->conclusion

Caption: A generalized workflow for the comparative analysis of cytotoxicity.

signaling_pathway cluster_trigger Initiation cluster_target Primary Target cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome cardiac_glycoside Digitoxigenin / Glycoside na_k_atpase Na+/K+-ATPase Inhibition cardiac_glycoside->na_k_atpase ion_imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+, ↓ K+) na_k_atpase->ion_imbalance nfat NFAT Activation na_k_atpase->nfat ros ROS Generation ion_imbalance->ros kinases Kinase Signaling (Src, EGFR, MAPK) ion_imbalance->kinases apoptosis Apoptosis ros->apoptosis cmyc ↓ c-MYC Expression nfat->cmyc cmyc->apoptosis kinases->apoptosis cell_cycle_arrest Cell Cycle Arrest

References

A Comparative Guide to the Cross-Validation of NMR and X-ray Crystallography for Digitoxose Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography in determining the conformational properties of digitoxose, a 2,6-dideoxyhexose critical to the structure of cardiac glycosides like digitoxin. Understanding the three-dimensional structure of this sugar moiety is paramount for elucidating its role in drug-receptor interactions and for the rational design of new therapeutic agents. By presenting experimental data and detailed methodologies, this guide serves as a practical resource for cross-validating findings from these two powerful analytical techniques.

Introduction to Conformational Analysis

The biological activity of carbohydrates is intrinsically linked to their three-dimensional shape. For this compound, the puckering of its pyranose ring and the orientation of its hydroxyl groups define its conformational landscape. Both NMR spectroscopy and X-ray crystallography provide atomic-level insights into this landscape, yet they do so in fundamentally different states: NMR reveals the dynamic equilibrium of conformations in solution, while X-ray crystallography captures a static, time-averaged structure in the solid, crystalline state. Cross-validation between these techniques is therefore essential to build a comprehensive model of a molecule's structural preferences and flexibility.

Comparative Analysis of Conformational Data

The primary pyranose form of this compound in solution has been identified as the ⁴C₁ chair conformation through NMR analysis.[1][2] This conformation is also observed for this compound residues within the crystal structures of larger cardiac glycosides.[2] A direct comparison of the key conformational parameters derived from both techniques highlights their complementary nature.

ParameterNMR Spectroscopy (in Solution)X-ray Crystallography (in Solid State)
Physical State Solution (e.g., in DMSO-d₆ or D₂O)Crystalline Solid
Nature of Data Time-averaged over conformations in dynamic equilibriumSpatially-averaged, static conformation in a crystal lattice
Primary Data ¹H-¹H Coupling Constants (J-couplings), Nuclear Overhauser Effects (NOEs)Electron density map, Atomic coordinates (x, y, z)
Derived Data Dihedral Angles (via Karplus Equation), Inter-proton distancesDihedral (Torsion) Angles, Bond lengths, Bond angles
Resolution Provides information on conformational dynamicsHigh-resolution static picture (typically < 2 Å)

Table 1: Comparison of NMR and X-ray Crystallography for Conformational Analysis.

Quantitative Conformational Data for this compound

Dihedral AngleProtonsNMR-Derived Value (Estimated from J-couplings)Idealized X-ray Value (⁴C₁ Chair)
H1-C1-C2-H2axH1, H2ax~180° (from large J₁,₂ₐₓ)~180°
H1-C1-C2-H2eqH1, H2eq~60° (from small J₁,₂ₑ₁)~60°
H2ax-C2-C3-H3H2ax, H3~180°~180°
H3-C3-C4-H4H3, H4~60°~60°
H4-C4-C5-H5H4, H5~180°~180°

Table 2: Comparison of Dihedral Angles for β-D-Digitoxopyranose in the ⁴C₁ Chair Conformation. Note: NMR-derived values are estimations based on the Karplus relationship, where large coupling constants (~7-10 Hz) suggest anti-periplanar relationships (~180°) and small coupling constants (~1-5 Hz) suggest gauche relationships (~60°).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are standardized protocols for the conformational analysis of this compound using both NMR and X-ray crystallography.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., dimethylsulfoxide-d₆ or D₂O) in a 5 mm NMR tube. For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added.

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

    • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts and coupling constants. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) for a good signal-to-noise ratio.

    • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton connectivities within the sugar ring.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to determine through-space proximities of protons, which helps in confirming stereochemistry and conformation. Mixing times are typically varied (e.g., 100-500 ms) to observe NOE build-up.

  • Data Analysis: Process the spectra using appropriate software (e.g., TopSpin™, MestReNova). Assign all proton signals based on their chemical shifts, multiplicities, and correlations in 2D spectra. Measure the ³J(H,H) coupling constants from the high-resolution 1D spectrum. Use the Karplus equation to correlate the measured coupling constants to dihedral angles, thereby determining the ring conformation.

X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step for small, flexible molecules. A common method is slow evaporation from a saturated solution.

    • Dissolve this compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethyl acetate) to achieve supersaturation.[3]

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a vial covered with parafilm with small perforations) over several days to weeks.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled in a stream of nitrogen gas (~100 K) to minimize radiation damage.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and integrate reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic coordinates and displacement parameters against the experimental data.

    • The final refined structure provides precise bond lengths, bond angles, and torsion (dihedral) angles.[4]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR and X-ray crystallography data for determining the conformation of this compound.

CrossValidation_Workflow cluster_NMR NMR Spectroscopy (Solution State) cluster_Xray X-ray Crystallography (Solid State) NMR_Sample Sample Preparation (this compound in D2O) NMR_Acq Data Acquisition (1D ¹H, 2D COSY, NOESY) NMR_Sample->NMR_Acq NMR_Analysis Data Analysis (Assign Signals, Measure J-couplings) NMR_Acq->NMR_Analysis NMR_Result Conformational Parameters (Dihedral Angles via Karplus Eq.) NMR_Analysis->NMR_Result CrossValidation Cross-Validation Compare Conformational Data NMR_Result->CrossValidation Xray_Sample Sample Preparation (Grow Single Crystals) Xray_Acq Data Collection (X-ray Diffraction) Xray_Sample->Xray_Acq Xray_Analysis Structure Solution & Refinement Xray_Acq->Xray_Analysis Xray_Result Conformational Parameters (Dihedral Angles from Coordinates) Xray_Analysis->Xray_Result Xray_Result->CrossValidation FinalModel Comprehensive Conformational Model (Intrinsic Preferences & Flexibility) CrossValidation->FinalModel

References

Synthetic vs. Natural Digitoxose Glycosides: A Comparative Guide to Efficacy in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of synthetically derived digitoxose-containing molecules versus their natural counterparts, supported by experimental data from peer-reviewed studies. This analysis focuses on the cytotoxic and apoptotic activities in cancer cell lines, the primary context in which synthetic analogs have been evaluated against the natural cardiac glycoside, digitoxin.

While studies directly comparing the biological activity of the isolated this compound sugar are not available, a substantial body of research has focused on the efficacy of synthetic digitoxin analogs, particularly monosaccharide derivatives, in comparison to the naturally occurring digitoxin, which comprises a digitoxigenin core attached to a trisaccharide of this compound. These comparisons consistently demonstrate that synthetic modifications to the sugar moiety can lead to significantly enhanced potency in anticancer assays.

Quantitative Comparison of Biological Activity

The following table summarizes the quantitative data from studies comparing the cytotoxic and apoptotic effects of natural digitoxin and its synthetic monosaccharide analogs in the NCI-H460 non-small cell lung cancer cell line.

CompoundTypeAssayIC50 / GI50 (nM)Fold Change vs. Natural DigitoxinReference
DigitoxinNatural TrisaccharideApoptosis (Hoechst Assay)481x[1]
D6-MA (Synthetic Analog)Synthetic MonosaccharideApoptosis (Hoechst Assay)104.8x more potent[1]
DigitoxinNatural TrisaccharideGrowth Inhibition10.71x[2]
β-D-digitoxose analogSynthetic MonosaccharideGrowth Inhibition3.82.8x more potent[2]
α-L-rhamnose analogSynthetic MonosaccharideGrowth Inhibition2.05.4x more potent[2]
α-L-amicetose analogSynthetic MonosaccharideGrowth Inhibition2.24.9x more potent[2]
DigitoxinNatural TrisaccharideApoptosis3571x[2]
β-D-digitoxose analogSynthetic MonosaccharideApoptosis74.84.8x more potent[2]
α-L-rhamnose analogSynthetic MonosaccharideApoptosis46.77.6x more potent[2]
α-L-amicetose analogSynthetic MonosaccharideApoptosis55.76.4x more potent[2]

Experimental Protocols

Cytotoxicity/Growth Inhibition Assay

A common method to assess the cytotoxic effects of these compounds is the MTT assay or similar colorimetric assays that measure cell viability.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (natural digitoxin or synthetic analogs). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Viability Assessment: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The half-maximal growth inhibitory concentration (GI50) is then calculated from the dose-response curves.

Apoptosis Assay (Hoechst 33342 DNA Fragmentation Assay)

Apoptosis, or programmed cell death, is a key mechanism of action for cardiac glycosides in cancer cells. The Hoechst assay is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment: NCI-H460 cells are treated with natural digitoxin or synthetic analogs at various concentrations for a set time period (e.g., 24 hours).

  • Staining: The cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.

  • Microscopy: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniform, less intense staining of nuclei in healthy cells.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in several random fields of view. The half-maximal inhibitory concentration (IC50) for apoptosis induction is calculated from the dose-response data.[1]

Na+/K+-ATPase Inhibition Assay

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump. Inhibition of this enzyme's activity is a key indicator of the compounds' biological action.

  • Enzyme Preparation: A source of Na+/K+-ATPase is required, which can be a commercially available purified enzyme from porcine cerebral cortex or prepared from tissues such as human erythrocyte membranes.[3][4]

  • Reaction Mixture: The assay is typically conducted in a buffer solution containing ATP, Mg2+, Na+, and K+ ions.

  • Inhibitor Addition: The enzyme preparation is incubated with varying concentrations of the test compounds (natural digitoxin or synthetic analogs).

  • Enzyme Reaction: The enzymatic reaction is initiated by the addition of ATP. The Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi).

  • Phosphate Detection: The amount of Pi liberated is measured using a colorimetric method.[5] The absorbance is read with a spectrophotometer.

  • Data Analysis: The enzyme activity is calculated based on the amount of Pi produced. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is determined from the dose-inhibition curve.

Signaling Pathways and Experimental Workflows

Digitoxin-Induced Apoptosis Signaling Pathway

Cardiac glycosides like digitoxin induce apoptosis through the inhibition of the Na+/K+-ATPase, which triggers a cascade of downstream signaling events. This can involve both intrinsic and extrinsic apoptotic pathways.

Digitoxin_Apoptosis_Pathway Digitoxin Digitoxin / Synthetic Analog NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits Ion_Imbalance ↑ Intracellular Na+ ↓ Intracellular K+ NaK_ATPase->Ion_Imbalance Leads to Ca_Influx ↑ Intracellular Ca2+ Ion_Imbalance->Ca_Influx ROS ↑ ROS Production Ca_Influx->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Digitoxin-induced intrinsic apoptosis pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of synthetic this compound analogs against a natural counterpart.

Cytotoxicity_Workflow start Start cell_culture Culture NCI-H460 Cancer Cells start->cell_culture seed_plate Seed Cells into 96-well Plates cell_culture->seed_plate treat_cells Treat with Natural Digitoxin & Synthetic Analogs seed_plate->treat_cells incubate Incubate for 48h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate GI50 Values & Compare Potency read_plate->analyze_data end End analyze_data->end

Caption: Workflow for comparing compound cytotoxicity.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Digitoxose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental responsibility. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe handling and disposal of digitoxose, a deoxy sugar and a component of cardiac glycosides. Adherence to these protocols is paramount to ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is required.[1]

General Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid dust formation.[3][4]

  • Do not eat or drink in areas where chemicals are handled.[1]

  • Ensure thorough skin-cleansing after handling the product.[1]

Quantitative Data Summary for this compound Disposal

PropertyValue
Chemical Name This compound
Synonyms D-(+)-Digitoxose
Molecular Formula C₆H₁₂O₄
CAS Number 527-52-6
Hazard Class (based on related compounds) Toxic

Source: Information extrapolated from data on structurally similar compounds and general laboratory chemical safety guidelines.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[5][6]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes unused product, solutions, and contaminated labware (e.g., gloves, pipette tips, and glassware).[1]

    • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions. Specifically, keep it separate from strong oxidizing agents.[1]

  • Container Selection and Labeling:

    • Collect solid this compound waste in a designated, leak-proof container with a secure, tight-fitting lid.[1][5]

    • Collect liquid waste containing this compound in a separate, compatible, and leak-proof container.[1][5]

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[7][8]

  • Storage of Waste:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5][8]

    • Ensure that incompatible wastes are not stored together.[6]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[2][6][7]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[2][6]

    • After triple-rinsing, deface or remove the original label from the container before disposing of it as regular, non-hazardous waste, in accordance with institutional policies.[2]

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[2][6]

    • Do not transport hazardous waste outside of the laboratory.[2]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision-making and procedural steps.

Digitoxose_Disposal_Workflow start Start: Handling this compound Waste identify Identify Waste Type (Solid, Liquid, Contaminated Materials) start->identify segregate Segregate from Incompatible Chemicals identify->segregate container_solid Select & Label Solid Waste Container segregate->container_solid container_liquid Select & Label Liquid Waste Container segregate->container_liquid store Store in Designated Satellite Accumulation Area container_solid->store container_liquid->store full Is Container Full? store->full full->store No pickup Arrange for EHS Hazardous Waste Pickup full->pickup Yes end End: Proper Disposal pickup->end

Caption: Step-by-step workflow for the proper disposal of this compound waste.

Safety_Precautions_Logic start Begin Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area start->handling hygiene Practice Good Lab Hygiene (No food/drink, wash hands) start->hygiene disposal_prep Prepare for Disposal ppe->disposal_prep handling->disposal_prep hygiene->disposal_prep

Caption: Logical flow of safety precautions when handling this compound.

References

Comprehensive Safety and Handling Guide for Digitoxose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of digitoxose in a laboratory setting. Given that this compound is a fundamental component of highly toxic cardiac glycosides like digitoxin, this document outlines rigorous, step-by-step procedures to ensure the safety of all personnel.

This compound is a deoxy sugar that forms a critical part of the structure of cardiac glycosides, such as digitoxin, which are known for their narrow therapeutic window and potential for toxicity.[1] Therefore, handling this compound requires stringent safety measures to prevent accidental exposure. The safety data for digitoxin, a compound containing this compound, indicates that it is toxic if swallowed or inhaled and may cause organ damage through prolonged or repeated exposure.[2][3]

Quantitative Toxicity Data

The following table summarizes the available toxicity data for digitoxin, the parent compound of this compound. It is recommended to handle this compound with the same level of caution.

CompoundTest TypeRoute of ExposureSpeciesDoseReference
DigitoxinLD50 (Lethal Dose, 50% kill)OralGuinea pigs60.0 mg/kg[4]
DigitoxinLD50 (Lethal Dose, 50% kill)OralCats0.18 mg/kg[4]
Digitoxin, acetate, beta-LD50 (Lethal Dose, 50% kill)OralMammal - cat>10 mg/kg[5]

Operational Plan for Handling this compound

A systematic approach is crucial when working with potent compounds like this compound. The following procedural steps are designed to minimize risk at every stage of the handling process.

Receiving and Storage
  • Receipt: Upon receiving a shipment of this compound, inspect the packaging for any signs of damage or leakage in a designated and well-ventilated area.

  • Storage: Store this compound in a cool, dry, and well-ventilated area.[4] It should be kept in a tightly sealed, clearly labeled container. Store it in a locked cabinet or an area with restricted access to authorized personnel only.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves is recommended.[6] The outer glove should be disposed of immediately after handling, and the inner glove upon leaving the work area.Prevents skin contact, which is a common route of chemical exposure.[7]
Eye and Face Protection Chemical splash goggles and a face shield should be worn.[8]Protects against accidental splashes and airborne particles entering the eyes or face.
Respiratory Protection A NIOSH-approved respirator is required, especially when handling the powdered form.[3][9]Prevents inhalation of the toxic powder.[3]
Protective Clothing A disposable, solid-front gown with long sleeves and tight-fitting cuffs should be worn.[6] An acid-resistant apron is also recommended.[7]Protects the body from contamination and prevents the transfer of the substance outside the laboratory.
Footwear Closed-toe shoes are required for all laboratory work.[7]Protects the feet from spills and falling objects.
Experimental Workflow: Safe Handling Protocol

All work with this compound, especially when in powdered form, must be conducted within a certified chemical fume hood or a glove box to minimize the risk of aerosolization.[7]

Preparation:

  • Designate a Work Area: Clearly demarcate the area where this compound will be handled. Cover the work surface with absorbent, plastic-backed paper to contain any spills.[7]

  • Assemble Materials: Before starting, ensure all necessary equipment and reagents are inside the fume hood.

  • Don PPE: Put on all required personal protective equipment in the correct order.

Handling:

  • Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat.

  • Dissolving: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Manipulation: All subsequent steps, such as pipetting or transferring between containers, should be performed carefully to avoid generating aerosols.[7]

Post-Handling:

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating solution.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and absorbent paper, in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6][8]

Spill Management and Emergency Procedures
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry to the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[3]

    • Inhalation: Move to fresh air immediately and seek medical attention.[3]

    • Ingestion: Seek immediate medical attention.[3]

Diagram: Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Digitoxose_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures start Start: Obtain this compound designate_area Designate & Prepare Work Area (Fume Hood) start->designate_area don_ppe Don Full PPE designate_area->don_ppe weigh_solid Weigh Solid this compound don_ppe->weigh_solid Enter Handling Phase prepare_solution Prepare Solution weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate Experiment Complete spill Spill Occurs conduct_experiment->spill exposure Personal Exposure conduct_experiment->exposure dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end handle_spill Follow Spill Protocol spill->handle_spill seek_medical_attention Seek Immediate Medical Attention exposure->seek_medical_attention

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste:

    • This includes contaminated gloves, gowns, absorbent paper, and any other disposable materials.

    • Place all solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste:

    • Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous waste.

  • Waste Pickup:

    • Follow your institution's procedures for the collection and disposal of hazardous chemical waste.[10] This is typically managed by the EHS office.

By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment for everyone.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.